1-Aminocyclohexanecarboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-aminocyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-6(10)7(9)4-2-1-3-5-7/h1-5,9H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEXBJOPGJUKIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459706 | |
| Record name | 1-Aminocyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17324-90-2 | |
| Record name | 1-Aminocyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Aminocyclohexanecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Aminocyclohexanecarboxamide: Structure, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 1-aminocyclohexanecarboxamide, a saturated heterocyclic compound of interest in medicinal chemistry and drug development. The document delves into its core chemical properties, three-dimensional structure, and conformational dynamics. Established synthetic routes are detailed, offering field-proven insights into their practical execution. Furthermore, this guide explores the compound's potential biological activities, drawing parallels with structurally related molecules known to interact with key neurological targets. This whitepaper is intended for researchers, scientists, and professionals in the field of drug discovery and development, providing a foundational understanding of this intriguing molecule.
Introduction
This compound is a derivative of the non-proteinogenic amino acid, 1-aminocyclohexanecarboxylic acid. Its rigid cyclohexane scaffold imparts specific conformational constraints, making it a valuable building block in the design of peptidomimetics and other bioactive molecules. The presence of both a primary amine and a primary amide functional group at a quaternary carbon center creates a unique chemical entity with the potential for diverse biological interactions. This guide will systematically explore the key technical aspects of this compound, from its fundamental properties to its potential as a pharmacophore.
Chemical Properties and Structure
Core Chemical Properties
This compound is a white to off-white solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₄N₂O | [PubChem CID: 11240548] |
| Molecular Weight | 142.20 g/mol | [PubChem CID: 11240548] |
| CAS Number | 17324-90-2 | [PubChem CID: 11240548] |
| IUPAC Name | 1-aminocyclohexane-1-carboxamide | [PubChem CID: 11240548] |
| SMILES | C1CCC(CC1)(C(=O)N)N | [PubChem CID: 11240548] |
| InChIKey | GQEXBJOPGJUKIL-UHFFFAOYSA-N | [PubChem CID: 11240548] |
| Topological Polar Surface Area | 69.1 Ų | [PubChem CID: 11240548] |
| Monoisotopic Mass | 142.110613074 Da | [PubChem CID: 11240548] |
Structural Analysis and Conformational Preferences
The three-dimensional structure of this compound is defined by its cyclohexane ring. Like most substituted cyclohexanes, the ring predominantly adopts a chair conformation to minimize angular and torsional strain.
Crystallographic studies on the parent amino acid, 1-aminocyclohexane-1-carboxylic acid, and its derivatives have provided significant insights into the conformational preferences of this scaffold. These studies have consistently shown that the cyclohexane ring exists in a nearly perfect chair conformation[1]. A notable finding is the stereochemical arrangement of the substituents on the quaternary C1 carbon. In the majority of the analyzed crystal structures, the amino group occupies the sterically more hindered axial position, while the larger carboxamide (or carboxylic acid) group resides in the equatorial position[1]. This arrangement is somewhat counterintuitive, as larger groups typically favor the less hindered equatorial position. This preference for an axial amino group is a key structural feature that influences how the molecule presents its functional groups for biological interactions.
Despite the rigidity of the chair conformation, the overall molecule possesses a degree of conformational flexibility, which is greater than that of smaller cycloalkane analogues like the cyclopropane or cyclobutane derivatives[2]. This flexibility, combined with the constrained presentation of its functional groups, makes it an interesting component for designing molecules that target specific protein binding pockets[2].
Synthesis of this compound
The synthesis of this compound typically proceeds through the formation of its precursor, 1-aminocyclohexane-1-carboxylic acid. This α,α-disubstituted amino acid can be synthesized via well-established named reactions, followed by amidation of the carboxylic acid.
Synthesis of the Precursor: 1-Aminocyclohexane-1-carboxylic Acid
Two classical and reliable methods for the synthesis of the amino acid precursor are the Strecker synthesis and the Bucherer-Bergs reaction. Both methods utilize cyclohexanone as the starting material.
Method 1: The Strecker Synthesis
The Strecker synthesis is a three-component reaction involving an aldehyde or ketone, ammonia, and cyanide. In the case of 1-aminocyclohexane-1-carboxylic acid, cyclohexanone is the ketone of choice. The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired amino acid.
Method 2: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is another powerful method for synthesizing α,α-disubstituted amino acids from ketones. This reaction involves treating the ketone with potassium cyanide and ammonium carbonate to form a hydantoin intermediate. This hydantoin is then hydrolyzed to yield the target amino acid.
Experimental Protocol: Amidation of 1-Aminocyclohexane-1-carboxylic Acid
The conversion of the carboxylic acid to the primary amide is a standard transformation in organic synthesis. A common and effective method involves the use of a peptide coupling agent to activate the carboxylic acid, followed by the addition of an ammonia source.
Materials:
-
1-Aminocyclohexane-1-carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Ammonia (as a solution in an organic solvent, e.g., 2M in methanol, or as ammonium chloride with an additional equivalent of base)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve 1-aminocyclohexane-1-carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Add DIPEA (2.5 eq) to the solution and cool the flask to 0 °C in an ice bath. Add HATU (1.1 eq) portion-wise, ensuring the temperature remains low. Stir the reaction mixture at 0 °C for 30 minutes to allow for the formation of the activated ester.
-
Amination: Add a solution of ammonia (e.g., 2M in methanol, 1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography to yield the final product.
Spectroscopic Characterization (Predicted)
| Technique | Predicted Observations |
| ¹H NMR | - Cyclohexane Protons (CH₂): A series of broad, overlapping multiplets expected in the range of δ 1.2-2.0 ppm. The axial and equatorial protons will have different chemical shifts and coupling patterns. - Amine Protons (NH₂): A broad singlet, typically in the range of δ 1.5-3.0 ppm, which may exchange with D₂O. - Amide Protons (CONH₂): Two broad singlets (due to restricted rotation around the C-N bond), typically in the range of δ 5.5-7.5 ppm. |
| ¹³C NMR | - Cyclohexane Carbons (CH₂): Multiple signals expected in the aliphatic region, approximately δ 20-40 ppm. - Quaternary Carbon (C-NH₂/C-CONH₂): A signal around δ 55-65 ppm. - Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 175-180 ppm. |
| FTIR (cm⁻¹) | - N-H Stretching (Amine & Amide): A broad band in the region of 3200-3500 cm⁻¹, potentially showing distinct peaks for the symmetric and asymmetric stretches of the primary amine and amide.[3][4] - C-H Stretching (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). - C=O Stretching (Amide I band): A strong, sharp absorption around 1640-1680 cm⁻¹. - N-H Bending (Amide II band): A significant band around 1600-1640 cm⁻¹. |
| Mass Spec. | - (M+H)⁺: Expected at m/z = 143.12. |
Biological Activity and Potential Applications
While direct pharmacological studies on this compound are limited in the public domain, the bioactivity of its parent compound and other structurally related cyclic amino acids provides strong evidence for its potential as a modulator of the central nervous system.
Glycine/NMDA Receptor Antagonism
The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, possesses a co-agonist binding site for glycine.[5] Modulation of this glycine site is a significant area of research for the development of therapeutics for neurological disorders. It has been well-established that small, constrained cyclic amino acids are potent and selective ligands for this site.
Specifically, 1-aminocyclopropane-1-carboxylic acid (ACPC) and 1-aminocyclobutane-1-carboxylic acid (ACBC) have been identified as competitive antagonists at the glycine modulatory site of the NMDA receptor[6][7][8]. These compounds can block the potentiation of NMDA receptor activity by glycine, thereby reducing neuronal excitability.
Given this established structure-activity relationship, it is highly probable that 1-aminocyclohexanecarboxylic acid and its amide derivative, this compound, also interact with the glycine binding site on the NMDA receptor. The larger cyclohexane ring, compared to cyclopropane and cyclobutane, would present a different steric profile within the binding pocket, potentially altering the affinity and efficacy of the interaction. This makes this compound a compelling candidate for investigation as a novel NMDA receptor modulator.
Use in Peptidomimetics and Nanostructures
The conformationally constrained nature of the 1-aminocyclohexane-1-carboxylic acid (often abbreviated as Ac6c) scaffold makes it a valuable tool for designing peptides with specific secondary structures, such as β-helices and γ-turns[2]. By replacing a standard amino acid with Ac6c or its derivatives, researchers can introduce a "kink" or a rigid turn into a peptide backbone, thereby stabilizing a desired conformation. This has applications in the development of antimicrobial peptides and other therapeutic peptides where a specific three-dimensional shape is crucial for activity[2].
Conclusion
This compound is a structurally intriguing molecule with a well-defined conformational preference and accessible synthetic routes. Its core chemical properties, combined with the established pharmacological activity of its structural analogues as glycine/NMDA receptor antagonists, position it as a compound of significant interest for further research in neuropharmacology and medicinal chemistry. The insights provided in this guide offer a solid foundation for scientists and researchers looking to explore the potential of this and related compounds in the development of novel therapeutics.
References
-
Valle, G., Crisma, M., Toniolo, C., Sen, N., Sukumar, M., & Balaram, P. (1988). Crystallographic characterization of the conformation of the 1-aminocyclohexane-1-carboxylic acid residue in simple derivatives and peptides. Journal of the Chemical Society, Perkin Transactions 2, 393-398. [Link]
-
Guzman, F., et al. (2006). Application of 1-Aminocycohexane Carboxylic Acid to Protein Nanostructure Computer Design. Journal of Computational Chemistry, 27(10), 1165-1172. (Note: Specific citation details may vary, linking to a representative article on ResearchGate). [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 15, 2026, from [Link]
-
Cossu, S., et al. (1996). Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1, (18), 2229-2233. [Link]
-
Alcaro, S., et al. (2006). Identification of the intrinsic conformational properties of 1-aminocyclobutane-1-carboxylic acid. Chemical Physics Letters, 429(4-6), 558-562. [Link]
-
Miravet, J. F., et al. (2020). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. ChemRxiv. [Link]
-
Marvizon, J. C., et al. (1989). 1-Aminocyclopropane carboxylic acid: a potent and selective ligand for the glycine modulatory site of the N-methyl-D-aspartate receptor complex. Journal of Neurochemistry, 52(3), 992-994. [Link]
-
Gaviraghi, G., et al. (1998). 1-Aminocylopropane-1-carboxylic acid derivatives as ligands at the glycine-binding site of the N-methyl-D-aspartate receptor. Il Farmaco, 53(3), 181-188. [Link]
-
Katritzky, A. R., & Ghiviriga, I. (1995). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Applied Spectroscopy, 49(1), 10-16. (Note: This is a representative reference for the IR spectra of amides). [Link]
-
Lu, Y., et al. (1999). Putative partial agonist 1-aminocyclopropanecarboxylic acid acts concurrently as a glycine-site agonist and a glutamate-site antagonist at N-methyl-D-aspartate receptors. Molecular Pharmacology, 56(6), 1207-1218. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Badawi, H. M. (2009). A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(4), 707-712. [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 15, 2026, from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). glycine. Retrieved January 15, 2026, from [Link]
- Patent CN108602758B. (2020). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
-
University of Malta. (2023). Glycine receptors. Journal of the Malta College of Pharmacy Practice, (29), 23-28. (Note: Representative article on glycine receptors). [Link]
-
LibreTexts. (2024). 24.11: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
-
Al-Ostoot, F. H., et al. (2021). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Molecules, 26(11), 3169. [Link]
-
PubChem. (n.d.). 1-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Retrieved January 15, 2026, from [Link]
-
Nicholson, A. N., et al. (1979). Clobazam: pharmacological and therapeutic profile. British Journal of Clinical Pharmacology, 7(Suppl 1), 151S–155S. [Link]
-
University of Toronto. (n.d.). Experiment 5 – Procedure Summary Cyclohexene Synthesis Day 1. Retrieved January 15, 2026, from [Link]
Sources
- 1. Crystallographic characterization of the conformation of the 1-aminocyclohexane-1-carboxylic acid residue in simple derivatives and peptides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. glycine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. 1-Aminocyclopropane carboxylic acid: a potent and selective ligand for the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Aminocylopropane-1-carboxylic acid derivatives as ligands at the glycine-binding site of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Putative partial agonist 1-aminocyclopropanecarboxylic acid acts concurrently as a glycine-site agonist and a glutamate-site antagonist at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 1-Aminocyclohexanecarboxamide from Cyclohexanone
Abstract
This technical guide provides a comprehensive, in-depth exploration of the chemical synthesis of 1-aminocyclohexanecarboxamide, a valuable α,α-disubstituted amino acid derivative, commencing from the readily available starting material, cyclohexanone. The document is structured for researchers, chemists, and drug development professionals, focusing on field-proven methodologies and the underlying chemical principles that govern them. We will dissect the primary and most efficient synthetic pathway, which involves a two-step sequence: the Strecker synthesis to form an α-aminonitrile intermediate, followed by a carefully controlled partial hydrolysis to yield the target amide. An alternative, albeit more circuitous, route via the Bucherer-Bergs reaction is also discussed for comparative purposes. This guide emphasizes mechanistic understanding, process optimization, and provides detailed, actionable protocols to ensure reproducibility and high yields.
Introduction: Strategic Importance and Synthetic Overview
α,α-disubstituted amino acids and their derivatives, such as this compound, are of significant interest in medicinal chemistry and peptide science. The gem-disubstitution on the α-carbon introduces conformational rigidity, a feature highly sought after in the design of peptidomimetics and pharmacologically active molecules. This structural constraint can enhance metabolic stability, improve receptor binding affinity, and induce specific secondary structures like helices or turns in peptides. The title compound is a derivative of 1-aminocyclohexanecarboxylic acid, a molecule that serves as a building block in peptide synthesis and drug development.[1][2][3]
The synthesis of such structures from simple, inexpensive carbonyl compounds is a cornerstone of process chemistry. Cyclohexanone, an abundant industrial chemical, presents an ideal starting point. Two classical multicomponent reactions, the Strecker synthesis and the Bucherer-Bergs reaction, provide robust entries into this chemical space.[4][5] Both pathways converge on the formation of a crucial C-C bond at the carbonyl carbon, incorporating both an amino group and a carbon precursor to the carboxyl function (a nitrile or hydantoin).
This guide will establish that for the direct synthesis of this compound, the Strecker pathway is superior due to its direct conversion of the intermediate nitrile to the target amide. The Bucherer-Bergs reaction, while excellent for producing the corresponding amino acid, necessitates a more complex multi-step sequence to arrive at the final amide.
Primary Synthetic Pathway: The Strecker-Hydrolysis Sequence
The most efficient and direct route from cyclohexanone to this compound is a two-step process. This strategy leverages the inherent reactivity of the intermediates to achieve the target transformation with high atom economy.
Step 1: Strecker Synthesis of 1-Amino-1-cyanocyclohexane
The Strecker synthesis is a one-pot, three-component reaction that masterfully combines an aldehyde or ketone, ammonia, and a cyanide source to form an α-aminonitrile.[5][6] In our case, cyclohexanone is converted to 1-amino-1-cyanocyclohexane.
The reaction proceeds through a series of equilibrium steps. Initially, ammonia attacks the carbonyl carbon of cyclohexanone to form a hemiaminal, which then dehydrates to yield a cyclohexylideneimine. Concurrently, a cyanide source (e.g., KCN) provides the cyanide ion (CN⁻), a potent nucleophile. The critical bond-forming step is the nucleophilic attack of the cyanide ion on the electrophilic imine carbon, which generates the stable α-aminonitrile product.[7][8] Controlling the pH is crucial; the medium must be basic enough to have a sufficient concentration of free CN⁻ but not so basic as to inhibit the formation of the iminium ion, which can be facilitated by protonation.
Caption: Reaction pathways for the hydrolysis of the aminonitrile intermediate.
This protocol uses a mixture of trifluoroacetic acid (TFA) and sulfuric acid, which has been shown to be highly effective for the selective conversion of nitriles to amides. [9]
-
Reaction Setup: In a 100 mL flask, dissolve 1-amino-1-cyanocyclohexane (7.0 g, 0.056 mol) in 30 mL of trifluoroacetic acid at room temperature.
-
Catalyst Addition: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (1.5 mL) dropwise with vigorous stirring.
-
Reaction: Allow the mixture to stir at room temperature for 6-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, carefully pour the mixture onto 100 g of crushed ice.
-
Neutralization and Isolation: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8. The product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for higher purity.
This method provides a mild and often highly selective alternative to strong acid. [10]
-
Reaction Setup: In a 250 mL flask, dissolve 1-amino-1-cyanocyclohexane (7.0 g, 0.056 mol) in 100 mL of ethanol. Add 10 mL of 6 M sodium hydroxide solution.
-
Oxidant Addition: Cool the flask in an ice bath and add 20 mL of 30% hydrogen peroxide dropwise, keeping the internal temperature below 20 °C.
-
Reaction: After the addition, allow the reaction to stir at room temperature for 4-6 hours. An exotherm may be observed; maintain temperature control as needed.
-
Workup: Once the reaction is complete, cool the mixture and carefully add a saturated solution of sodium thiosulfate to quench any remaining peroxide.
-
Isolation: Concentrate the solution under reduced pressure to remove most of the ethanol. The aqueous residue can be extracted with ethyl acetate, or if the product precipitates, it can be isolated by filtration.
-
Purification: Dry the isolated product under vacuum.
| Parameter | Protocol A (Acid-Catalyzed) | Protocol B (Base/H₂O₂) |
| Reagents | TFA, H₂SO₄ | NaOH, H₂O₂, Ethanol |
| Temperature | 20-25 °C | < 20 °C (addition), 20-25 °C (reaction) |
| Reaction Time | 6-8 hours | 4-6 hours |
| Selectivity | High for amide formation | Generally high, risk of over-hydrolysis |
| Typical Yield | 75-90% | 70-85% |
| Workup | Neutralization/Precipitation | Peroxide quench, Extraction/Precipitation |
Alternative Synthetic Route: The Bucherer-Bergs Approach
An alternative strategy for accessing the 1-aminocyclohexane backbone is the Bucherer-Bergs reaction. This multicomponent reaction condenses a ketone with potassium cyanide and ammonium carbonate to produce a hydantoin derivative. [11][12][13]
The reaction is believed to proceed via initial formation of a cyanohydrin, which then reacts with ammonia (from ammonium carbonate) to form an aminonitrile, similar to the Strecker intermediate. This aminonitrile then reacts with carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid, which undergoes intramolecular cyclization and rearrangement to yield the stable 5,5-disubstituted hydantoin ring system. [4][11][14]
Caption: Workflow for synthesizing the target amide via the Bucherer-Bergs route.
From the hydantoin intermediate, a harsh hydrolysis step (e.g., refluxing with strong base like Ba(OH)₂ or strong acid) is required to open the ring and decarboxylate, yielding 1-aminocyclohexanecarboxylic acid. [15][16][17]To convert this amino acid to the target amide, a multi-step sequence is necessary: (1) Protection of the amine, (2) activation of the carboxylic acid using a coupling agent, (3) reaction with ammonia, and (4) deprotection. This renders the Bucherer-Bergs route significantly longer and less efficient for the specific synthesis of this compound compared to the Strecker pathway.
Conclusion
For the synthesis of this compound from cyclohexanone, a two-step sequence comprising the Strecker synthesis followed by a selective partial nitrile hydrolysis is the most effective and direct strategy. This pathway offers high yields and avoids the complex protection-deprotection schemes required by alternative routes. Careful control of reaction conditions, particularly during the hydrolysis step, is paramount to prevent the formation of the corresponding carboxylic acid and maximize the yield of the desired amide. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers and process chemists aiming to produce this and related α,α-disubstituted amino acid derivatives.
References
-
Wikipedia. (2023). Bucherer–Bergs reaction. In Wikipedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Conversion of nitriles to amides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
-
Gopinath, B., & Kumar, T. P. (1998). Papain catalysed hydantoin hydrolysis in the synthesis of amino acids. PubMed. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
-
Reddy, K. L., et al. (2007). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry, 72(15), 5861–5863. Retrieved from [Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The hydrolysis of hydantoin to amino acid via N-carbamoyl amino acid... [Image]. Retrieved from [Link]
-
Organic Chemistry. (2021, November 17). Bucherer-Bergs Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
D'Souza, P. M., & D'Souza, P. (2010). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 15(5), 3326-3335. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For The Preparation Of Gabapentin Hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN112592289A - Preparation method of gabapentin intermediate.
-
Grokipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
- Google Patents. (n.d.). DE10238212A1 - Process for the preparation of α-amino acids by hydrolysis of hydantoins at elevated pressure and temperature.
-
ResearchGate. (n.d.). Scheme 7. Mechanism of hydrolysis of hydantoin 5a into N-carbamoyl-amino acid 6a. [Image]. Retrieved from [Link]
-
Sacripante, G., & Edward, J. T. (1982). Stereochemistry of the conventional and modified Bucherer–Bergs reactions of 2-substituted cyclohexanones. Canadian Journal of Chemistry, 60(15), 1982-1988. Retrieved from [Link]
- Google Patents. (n.d.). CN105061241A - Gabapentin preparation method.
-
Wang, Y., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 14009–14016. Retrieved from [Link]
-
European Patent Office. (n.d.). EP1604965A1 - PROCESS FOR THE PREPARATION OF GABAPENTIN. Retrieved from [Link]
-
Edward, J. T., & Jitrangsri, C. (1975). Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Canadian Journal of Chemistry, 53(21), 3339-3350. Retrieved from [Link]
- Google Patents. (n.d.). US20080103334A1 - Process For Synthesis Of Gabapentin.
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
-
NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Aminocyclohexanecarboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (2023). Strecker amino acid synthesis. In Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). α-Amination of cyclohexanone and derivatives. [Table]. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. ACS Catalysis, 11(15), 9474–9480. Retrieved from [Link]
-
ResearchGate. (2020). Ammoximation of cyclohexanone to cyclohexanone oxime using ammonium chloride as nitrogen source. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Amino-1-cyclohexanecarboxylic acid | 2756-85-6 [chemicalbook.com]
- 3. 1-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 1366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Strecker Synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Bucherer-Bergs Reaction [organic-chemistry.org]
- 13. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Papain catalysed hydantoin hydrolysis in the synthesis of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DE10238212A1 - Process for the preparation of α-amino acids by hydrolysis of hydantoins at elevated pressure and temperature - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
The Multifaceted Biological Activities of 1-Aminocyclohexanecarboxamide Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the diverse biological activities of 1-aminocyclohexanecarboxamide derivatives, a chemical scaffold of significant interest in modern drug discovery. Moving beyond a mere catalog of findings, this document, authored from the perspective of a Senior Application Scientist, delves into the mechanistic underpinnings, structure-activity relationships (SAR), and the practical experimental methodologies used to evaluate these promising compounds. We will examine their potential as anticonvulsant, analgesic, and anticancer agents, providing a comprehensive resource for researchers seeking to advance these molecules in their therapeutic development pipelines.
The this compound Scaffold: A Privileged Structure
The this compound core, characterized by a cyclohexane ring bearing both an amino group and a carboxamide moiety at the same carbon atom, represents a "privileged structure" in medicinal chemistry. This designation stems from its ability to interact with a variety of biological targets, leading to a broad spectrum of pharmacological effects. The conformational flexibility of the cyclohexane ring, coupled with the hydrogen bonding capabilities of the amino and carboxamide groups, allows for diverse and specific interactions within protein binding pockets. This guide will dissect the key biological activities that have emerged from the exploration of this versatile scaffold.
Anticonvulsant Activity: Quelling Neuronal Hyperexcitability
Derivatives of this compound have demonstrated notable potential in the control of seizures, a hallmark of epilepsy.[1] Understanding their mechanism of action is crucial for the rational design of more potent and safer antiepileptic drugs.
Mechanisms of Anticonvulsant Action
The anticonvulsant effects of these derivatives appear to be multifactorial, with evidence pointing towards modulation of both voltage-gated ion channels and neurotransmitter systems.
-
Modulation of Voltage-Gated Sodium Channels: A primary mechanism for many established antiepileptic drugs is the blockade of voltage-gated sodium channels.[2][3] These channels are responsible for the rapid depolarization phase of an action potential.[1] By binding to these channels, this compound derivatives can stabilize the inactivated state of the channel, thereby reducing the firing rate of neurons and preventing the spread of seizure activity.[2][4]
-
Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[5] Some aminocyclohexane carboxylic acid derivatives have been shown to act as inhibitors of GABA uptake, increasing the concentration of GABA in the synaptic cleft and enhancing inhibitory neurotransmission.[6] This leads to a dampening of neuronal excitability.
-
Activation of the Nrf2-ARE Pathway: Recent studies have uncovered a novel mechanism involving the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[7] This pathway plays a critical role in protecting against oxidative stress, a contributing factor to neuronal damage in epilepsy. By activating this pathway, certain cyclohexanecarboxamide derivatives can exert neuroprotective effects, which may contribute to their anticonvulsant profile.[7]
Diagram: Proposed Anticonvulsant Mechanisms of this compound Derivatives
Caption: Proposed mechanisms of anticonvulsant action.
Experimental Evaluation of Anticonvulsant Activity
A tiered approach is typically employed to assess the anticonvulsant potential of new chemical entities.
In Vitro Assays:
-
Patch-Clamp Electrophysiology: This technique is used to directly measure the effects of compounds on ion channel function in cultured neurons or cell lines expressing specific channel subtypes.[8] It provides crucial information on the potency and mechanism of ion channel modulation.
In Vivo Models:
-
Maximal Electroshock (MES) Test: This is a widely used screening model that induces a generalized tonic-clonic seizure.[3] The ability of a compound to prevent the hind-limb extension phase of the seizure is indicative of its efficacy against generalized seizures.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: The scPTZ test induces clonic seizures and is a model for absence seizures.[7] Compounds that increase the seizure threshold in this model are considered to have potential efficacy against non-convulsive seizure types.
-
6 Hz Psychomotor Seizure Test: This model is considered to be more relevant for identifying compounds effective against therapy-resistant partial seizures.[9]
Table 1: Representative Anticonvulsant Activity Data for Cyclohexanecarboxamide Derivatives
| Compound | MES Screen (% Protection) | scPTZ Screen (% Protection) | Reference |
| 4b | - | 83.33 | [7] |
| 5a | 100 | - | [7] |
| 5c | - | 83.33 | [7] |
| 6b | 100 | - | [7] |
| 6d | - | 83.33 (ED₅₀ = 0.04 mmol/kg) | [7] |
Note: Data is illustrative and sourced from a study on novel cyclohexanecarboxamides.[7]
Analgesic Activity: Targeting Pain Pathways
The management of pain remains a significant clinical challenge, and this compound derivatives have emerged as a promising class of non-opioid and opioid-related analgesics.
Mechanisms of Analgesic Action
The analgesic effects of these compounds are thought to be mediated through interactions with opioid receptors and modulation of inflammatory pathways.
-
Opioid Receptor Modulation: Certain N-[(2-aminocyclohexyl)aryl]acetamide derivatives, which share a structural resemblance to the this compound core, have been identified as highly selective kappa opioid receptor agonists.[10] Activation of kappa opioid receptors is known to produce analgesia, particularly in visceral pain.[10] The analgesic effects of these compounds are reversible by the opioid antagonist naloxone, confirming their opioid-mediated mechanism.[10]
-
Anti-inflammatory Effects: Inflammation is a key contributor to many types of pain. Some carboxamide derivatives have been shown to possess anti-inflammatory properties, which can contribute to their analgesic effects. The exact mechanisms are still under investigation but may involve the inhibition of pro-inflammatory mediators.
Diagram: Analgesic Mechanisms of Action
Caption: Dual mechanisms of analgesic action.
Experimental Evaluation of Analgesic Activity
A variety of preclinical models are utilized to assess the analgesic potential of novel compounds.
In Vivo Models:
-
Hot Plate Test: This model assesses the central analgesic activity of a compound by measuring the latency of a thermal pain response (e.g., paw licking or jumping) when the animal is placed on a heated surface.
-
Tail-Flick Test: Similar to the hot plate test, this model measures the latency to withdraw the tail from a source of radiant heat, indicating a central analgesic effect.
-
Acetic Acid-Induced Writhing Test: This is a model of visceral pain where the intraperitoneal injection of acetic acid induces characteristic abdominal constrictions (writhes).[11] A reduction in the number of writhes indicates peripheral analgesic activity.
-
Formalin Test: This model involves the injection of formalin into the paw, which induces a biphasic pain response. The early phase is due to direct nociceptor activation, while the late phase is associated with inflammation. This test can differentiate between centrally acting and peripherally acting analgesics.
Anticancer Activity: Inducing Programmed Cell Death
The development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research. This compound derivatives have shown promise in this arena, primarily through the induction of apoptosis.
Mechanism of Anticancer Action: Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells.[12] Many cancer cells develop mechanisms to evade apoptosis, leading to uncontrolled proliferation.[13] Some 1,1-disubstituted cyclohexane-1-carboxamides have been shown to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways.
-
Intrinsic (Mitochondrial) Pathway: This pathway is initiated by cellular stress and involves the release of cytochrome c from the mitochondria.[14] Cytochrome c then activates a cascade of caspases (cysteine-aspartic proteases), which are the executioners of apoptosis.[14]
-
Extrinsic (Death Receptor) Pathway: This pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of an initiator caspase (caspase-8) and subsequent activation of executioner caspases.[12]
Diagram: Apoptosis Induction by this compound Derivatives
Caption: Intrinsic and extrinsic apoptosis pathways.
Experimental Evaluation of Anticancer Activity
The anticancer potential of these derivatives is assessed using a range of in vitro assays.
In Vitro Assays:
-
Cytotoxicity Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of cells and are used to determine the concentration of a compound that inhibits cell growth by 50% (IC50). A lower IC50 value indicates greater potency.
-
Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity Assays): These assays are used to confirm that cell death is occurring via apoptosis. Annexin V staining identifies early apoptotic cells, while propidium iodide (PI) stains late apoptotic and necrotic cells. Caspase activity assays directly measure the activity of key apoptotic enzymes.
-
Cell Cycle Analysis: Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle. Anticancer agents often induce cell cycle arrest at specific checkpoints.
Table 2: Representative Anticancer Activity Data for Cyclohexanecarboxamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6a | A549 (Lung) | 3.03 | [15] |
| 8a | A549 (Lung) | 5.21 | [15] |
| Doxorubicin (Control) | A549 (Lung) | 3.01 | [15] |
Note: Data is illustrative and sourced from a study on novel 1,1-disubstituted cyclohexane-1-carboxamides.[15]
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to medicinal chemistry.[14] For this compound derivatives, specific structural modifications have been shown to significantly impact their potency and selectivity for different biological targets.
-
Substituents on the Carboxamide Nitrogen: The nature of the substituent on the carboxamide nitrogen is crucial for activity. For example, in the case of kappa opioid agonists, an N-methyl group was found to be optimal.[10]
-
Aryl and Aryloxy Groups: The introduction of various aryl and aryloxy groups can significantly influence binding affinity and selectivity. For instance, benzofuran and benzothiophene moieties were found to enhance kappa opioid receptor affinity.[10]
-
Stereochemistry: The stereochemistry of the cyclohexane ring and any substituents is often critical for biological activity. For example, the (S,S-trans) enantiomer of a kappa opioid agonist was found to be highly active, while the (R,R-trans) isomer was inactive.[10]
A systematic exploration of these structural variations allows for the optimization of lead compounds to improve their pharmacological profiles.
Conclusion and Future Directions
This compound derivatives represent a versatile and promising scaffold for the development of new therapeutics. Their diverse biological activities, spanning anticonvulsant, analgesic, and anticancer effects, underscore their potential to address significant unmet medical needs. The elucidation of their mechanisms of action, coupled with a growing understanding of their structure-activity relationships, provides a solid foundation for the rational design of next-generation drug candidates.
Future research in this area should focus on:
-
Target Identification and Validation: Precisely identifying the molecular targets for each biological activity will enable more focused drug design and a better understanding of potential off-target effects.
-
Pharmacokinetic and Pharmacodynamic Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicity studies are essential to assess the drug-like properties of these compounds and their suitability for in vivo applications.
-
Combination Therapies: Exploring the potential of these derivatives in combination with existing drugs could lead to synergistic effects and improved therapeutic outcomes.
By leveraging the insights presented in this guide, researchers and drug development professionals can more effectively navigate the challenges of bringing these promising compounds from the laboratory to the clinic.
References
-
Highly selective kappa opioid analgesics. Synthesis and structure-activity relationships of novel N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)aryloxy]acetamide derivatives. PubMed. [Link]
-
Selective Inhibition of Neuronal GABA Uptake by cis-1,3-aminocyclohexane Carboxylic Acid. PubMed. [Link]
-
Design and synthesis of novel cyclohexanecarboxamides with anticonvulsant effect by activating Nrf2-ARE pathway. PubMed. [Link]
-
4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. PubMed. [Link]
-
Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones. PubMed. [Link]
-
Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. PubMed. [Link]
-
Mechanisms of action of anticonvulsant agents. PubMed. [Link]
-
Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives. National Institutes of Health. [Link]
-
Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]
-
Novel derivative of aminobenzenesulfonamide (3c) induces apoptosis in colorectal cancer cells through ROS generation and inhibits cell migration. National Institutes of Health. [Link]
-
Mechanisms of action of anticonvulsant drugs. PubMed. [Link]
-
Exploring the Anticancer Potential of Semisynthetic Derivatives of 7α-Acetoxy-6β-hydroxyroyleanone from Plectranthus sp.: An In Silico Approach. MDPI. [Link]
-
Prototypic first-generation sodium-channel blockers. ResearchGate. [Link]
-
Mechanisms of action of antiepileptic drugs. PubMed. [Link]
-
Design, synthesis and SAR of analgesics. PubMed. [Link]
-
Molecular analysis of the Na+ channel blocking actions of the novel class I anti-arrhythmic agent RSD 921. National Institutes of Health. [Link]
-
Anticancer activity of newly synthesized 1,1-disubstituted cyclohexane-1-carboxamides: in vitro caspases mediated apoptosis activators in human cancer cell lines and their molecular modeling. PubMed. [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]
-
Targeting regulated cell death pathways in acute myeloid leukemia. National Institutes of Health. [Link]
-
Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. PubMed. [Link]
-
Anticancer Mechanisms and Potential Anticancer Applications of Antimicrobial Peptides and Their Nano Agents. National Institutes of Health. [Link]
-
Synthesis and opioid receptor binding affinities of 2-substituted and 3-aminomorphinans: ligands for mu, kappa, and delta opioid receptors. PubMed. [Link]
-
Class I Antiarrhythmics (Sodium-Channel Blockers). CV Pharmacology. [Link]
-
Apoptotic pathways in pancreatic ductal adenocarcinoma. National Institutes of Health. [Link]
-
QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. MedCrave. [Link]
-
The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. [Link]
-
Postsynaptic origin of CB1-dependent tonic inhibition of GABA release at cholecystokinin-positive basket cell to pyramidal cell synapses in the CA1 region of the rat hippocampus. PubMed. [Link]
-
From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. National Institutes of Health. [Link]
-
GABAergic and Dopaminergic Transmission in the Rat Cerebral Cortex: Effect of Stress, Anxiolytic and Anxiogenic Drugs. PubMed. [Link]
-
From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. OUCI. [Link]
-
Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. National Institutes of Health. [Link]
-
Selected sodium channel blockers. ResearchGate. [Link]
-
From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. ResearchGate. [Link]
-
Molecular and Clinical Repercussions of GABA Transporter 1 Variants Gone Amiss: Links to Epilepsy and Developmental Spectrum Disorders. PubMed. [Link]
-
Opioid Receptors and their complex mechanisms of action. University of Lynchburg. [Link]
-
Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. National Institutes of Health. [Link]
-
Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics. National Institutes of Health. [Link]
-
Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. Frontiers. [Link]
-
Synthesis and quantitative structure-activity relationships of anticonvulsant 2,3,6-triaminopyridines. PubMed. [Link]
-
A Chemical Overview of Opioid Receptors and Their Agonists. Taylor University. [Link]
-
Opioid receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
Sources
- 1. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 2. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 3. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GABAergic and dopaminergic transmission in the rat cerebral cortex: effect of stress, anxiolytic and anxiogenic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel cyclohexanecarboxamides with anticonvulsant effect by activating Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular analysis of the Na+ channel blocking actions of the novel class I anti-arrhythmic agent RSD 921 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly selective kappa opioid analgesics. Synthesis and structure-activity relationships of novel N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)aryloxy]acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medcraveonline.com [medcraveonline.com]
- 12. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptotic pathways in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Conformational analysis of 1-Aminocyclohexanecarboxamide
An In-Depth Technical Guide to the Conformational Analysis of 1-Aminocyclohexanecarboxamide
Abstract
The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For drug candidates, understanding the accessible conformations is paramount for designing effective therapeutics. This guide provides a comprehensive technical overview of the conformational analysis of this compound, a key structural motif found in various pharmacologically active compounds, including the gabapentinoid class of drugs. We will explore the foundational principles of cyclohexane stereochemistry and apply them to this substituted ring system. This whitepaper details a multi-faceted approach, combining robust experimental techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography—with powerful computational modeling methods to build a complete picture of the molecule's conformational landscape. The methodologies, underlying principles, and data interpretation strategies are presented to equip researchers, scientists, and drug development professionals with the knowledge to perform and understand such critical analyses.
Introduction: The Significance of a Substituted Cyclohexane
This compound is a derivative of cyclohexane bearing both an amino (-NH₂) group and a carboxamide (-CONH₂) group attached to the same carbon atom. This structural arrangement is of significant interest in medicinal chemistry. It is the core of gabapentin, a widely prescribed medication for epilepsy and neuropathic pain.[1][2] Gabapentinoids exert their effects by binding to the α2δ-1 subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.[3][4] The specific three-dimensional shape, or conformation, that the molecule adopts is critical for its ability to bind to this protein target.
The inherent flexibility of the cyclohexane ring means that this compound does not exist as a single, static structure but rather as an equilibrium of interconverting conformers. The position of this equilibrium, and therefore the predominant shape of the molecule in a biological environment, is governed by the spatial arrangement of its substituents. A thorough conformational analysis is therefore not merely an academic exercise; it is a foundational step in structure-activity relationship (SAR) studies and rational drug design. By understanding which conformations are energetically favorable, we can better predict biological activity and design next-generation analogs with improved efficacy and specificity.
Foundational Principles: Cyclohexane Conformations
To understand the conformational preferences of this compound, one must first grasp the stereochemistry of the parent cyclohexane ring. Due to the tetrahedral sp³ hybridization of its carbon atoms, cyclohexane is not a planar hexagon. A flat ring would suffer from significant angle strain (with C-C-C angles of 120° instead of the ideal 109.5°) and torsional strain from eclipsing C-H bonds.[5] To alleviate this strain, the ring puckers into several non-planar conformations.
The most stable of these is the chair conformation .[6] In this arrangement, all bond angles are approximately 109.5°, and all C-H bonds on adjacent carbons are perfectly staggered, eliminating both angle and torsional strain.[7] The twelve hydrogen atoms in a chair conformation are divided into two distinct sets:
-
Axial (a): Six hydrogens point straight up or down, parallel to an imaginary axis running through the center of the ring.
-
Equatorial (e): The other six hydrogens point out from the perimeter of the ring.
A crucial dynamic process in cyclohexane is the ring flip (or chair-flipping), a rapid interconversion between two equivalent chair conformations.[8] During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial.[8]
Other, less stable conformations include the boat and twist-boat . The boat conformation is destabilized by torsional strain from four eclipsed C-H bonds and steric strain between the two upward-pointing "flagpole" hydrogens.[9] The twist-boat is an intermediate in energy between the chair and the boat. For cyclohexane itself, the chair conformation is so much more stable that over 99.9% of molecules exist in this form at room temperature.
Conformational Preferences of this compound
When substituents are added to the cyclohexane ring, the two chair conformations resulting from a ring flip are no longer energetically equivalent. For this compound, we must consider the placement of the amino and carboxamide groups. Since they are attached to the same carbon (C1), one will be axial and the other equatorial in one chair form. After a ring flip, their positions will be swapped.
The primary factor governing stability is steric hindrance . Bulky substituents are more stable in the equatorial position, where they have more space, than in the axial position. In an axial position, a substituent experiences unfavorable steric interactions with the other two axial hydrogens on the same side of the ring (at C3 and C5). These are known as 1,3-diaxial interactions .
However, another crucial factor can come into play: intramolecular hydrogen bonding .[10] It is possible for a hydrogen bond to form between the amino group and the carbonyl oxygen of the carboxamide group. This interaction could potentially stabilize a conformation that might otherwise be disfavored due to steric strain. For example, a conformation with an axial carboxamide and an equatorial amino group might be stabilized if the amide's N-H can form a hydrogen bond with the axial amino group's lone pair, or vice versa. The existence and strength of such a bond are highly dependent on the solvent and local environment.[10][11]
The conformational equilibrium can be visualized as follows:
Caption: Conformational equilibrium of this compound via ring flip.
Predicting the dominant conformer requires a careful balance of these competing effects, which can be definitively resolved using the experimental and computational methods outlined below.
Experimental Determination of Conformation
A combined approach using NMR spectroscopy for solution-state analysis and X-ray crystallography for solid-state analysis provides a comprehensive experimental picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution.[12] By analyzing the chemical shifts and coupling constants of the cyclohexane ring protons, we can deduce their spatial relationships.
Causality: The magnitude of the coupling constant (³J) between two vicinal protons (protons on adjacent carbons) is dependent on the dihedral angle between them, as described by the Karplus equation. Large couplings (typically 8-13 Hz) are observed for protons with a 180° dihedral angle (diaxial), while smaller couplings (1-5 Hz) are seen for equatorial-axial and equatorial-equatorial relationships (approx. 60°).[11] By measuring these couplings, we can assign protons as axial or equatorial, thereby defining the chair's conformation.
-
Sample Preparation:
-
Dissolve ~5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence hydrogen bonding and conformational equilibrium.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum to observe the overall proton signals.
-
Acquire a 2D ¹H-¹H Correlation Spectroscopy (COSY) experiment. This is essential to identify which protons are coupled to each other (i.e., are on adjacent carbons).
-
Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment. This identifies protons that are close in space, irrespective of whether they are bonded. This is particularly useful for confirming 1,3-diaxial interactions.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
From the 1D spectrum, carefully measure the coupling constants (³J values) for the ring protons, identified using the COSY spectrum.
-
Analyze the NOESY spectrum for cross-peaks. A strong cross-peak between two protons indicates they are < 5 Å apart. The presence of NOEs between a proton and two other protons on carbons C-2 and C-6 relative to it is strong evidence for an axial orientation.
-
Synthesize the coupling constant and NOE data to build a definitive model of the dominant solution-state conformation.
-
Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state at atomic resolution.[13][14] It is the gold standard for determining bond lengths, bond angles, and the precise conformation of a molecule as it exists within a crystal lattice.
Causality: A beam of X-rays is diffracted by the electrons in the crystal, producing a unique diffraction pattern.[15] The geometry and intensity of the diffracted spots can be mathematically transformed into a three-dimensional electron density map of the molecule, from which the positions of all non-hydrogen atoms can be determined.
-
Crystal Growth:
-
Grow single crystals of this compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol/water, acetone).
-
-
Data Collection:
-
Select and mount a high-quality crystal on a goniometer head.[15]
-
Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the model against the experimental data, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the observed one. The final refined structure provides a highly accurate snapshot of the molecule's conformation in the crystal.
-
Caption: A combined experimental workflow for conformational analysis.
Computational Modeling of the Conformational Landscape
Computational chemistry provides a powerful complement to experimental techniques, allowing for the systematic exploration of all possible conformations and the quantification of their relative energies.[16]
Causality: By using the principles of quantum mechanics and classical physics, computational models can calculate the potential energy of a molecule as a function of its geometry. This allows for the mapping of the entire potential energy surface, identifying stable conformers (energy minima) and the transition states (saddle points) that connect them.
-
Initial Structure Generation:
-
Build a 3D model of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
-
Conformational Search:
-
Perform a systematic or stochastic conformational search using a computationally inexpensive method like Molecular Mechanics (MM) with a suitable force field (e.g., MMFF94). This step broadly explores the potential energy surface to identify a pool of low-energy candidate structures, including various chair, boat, and twist-boat forms.[17]
-
-
High-Level Geometry Optimization:
-
Take the unique low-energy conformers identified in the previous step and perform full geometry optimization using a more accurate quantum mechanical method. Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set such as 6-311G(d,p) is a common and reliable choice for this purpose.[18] This step refines the geometry of each conformer to its true local energy minimum.
-
-
Frequency Calculations:
-
Perform a vibrational frequency calculation for each optimized structure at the same level of theory. This serves two purposes:
-
It confirms that the structure is a true minimum (no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE) and thermal corrections, which are used to calculate the Gibbs free energy.
-
-
-
Analysis of Relative Energies:
-
Compare the calculated Gibbs free energies of all stable conformers. The conformer with the lowest free energy is predicted to be the most abundant at equilibrium. The energy differences can be used to calculate the expected population of each conformer using the Boltzmann distribution equation.
-
Caption: Workflow for computational conformational analysis.
Data Presentation: Relative Energies
The results from the computational analysis are best summarized in a table, allowing for direct comparison of the stability of the key conformers.
| Conformer | Point Group | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Population (%) |
| Chair (NH₂-eq, CONH₂-ax) | C₁ | 0.50 | 0.45 | 30.1 |
| Chair (NH₂-ax, CONH₂-eq) | C₁ | 0.00 | 0.00 | 69.8 |
| Twist-Boat 1 | C₁ | 5.80 | 5.95 | < 0.1 |
| Twist-Boat 2 | C₂ | 6.20 | 6.30 | < 0.1 |
Note: The values presented here are illustrative examples. Actual values must be derived from rigorous calculations.
Synthesis of Findings & Conclusion
The conformational analysis of this compound requires an integrated approach. While computational modeling can provide a detailed map of the entire energy landscape and predict relative stabilities, these predictions must be validated by experimental data. NMR spectroscopy offers a window into the time-averaged conformation in solution, revealing the dominant species through the analysis of scalar couplings.[11][19] X-ray crystallography provides a definitive, high-resolution snapshot of the molecule's structure in the solid state, which represents one possible low-energy conformer.[20]
By synthesizing the results from all three methods, a Senior Application Scientist can build a self-validating and trustworthy model. For instance, if computational results predict a 70:30 mixture of two chair conformers, the observed NMR coupling constants should be a weighted average of the values expected for the pure conformers. If the crystal structure corresponds to one of the computationally predicted low-energy minima, it adds significant confidence to the overall model.
Understanding the conformational preferences of this compound is not just an academic pursuit; it is fundamental to advancing drug design. The bioactive conformation—the shape the molecule adopts when bound to its target—may or may not be the lowest energy conformer in solution.[16] A comprehensive analysis provides the essential data needed to understand this relationship, enabling the design of conformationally constrained analogs that "pre-pay" the energetic cost of adopting the bioactive shape, potentially leading to drugs with higher affinity and greater selectivity.
References
-
Mendoza, O. J., Sonderegger, G., Truong, L., Thai, T., & Samoshin, V. V. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Westmont College. Available at: [Link]
-
Chincholkar, M. (2018). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. British Journal of Pain. Available at: [Link]
-
Chincholkar, M. (2018). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. PMC - PubMed Central. Available at: [Link]
-
Psych Scene Hub. (2023). Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin. Available at: [Link]
-
Kaye, A. D., et al. (2020). Gabapentinoid Benefit and Risk Stratification: Mechanisms Over Myth. Pain and Therapy. Available at: [Link]
-
HADDAD, F., & SHARMA, S. (2024). Gabapentin. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Wikipedia. (n.d.). Cyclohexane conformation. Available at: [Link]
-
Badawi, H. M. (2009). A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Zanetti, M. A., et al. (2017). Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Raugei, S., et al. (2022). Perspectives on Computational Enzyme Modeling: From Mechanisms to Design and Drug Development. Chemical Reviews. Available at: [Link]
-
D'Acchioli, J. S., et al. (2007). Conformational analysis via calculations and NMR spectroscopy for isomers of the mono(imino)pyridine ligand, 2-{(2,6-Me2-C6H3)NC(i-Pr)}C5H4N. Dalton Transactions. Available at: [Link]
-
Sahoo, J., et al. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science. Available at: [Link]
-
Ruzza, P., et al. (2019). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Organic Chemistry. Available at: [Link]
-
Asymmetric Synthesis. (n.d.). The molecular structure of 1 as solved by X-ray crystallography. ResearchGate. Available at: [Link]
-
Kumar, P., et al. (2024). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. International Journal of Molecular Sciences. Available at: [Link]
-
Carrington, M. J., & Harlos, K. (1995). x Ray crystallography. Journal of Clinical Pathology. Available at: [Link]
-
Master Organic Chemistry. (2014). Conformations of Cyclohexane (and Cyclopentane). Available at: [Link]
-
Chemistry LibreTexts. (2021). 4.3: Conformation Analysis of Cyclohexane. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.5: Conformations of Cyclohexane. Available at: [Link]
-
The Organic Chemistry Tutor. (2017). Cyclohexane Ring Flip and Boat Conformation. YouTube. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). The Boat Conformation of Cyclohexane. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. Available at: [Link]
-
Galiano, J. J., et al. (2025). Conformational landscape of β-cyclodextrin: a computational resource for host–guest modeling in supramolecular systems. Journal of Computer-Aided Molecular Design. Available at: [Link]
Sources
- 1. appn.org.uk [appn.org.uk]
- 2. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. psychscenehub.com [psychscenehub.com]
- 4. Gabapentinoid Benefit and Risk Stratification: Mechanisms Over Myth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. westmont.edu [westmont.edu]
- 12. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Perspectives on Computational Enzyme Modeling: From Mechanisms to Design and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Conformational landscape of β-cyclodextrin: a computational resource for host–guest modeling in supramolecular systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Conformational analysis via calculations and NMR spectroscopy for isomers of the mono(imino)pyridine ligand, 2-{(2,6-Me2-C6H3)NC(i-Pr)}C5H4N - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 1-Aminocyclohexanecarboxamide
This guide provides an in-depth analysis of the spectroscopic data for 1-aminocyclohexanecarboxamide, a key structural motif in medicinal chemistry. As a non-proteinogenic amino acid amide, its unique constrained cyclic structure offers a valuable scaffold for the design of peptidomimetics and other therapeutics.[1] Accurate structural elucidation is paramount, and this document details the expected outcomes and interpretive logic for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations presented herein are grounded in established principles and are designed to serve as a practical reference for researchers in organic synthesis and drug development.
Molecular Structure and Spectroscopic Overview
This compound possesses a cyclohexane ring substituted at the C1 position with both an amine (-NH₂) and a carboxamide (-CONH₂) group. This geminal substitution pattern leads to distinct spectroscopic features that, when analyzed in concert, provide unambiguous confirmation of its structure. The molecular formula is C₇H₁₄N₂O, with a monoisotopic mass of 142.1106 Da.[2]
A comprehensive spectroscopic analysis workflow is essential for verifying the identity and purity of synthesized this compound.
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show signals corresponding to the amine and amide protons, as well as the protons of the cyclohexane ring. Due to the free rotation of the C-C bonds in the cyclohexane ring at room temperature, the methylene protons may appear as broad multiplets.
Predicted ¹H NMR Data (500 MHz, D₂O) [3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.4 - 3.6 | m | 2H | -CH₂- adjacent to amine/amide |
| ~1.2 - 1.8 | m | 8H | Remaining -CH₂- of cyclohexane |
| 4.8 (variable) | s (broad) | 2H | -NH₂ (amine) |
| 7.2 - 7.8 (variable) | s (broad) | 2H | -CONH₂ (amide) |
Note: Amine and amide proton signals are often broad and their chemical shifts are highly dependent on solvent and concentration. In D₂O, these protons will exchange with deuterium and the signals will disappear.
Expert Insights: The chemical shifts of the amide protons can be influenced by the magnetic anisotropy of the carbonyl group.[4] The cyclohexane ring protons will likely appear as a complex, overlapping multiplet system. Two-dimensional NMR techniques, such as COSY and HSQC, would be invaluable for definitively assigning these signals.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Tune and shim the probe for the specific sample.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Process the data using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).
-
-
Data Analysis: Integrate the signals and determine their multiplicities to aid in structural assignment.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to be simpler, showing distinct signals for the quaternary carbon, the carbonyl carbon, and the methylene carbons of the cyclohexane ring.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~175 - 180 | C=O (amide) |
| ~55 - 60 | C1 (quaternary carbon) |
| ~30 - 35 | -CH₂- adjacent to C1 |
| ~20 - 25 | Remaining -CH₂- of cyclohexane |
Expert Insights: The chemical shift of the carbonyl carbon is characteristic of an amide. The quaternary carbon (C1) will appear at a relatively high chemical shift due to the deshielding effects of the attached nitrogen and carbonyl group.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although for this molecule, only quaternary and CH₂ signals are expected besides the carbonyl.
-
-
Data Analysis: Correlate the observed chemical shifts with the expected values for the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the amine and amide groups, as well as the C-H bonds of the cyclohexane ring.[5][6]
Expected Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3100 (two bands) | N-H stretch | Primary Amine (-NH₂) |
| ~3350 and ~3180 | N-H stretch | Primary Amide (-CONH₂) |
| ~1650 | C=O stretch (Amide I) | Amide |
| ~1600 | N-H bend | Amine/Amide |
| 2950 - 2850 | C-H stretch | Alkane (Cyclohexane) |
Expert Insights: The presence of two distinct N-H stretching bands for both the primary amine and the primary amide is a key diagnostic feature. The strong carbonyl absorption around 1650 cm⁻¹ is characteristic of an amide (Amide I band). Hydrogen bonding can cause these peaks to broaden and shift to lower wavenumbers.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument Setup:
-
Perform a background scan to account for atmospheric CO₂ and water vapor.
-
-
Data Acquisition:
-
Place the sample in the IR beam path and acquire the spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Expected Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Ion |
| 142 | [M]⁺ (Molecular Ion) |
| 125 | [M - NH₃]⁺ |
| 98 | [M - CONH₂]⁺ |
| 84 | [Cyclohexylamine]⁺ |
| 56 | [C₄H₈]⁺ (from cyclohexane ring fragmentation) |
Expert Insights: Under electron ionization (EI), the molecular ion peak at m/z 142 is expected. Common fragmentation pathways for amino compounds include the loss of ammonia (NH₃). The loss of the carboxamide group as a radical is also a likely fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) would likely show a prominent protonated molecule at m/z 143, [M+H]⁺.[7]
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.
-
Instrument Setup:
-
Use an ESI-MS instrument.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, and drying gas temperature).
-
Calibrate the mass analyzer using a known standard.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
For structural confirmation, tandem MS (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe its fragmentation pattern.[8]
-
-
Data Analysis: Determine the m/z of the molecular ion and major fragment ions to confirm the molecular weight and aspects of the structure.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C7H14N2O | CID 11240548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404) [hmdb.ca]
- 4. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A “one pot” mass spectrometry technique for characterizing solution- and gas-phase photochemical reactions by electrospray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Aminocyclohexanecarboxamide: Synthesis, Characterization, and Potential Applications
Foreword: Unveiling a Structurally Simple yet Intriguing Molecule
In the vast landscape of chemical compounds, 1-Aminocyclohexanecarboxamide emerges as a molecule of interest due to its foundational structure—a cyclohexane ring bearing both an amino group and a carboxamide group at the same carbon atom. This arrangement provides a unique spatial orientation of functional groups that can be pivotal in medicinal chemistry and drug design. While not a widely studied compound on its own, its core structure is a recurring motif in a variety of biologically active molecules. This guide aims to provide a comprehensive technical overview of this compound, from its theoretical synthesis to its characterization and potential future applications, tailored for researchers, scientists, and professionals in the field of drug development.
Discovery and Natural Occurrence: A Synthetic Creation
To date, there is no scientific literature suggesting the discovery of this compound as a naturally occurring compound. Its existence is primarily the result of synthetic chemistry. The exploration of cyclic amino acids and their derivatives has been a continuous effort in the quest for novel therapeutic agents, and this compound falls within this category of synthetically derived molecules with potential biological relevance.
Synthesis of this compound: Established Methodologies
The synthesis of this compound can be approached through well-established methods for the preparation of α-amino acids and their amides. The most logical and historically significant routes are the Strecker and the Bucherer-Bergs syntheses, both of which utilize cyclohexanone as the readily available starting material.
The Strecker Synthesis: A Classic Route to α-Amino Acids
The Strecker synthesis, first devised by Adolph Strecker in 1850, is a two-step process that transforms an aldehyde or ketone into an α-amino acid.[1][2] For the synthesis of this compound, cyclohexanone would be the starting ketone.
Step 1: Formation of the α-Aminonitrile
Cyclohexanone is reacted with ammonia and hydrogen cyanide (or a cyanide salt like potassium cyanide) to form 1-aminocyclohexanecarbonitrile. The reaction proceeds through the initial formation of an imine from cyclohexanone and ammonia, which is then attacked by the cyanide ion.
Step 2: Hydrolysis to the Carboxamide
The resulting α-aminonitrile can then undergo partial hydrolysis to yield the desired this compound. Careful control of the hydrolysis conditions (e.g., using a limited amount of water or specific catalysts) is crucial to stop the reaction at the amide stage and prevent complete hydrolysis to the carboxylic acid.
Caption: Bucherer-Bergs reaction pathway leading to this compound.
Enzymatic Synthesis: A Greener Alternative
Modern synthetic approaches are increasingly turning to biocatalysis. Lipases and other enzymes can be employed for the amidation of carboxylic acids or their esters under mild conditions. [3]An enzymatic approach to this compound would likely involve the use of a lipase to catalyze the reaction between a 1-aminocyclohexane-1-carboxylic acid ester and an ammonia source. This method offers high selectivity and avoids the use of harsh reagents.
Analytical Characterization
The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show broad multiplets for the methylene protons of the cyclohexane ring. The protons of the primary amine and amide groups would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would be characterized by a quaternary carbon signal for the C1 position, and several signals in the aliphatic region for the other carbons of the cyclohexane ring. A signal in the range of 170-180 ppm would be indicative of the carbonyl carbon of the amide.
Infrared (IR) Spectroscopy
The IR spectrum would provide key information about the functional groups present in the molecule. Expected characteristic absorption bands include:
-
N-H stretching: Two bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine and amide N-H bonds.
-
C=O stretching (Amide I band): A strong absorption band around 1640-1680 cm⁻¹.
-
N-H bending (Amide II band): An absorption band around 1550-1640 cm⁻¹.
-
C-H stretching: Bands in the region of 2850-2950 cm⁻¹ for the cyclohexane ring.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of C₇H₁₄N₂O (142.20 g/mol ). Common fragmentation patterns for amides include the loss of the amide group. [4]
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄N₂O |
| Molecular Weight | 142.20 g/mol |
| CAS Number | 17324-90-2 |
Potential Biological Activity and Applications in Drug Development
While there is a lack of specific studies on the biological activity of this compound itself, the structural motif of a cyclic amino acid is of significant interest in medicinal chemistry.
-
Conformational Constraint: The cyclohexane ring imposes a degree of conformational rigidity on the molecule. This can be advantageous in drug design as it can lock the molecule into a bioactive conformation, leading to higher affinity and selectivity for a biological target.
-
Scaffold for Peptidomimetics: this compound can serve as a building block for the synthesis of peptidomimetics. The incorporation of such non-natural amino acids into peptide sequences can enhance their stability against enzymatic degradation and improve their pharmacokinetic properties.
-
Neurological and Metabolic Research: Derivatives of cyclic amino acids have been explored for their potential in treating neurological disorders and as modulators of metabolic pathways. For example, derivatives of 1-aminocyclopentanecarboxylic acid have been investigated for their effects on the NMDA receptor.
The development of derivatives of this compound could lead to novel therapeutic agents. For instance, a patent for the synthesis of trans-4-amino-1-cyclohexanecarboxylic acid derivatives highlights their use as intermediates in the preparation of pharmaceutically active compounds, such as Janus kinase inhibitors. [5][6][7]
Future Directions and Conclusion
This compound represents a simple yet versatile chemical entity. While its own biological profile remains to be fully elucidated, its value as a synthetic intermediate and a scaffold for the development of more complex molecules is clear. Future research should focus on:
-
Detailed Synthesis and Characterization: The publication of a detailed and optimized synthetic protocol for this compound, along with its complete analytical characterization, would be a valuable resource for the scientific community.
-
Biological Screening: A systematic biological screening of this compound and its simple derivatives could uncover novel pharmacological activities.
-
Application in Peptide Synthesis: The incorporation of this compound into peptide chains to study the effects of conformational constraint on peptide structure and function is a promising area of research.
References
-
Strecker amino acid synthesis - chemeurope.com. (n.d.). Retrieved from [Link]
-
Bucherer–Bergs reaction - Wikipedia. (n.d.). Retrieved from [Link]
- CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents. (n.d.).
- EP3411355B1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid - Google Patents. (n.d.).
- WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents. (n.d.).
-
Bucherer-Bergs Reaction. (n.d.). Retrieved from [Link]
-
Bucherer-Bergs Reaction. (n.d.). Retrieved from [Link]
-
Strecker Synthesis - Wikipedia. (n.d.). Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 7. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
The Rising Potential of 1-Aminocyclohexanecarboxamide as a Versatile Pharmaceutical Intermediate: A Technical Guide
Abstract
In the landscape of modern drug discovery and development, the identification of versatile and efficient building blocks is paramount. 1-Aminocyclohexanecarboxamide, a conformationally constrained cyclic amino acid derivative, is emerging as a promising pharmaceutical intermediate. Its rigid cyclohexane scaffold offers a unique three-dimensional presentation of key functional groups—a primary amine and a carboxamide—making it an attractive core for the synthesis of novel therapeutic agents. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and, most importantly, the burgeoning potential of this compound as a key intermediate in the development of next-generation pharmaceuticals, with a particular focus on its application as a scaffold for Dipeptidyl Peptidase-IV (DPP-4) inhibitors and its structural relationship to the synthesis of the blockbuster drug, Gabapentin.
Introduction: The Strategic Value of Cyclic Amino Acid Scaffolds
The incorporation of cyclic structures into drug candidates is a well-established strategy to enhance metabolic stability, improve receptor binding affinity, and modulate pharmacokinetic properties. This compound embodies these advantages, offering a pre-organized framework that can reduce the entropic penalty upon binding to a biological target. The primary amine provides a crucial site for further chemical elaboration, while the carboxamide group can participate in key hydrogen bonding interactions within a receptor's active site. This unique combination of features positions this compound as a high-value intermediate for medicinal chemists and process development scientists.
Synthesis of this compound: Foundational Methodologies
The efficient and scalable synthesis of this compound is critical to its utility as a pharmaceutical intermediate. Two classical and robust methods for the synthesis of the core α-amino acid structure are the Bucherer-Bergs reaction and the Strecker synthesis, both commencing from the readily available starting material, cyclohexanone.
The Bucherer-Bergs Synthesis of the Hydantoin Precursor
The Bucherer-Bergs reaction is a one-pot, multicomponent reaction that provides access to hydantoins, which can be subsequently converted to amino acids.[1][2]
The reaction proceeds through the initial formation of a cyanohydrin from cyclohexanone, which then reacts with ammonium carbonate to form an aminonitrile. Intramolecular cyclization, driven by the reaction with carbon dioxide (from the decomposition of ammonium carbonate), leads to the formation of a spiro-hydantoin.[1][2]
Caption: Bucherer-Bergs reaction pathway to this compound.
-
Reaction Setup: In a well-ventilated fume hood, a mixture of cyclohexanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq) in a suitable solvent such as aqueous ethanol is prepared in a round-bottom flask equipped with a reflux condenser.[3]
-
Reaction Execution: The mixture is heated to reflux (typically 60-100°C) with vigorous stirring for several hours until the reaction is complete (monitored by TLC or LC-MS).[1]
-
Work-up and Isolation: The reaction mixture is cooled to room temperature and then to 0-5°C in an ice bath. The pH is carefully adjusted with a mineral acid (e.g., HCl) to precipitate the hydantoin product.[1] The solid is collected by filtration, washed with cold water, and dried to yield the cyclohexane-spiro-5'-hydantoin.
Subsequent hydrolysis of the hydantoin, followed by standard amidation protocols, yields the target this compound.
The Strecker Synthesis of the α-Aminonitrile Intermediate
The Strecker synthesis is another powerful method for the preparation of α-amino acids and their derivatives.[4][5][6]
This reaction involves the treatment of cyclohexanone with ammonia and a cyanide source. An imine is formed in situ, which is then attacked by the cyanide ion to form an α-aminonitrile.[4][7] This nitrile can then be selectively hydrolyzed to the corresponding carboxamide.
Caption: Strecker synthesis pathway to this compound.
-
Formation of the α-Aminonitrile: Cyclohexanone (1.0 eq) is dissolved in a suitable solvent (e.g., methanol). Aqueous ammonia and potassium cyanide (1.1 eq) are added sequentially, and the mixture is stirred at room temperature for several hours.[6] The formation of the aminonitrile can be monitored by GC-MS or NMR.
-
Isolation of the α-Aminonitrile: The product can be extracted into an organic solvent and purified, or the crude mixture can be carried forward to the next step.
-
Partial Hydrolysis to the Amide: The α-aminonitrile is treated with a controlled amount of acid or base in the presence of water to facilitate partial hydrolysis to the primary amide, this compound.[8] Careful control of reaction conditions is necessary to avoid over-hydrolysis to the carboxylic acid.
Pharmaceutical Potential: A Scaffold for Innovation
The rigid cyclic structure and strategically placed functional groups of this compound make it a highly valuable scaffold for targeting a range of biological systems.
A Promising Scaffold for Dipeptidyl Peptidase-IV (DPP-4) Inhibitors
Dipeptidyl Peptidase-IV (DPP-4) is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones such as GLP-1.[9][10] Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes mellitus.[11][12] Many successful DPP-4 inhibitors, known as "gliptins," feature a core structure that mimics the dipeptide substrate of the enzyme.[13][14] The this compound scaffold provides an excellent starting point for the design of novel DPP-4 inhibitors.
The primary amine of this compound can be functionalized to interact with the S2 subsite of the DPP-4 active site, while the cyclohexane ring can occupy the S1 pocket, which often accommodates a proline-like moiety. The carboxamide can form crucial hydrogen bonds with residues in the active site. The development of β-amino amide-containing piperazine derivatives has shown significant promise as DPP-4 inhibitors, highlighting the potential of similar scaffolds.[15]
Caption: Proposed interaction of a this compound-based inhibitor with the DPP-4 active site.
While specific IC50 values for this compound itself are not widely published, data for structurally related compounds underscore the potential of this scaffold.
| Compound Class | Example Structure | Reported DPP-4 IC50 |
| Triazolopiperazine β-amino amides | (Structure not shown) | 2 nM[14] |
| Benzimidazole-based inhibitors | (Structure not shown) | 8 nM[10][13] |
| Novel Tricyclic Scaffold Inhibitors | (Structure not shown) | 22 ± 2 nM (Sitagliptin reference)[12] |
| Imidazopyridinone-based inhibitors | Imigliptin | 100 nM (initial lead)[16] |
This data strongly suggests that the development of derivatives from the this compound core could lead to highly potent DPP-4 inhibitors.
Structural Relationship to the Synthesis of Gabapentin
Gabapentin, a widely prescribed anticonvulsant and analgesic, is chemically known as 1-(aminomethyl)cyclohexaneacetic acid. While not a direct derivative of this compound, its synthesis often proceeds through a structurally related intermediate: 1,1-cyclohexanediacetic acid monoamide.[17][18][19]
The industrial synthesis of Gabapentin frequently involves the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide.[20] This highlights the utility of the core cyclohexane ring with an amide-bearing quaternary carbon in the synthesis of complex active pharmaceutical ingredients. The established synthetic routes to this key Gabapentin intermediate further validate the chemical accessibility and industrial relevance of the this compound scaffold and its analogs.[17][21]
Conclusion and Future Outlook
This compound stands out as a pharmaceutical intermediate with significant untapped potential. Its robust and scalable synthesis from inexpensive starting materials, combined with its desirable structural features, makes it an attractive building block for modern drug discovery programs. The demonstrated success of related scaffolds in the development of potent DPP-4 inhibitors provides a clear and compelling rationale for the exploration of this compound derivatives in the context of type 2 diabetes and other metabolic disorders. Furthermore, its structural relationship to key intermediates in the synthesis of established drugs like Gabapentin underscores the industrial relevance of this chemical motif. As the demand for novel, effective, and safe therapeutics continues to grow, this compound is poised to become a valuable tool in the arsenal of medicinal and process chemists, enabling the creation of the next generation of innovative medicines.
References
- Process For Synthesis Of Gabapentin. (US-2008103334-A1).
-
Process for the preparation of gabapentin. Patsnap Eureka. [Link]
- Process for the Preparation of Gabapentin. (US-20080097122-A1).
-
Strecker Synthesis. Master Organic Chemistry. [Link]
-
Bucherer–Bergs reaction. Wikipedia. [Link]
-
Strecker Synthesis. NROChemistry. [Link]
-
Bucherer-Bergs Reaction. [Link]
- PROCESS FOR THE PREPARATION OF GABAPENTIN. (WO 2005/044779 A2).
-
Identification of a Novel Scaffold for Inhibition of Dipeptidyl Peptidase-4. PubMed. [Link]
-
Strecker Synthesis. Organic Chemistry Portal. [Link]
-
Strecker amino acid synthesis. chemeurope.com. [Link]
-
Strecker amino acid synthesis. Wikipedia. [Link]
-
Process For Synthesis Of Gabapentin. (Patent US-2008103334-A1). PubChem. [Link]
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. National Institutes of Health. [Link]
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. National Institutes of Health. [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. [Link]
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. PubMed. [Link]
-
Bucherer-Bergs Reaction. Organic Chemistry Portal. [Link]
-
Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation. PubMed. [Link]
-
mechanism of amide hydrolysis. YouTube. [Link]
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. [Link]
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PubMed. [Link]
-
Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. National Institutes of Health. [Link]
-
Discovery of Imigliptin, a Novel Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. PubMed Central. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 6. Strecker_amino_acid_synthesis [chemeurope.com]
- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of Imigliptin, a Novel Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]
- 18. Process for the preparation of gabapentin - Eureka | Patsnap [eureka.patsnap.com]
- 19. US20080097122A1 - Process for the Preparation of Gabapentin - Google Patents [patents.google.com]
- 20. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 21. Process For Synthesis Of Gabapentin - Patent US-2008103334-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
Whitepaper: In Silico Modeling of 1-Aminocyclohexanecarboxamide (A6c) Containing Peptides
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design, bestowing enhanced stability, target affinity, and novel structural motifs. 1-Aminocyclohexanecarboxamide (A6c), a cyclic, conformationally constrained residue, is particularly valuable for its ability to induce specific secondary structures and increase resistance to proteolytic degradation. However, the unique structural properties of A6c present a significant challenge for computational modeling, as it is not defined in standard molecular mechanics force fields. This technical guide provides a comprehensive, field-proven framework for the in silico modeling of A6c-containing peptides. We detail the entire computational workflow, from the critical first step of residue parameterization to molecular dynamics simulations and advanced binding analyses. This document is intended to serve as an authoritative guide for researchers, enabling them to accurately predict the behavior of these complex molecules and accelerate the rational design of next-generation peptide therapeutics.
The Rationale: Why Model A6c-Containing Peptides?
Peptides are highly specific and potent biological modulators, but their therapeutic potential is often hindered by poor metabolic stability and conformational flexibility. Incorporating sterically constrained residues like this compound (A6c) is a proven strategy to overcome these limitations. The cyclohexane ring of A6c restricts the peptide backbone's rotational freedom (phi/psi angles), effectively "locking" it into well-defined conformations.[1] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity. Furthermore, the unnatural structure of A6c provides a steric shield against enzymatic cleavage, prolonging the peptide's half-life in vivo.
Accurate in silico modeling allows researchers to:
-
Predict Conformational Preferences: Understand how A6c influences the adoption of specific secondary structures like β-turns or helical motifs.[2]
-
Assess Structural Stability: Evaluate the rigidity and dynamic behavior of the peptide in a solution environment.
-
Guide Rational Design: Systematically modify peptide sequences to optimize interactions with a target protein before undertaking costly and time-consuming synthesis.[3]
-
Elucidate Binding Modes: Generate high-resolution models of peptide-protein complexes to understand the key interactions driving molecular recognition.
The Foundational Challenge: Parameterization of a Non-Canonical Residue
Standard molecular mechanics force fields, such as AMBER and CHARMM, are collections of parameters that describe the potential energy of a system.[4][5] These parameters (bond lengths, angles, dihedral torsions, atomic charges, and van der Waals terms) are meticulously derived for the 20 canonical amino acids. Non-canonical residues (NCRs) like A6c are absent from these libraries, and proceeding with incorrect or default parameters will lead to scientifically invalid results.
Therefore, the first and most critical step is the development of a robust and self-consistent parameter set for A6c.[6][7] This process ensures that the simulated behavior of the molecule is grounded in the principles of quantum chemistry and is compatible with the chosen force field.[8]
Experimental Protocol 1: A Self-Validating Workflow for A6c Parameterization
This protocol outlines a general approach for deriving AMBER-compatible parameters for the A6c residue.
Objective: To generate a prep (pre-processor) and frcmod (force field modification) file for A6c.
Methodology:
-
Building the Model Compound:
-
Construct an N-acetylated and N'-methylamidated A6c residue (ACE-A6c-NME) using a molecular builder like Avogadro or PyMOL. This "capped" residue appropriately models the peptide backbone environment.
-
Perform an initial geometry optimization using a low-level quantum mechanics (QM) method (e.g., HF/6-31G*). This provides a reasonable starting structure.
-
-
Electrostatic Potential (ESP) Charge Derivation:
-
Perform a high-level QM single-point energy calculation on the optimized structure (e.g., using Gaussian with the B3LYP functional and a 6-31G* basis set). This generates the electrostatic potential grid.
-
Causality: The ESP grid represents the "true" charge distribution of the molecule according to quantum mechanics. We fit atomic point charges to reproduce this potential.
-
Use the antechamber module of AmberTools to perform a Restrained Electrostatic Potential (RESP) fit. RESP fitting is the standard for AMBER force fields and provides high-quality, transferable charges.[7]
-
Self-Validation: Check the antechamber output. The standard deviation of the fit should be low, indicating a good reproduction of the QM ESP. The net charge of the residue must be an integer (0 for a neutral residue).
-
-
Derivation of Missing Force Field Parameters:
-
The parmchk2 module in AmberTools is used to identify missing bond, angle, dihedral, and improper parameters by comparing the atom types in the A6c residue to the existing GAFF (General Amber Force Field) or protein force field library.[9]
-
Causality: parmchk2 assigns parameters by analogy to chemically similar fragments. While often sufficient, critical parameters, especially dihedral torsions defining backbone conformation, may require further refinement.
-
For critical dihedral angles (e.g., those involving the Cα-Cβ bond), perform a QM Potential Energy Surface (PES) scan. This involves systematically rotating the bond and calculating the QM energy at each step.
-
The resulting energy profile is then used to fit the corresponding molecular mechanics dihedral term. This ensures the conformational energy landscape of the residue is accurately represented.
-
-
Finalization and Verification:
-
Combine the RESP charges (in the prep file) and the new parameters (in the frcmod file).
-
Self-Validation: Build a small peptide containing the newly parameterized A6c residue. Run a short MD simulation in vacuo. The simulation should run without crashing, and the bond lengths and angles involving A6c should remain stable around their equilibrium values.
-
The Core In Silico Pipeline for A6c-Peptide Analysis
Once a validated parameter set for A6c is established, it can be integrated into a standard molecular dynamics workflow to explore the peptide's structural dynamics and interactions.
Caption: The comprehensive in silico workflow for modeling A6c-containing peptides.
Step 1: System Preparation and MD Simulation
The goal of MD is to simulate the time-dependent behavior of the molecular system, providing a detailed view of its conformational landscape.[10][11]
Experimental Protocol 2: Molecular Dynamics Simulation of an A6c-Peptide
Objective: To assess the conformational stability and dynamics of an A6c-containing peptide in explicit solvent.
Software: GROMACS or AMBER.
Methodology:
-
System Setup:
-
Load the peptide structure and the A6c parameter files (prep and frcmod) into the simulation software (e.g., tleap in AMBER).
-
Place the peptide in a periodic box of appropriate size (e.g., a truncated octahedron with a 10 Å buffer from the peptide to the box edge).
-
Solvate the system with a pre-equilibrated water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system.
-
-
Minimization:
-
Perform a multi-stage energy minimization. First, hold the peptide fixed with positional restraints and minimize the positions of the water and ions. Then, gradually release the restraints on the peptide and minimize the entire system.
-
Causality: This robust procedure removes any steric clashes or unfavorable contacts introduced during the setup phase without distorting the initial peptide conformation.
-
-
Equilibration:
-
NVT Ensemble (Canonical): Gradually heat the system to the target temperature (e.g., 300 K) over 100-200 ps while keeping the volume constant. Use weak positional restraints on the peptide backbone to allow the solvent to equilibrate around it.
-
NPT Ensemble (Isothermal-Isobaric): Simulate for a longer period (e.g., 1-5 ns) at constant temperature and pressure (1 bar). This allows the density of the simulation box to relax to the correct value.
-
Self-Validation: Monitor the temperature, pressure, and density of the system. These values should converge to a stable plateau around the target values, indicating the system is well-equilibrated.
-
-
Production Simulation:
-
Remove all restraints and run the simulation for the desired length of time (typically 100s of nanoseconds to microseconds, depending on the research question). Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).
-
Step 2: Trajectory Analysis - Interpreting the Data
The raw output of an MD simulation is a trajectory file containing atomic coordinates over time. Meaningful insights are extracted through post-processing analysis.
| Analysis Metric | Purpose | Interpretation of a Favorable Result for A6c-Peptides |
| RMSD (Root Mean Square Deviation) | To assess overall structural stability and simulation convergence. | A low, stable RMSD plateau for the peptide backbone suggests the peptide has found a stable conformation and is not unfolding. |
| RMSF (Root Mean Square Fluctuation) | To identify flexible regions of the peptide on a per-residue basis. | Low RMSF values for the region containing A6c would confirm its role in rigidifying the peptide backbone. |
| Secondary Structure Analysis (e.g., DSSP) | To monitor the formation and stability of secondary structures (helices, turns, sheets). | Consistent formation of a specific secondary structure (e.g., a β-turn) involving the A6c residue throughout the simulation. |
| Cluster Analysis | To group similar conformations and identify the most dominant structural states. | A small number of highly populated clusters indicates a well-defined conformational preference, a key goal of using A6c. |
Step 3: Molecular Docking and Binding Energy Calculation
For peptides designed to interact with a protein target, molecular docking predicts the preferred binding orientation, while binding free energy calculations provide a quantitative estimate of affinity.[12][13]
Caption: Workflow for assessing peptide-protein interactions.
Methodology:
-
Ensemble Docking:
-
Causality: Peptides are inherently flexible. Docking a single, static conformation is unlikely to find the correct binding pose. Instead, an ensemble of representative structures should be used.
-
Extract the representative structures from the most populated clusters identified in the trajectory analysis.
-
Dock this ensemble of peptide conformations to the target protein using software suited for peptide docking, such as HADDOCK or the peptide docking protocols in AutoDock Vina.[12]
-
-
Binding Free Energy Calculation (MM/GBSA):
-
The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular technique for estimating the free energy of binding from MD simulation snapshots.[14]
-
Take the top-ranked docked pose and run a new, shorter MD simulation of the peptide-protein complex.
-
Causality: This allows the complex to relax and adapt, providing a more realistic set of conformations for the energy calculation.
-
The MM/GBSA script calculates the binding free energy (ΔG_bind) by subtracting the free energies of the free receptor and free ligand from the free energy of the complex. A more negative ΔG_bind indicates a stronger predicted binding affinity.
-
Self-Validation: The ΔG_bind should be calculated over a stable portion of the complex's trajectory. Decomposing the energy into contributions from individual residues can further validate the model by highlighting if the A6c residue or its neighbors are making key favorable contacts, as intended by the design.
-
Conclusion and Authoritative Perspective
The in silico modeling of peptides containing this compound is a powerful but exacting discipline. The validity of any subsequent simulation—be it conformational analysis or protein docking—is entirely dependent on the initial effort invested in creating a high-quality, quantum-mechanically derived parameter set for the non-canonical residue. Simply assigning parameters by analogy without validation is scientifically unsound and will produce misleading results.
The workflow presented in this guide—from rigorous parameterization to ensemble-based docking and free energy calculations—constitutes a self-validating system that ensures technical accuracy. By explaining the causality behind each step, we empower researchers not just to follow a protocol, but to understand the underlying principles and make informed decisions. As computational resources grow and force fields become more refined, these methods will become increasingly indispensable in the pipeline for discovering and optimizing the next generation of potent and stable peptide-based drugs.[15][16]
References
-
Aldulaijan, S. (2023). In-silico selection of peptides for the recognition of imidacloprid. PLOS ONE, 18(12), e0295619. [Link]
-
Delaunay, M., & Ha-Duong, T. (2022). Computational Tools and Strategies to Develop Peptide-Based Inhibitors of Protein-Protein Interactions. Methods in Molecular Biology, 2405, 205-230. [Link]
-
Gaspari, R., & Rapallo, A. (2014). Peptide dynamics by molecular dynamics simulation and diffusion theory method with improved basis sets. The Journal of Chemical Physics, 140(10), 104109. [Link]
-
Kessler, H., Bats, J. W., Wagner, K., & Will, M. (1989). Conformational analysis of cyclic peptides in solution. Biopolymers, 28(1), 385-395. [Link]
-
Khoury, G. A., et al. (2013). Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family. Journal of Chemical Theory and Computation. [Link]
- Li, P., & Merz, K. M. (2017). MCPB.py: A Python Based Metal Center Parameter Builder. Journal of Chemical Information and Modeling. This reference, while about metal centers, discusses the philosophy of parameter building within AmberTools.
- Macalino, S. J. Y., Gosu, V., Hong, S., & Choi, S. (2015). Role of structural and dynamic properties of biomolecules in drug design.
-
Molinari, H., et al. (2023). Molecular Dynamics Simulations of Peptides. ResearchGate. [Link]
-
Nittinger, E., et al. (2021). Additive CHARMM36 Force Field for Nonstandard Amino Acids. Journal of Chemical Theory and Computation, 17(7), 4349-4367. [Link]
-
Salvesen, M., et al. (2022). Self-Consistent Parameterization of DNA Residues for the Non-Polarizable AMBER Force Fields. Molecules, 27(9), 2841. [Link]
-
Tomasella, C., et al. (2021). Peptidomimetics in Silico. Molecular Informatics, 40(3), e2000087. [Link]
-
University of Illinois. (n.d.). Parameterizing a Novel Residue. Theoretical and Computational Biophysics Group. [Link]
-
Wang, X., & Li, W. (2020). Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives. Frontiers in Molecular Biosciences, 7, 608931. [Link]
-
Wen, Y., et al. (2022). Computational investigation of peptidomimetics as potential inhibitors of SARS-CoV-2 spike protein. Journal of Molecular Graphics and Modelling, 115, 108221. [Link]
-
Yang, L., et al. (2015). In silico screening of protein-binding peptides with an application to developing peptide inhibitors against antibiotic resistance. Journal of Biological Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Additive CHARMM36 Force Field for Nonstandard Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ks.uiuc.edu [ks.uiuc.edu]
- 7. Self-Consistent Parameterization of DNA Residues for the Non-Polarizable AMBER Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. In silico screening of protein-binding peptides with an application to developing peptide inhibitors against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In-silico selection of peptides for the recognition of imidacloprid | PLOS One [journals.plos.org]
- 14. Computational investigation of peptidomimetics as potential inhibitors of SARS-CoV-2 spike protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
Thermal and chemical stability of 1-Aminocyclohexanecarboxamide
An In-Depth Technical Guide to the Thermal and Chemical Stability of 1-Aminocyclohexanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stability in Preformulation
This compound, a cyclic amino acid derivative, presents a unique structural motif combining a primary amine and a primary amide on a tertiary carbon center. This structure makes it a valuable building block in medicinal chemistry and drug development. However, the inherent reactivity of its functional groups necessitates a thorough understanding of its stability profile. The degradation of an active pharmaceutical ingredient (API) or intermediate can lead to loss of potency, formation of potentially toxic impurities, and significant challenges in formulation and storage.[1][2][3]
This guide serves as a comprehensive technical resource for scientists tasked with characterizing the stability of this compound. As a Senior Application Scientist, my objective is not merely to present protocols, but to provide the underlying scientific rationale, enabling researchers to design robust, self-validating experiments and interpret the resulting data with confidence. We will explore the methodologies for assessing thermal and chemical stability, focusing on the causality behind experimental choices and the establishment of a rigorous analytical framework.
Physicochemical Characterization
A foundational understanding of the molecule's basic properties is the first step in any stability program. These parameters, summarized in Table 1, influence its behavior in solid and solution states.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₄N₂O | PubChem[4] |
| Molecular Weight | 142.20 g/mol | PubChem[4] |
| IUPAC Name | 1-aminocyclohexane-1-carboxamide | PubChem[4] |
| CAS Number | 17324-90-2 | PubChem[4] |
| Canonical SMILES | C1CCC(CC1)(C(=O)N)N | PubChem[4] |
Caption: Molecular Structure of this compound.
Thermal Stability Assessment
Thermal analysis is crucial for determining the material's behavior under heat stress, which informs drying, milling, and storage conditions. The two primary techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[5][6]
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature.[6] It is invaluable for identifying melting points, glass transitions, and exothermic decomposition events. A sharp endotherm typically indicates the melting point, while a broad exotherm following melting can signify decomposition.[7]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It provides a clear indication of the temperature at which the material begins to degrade and lose mass.
Experimental Protocol: DSC & TGA Analysis
The causality for this protocol is to first identify phase transitions (like melting) with DSC and then correlate them with mass loss events from TGA to definitively distinguish between melting and decomposition.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan. For TGA, use a ceramic or platinum pan.
-
Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell.[7]
-
DSC Program:
-
TGA Program:
-
Equilibrate at 25°C.
-
Ramp the temperature at 10°C/min up to 500°C under a nitrogen atmosphere.
-
-
Data Analysis:
-
DSC: Determine the melting point (Tm) from the onset of the endothermic peak and the enthalpy of fusion (ΔHfus) by integrating the peak area.[7] Observe for any exothermic events that would indicate decomposition.
-
TGA: Determine the onset of decomposition (Td) as the temperature at which significant mass loss begins.
-
Caption: Mechanism of Acid-Catalyzed Amide Hydrolysis.
Protocol: Hydrolytic Forced Degradation
-
Preparation: Prepare solutions of this compound (~1 mg/mL) in three media:
-
0.1 N HCl (Acidic)
-
Purified Water (Neutral)
-
0.1 N NaOH (Basic)
-
-
Stress Condition: Place sealed vials of each solution, along with a solid sample as a control, in a stability chamber at 60°C.
-
Time Points: Withdraw aliquots at 0, 2, 6, 24, and 48 hours.
-
Sample Processing:
-
Cool samples to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to prevent further degradation and ensure compatibility with the analytical column.
-
Dilute to a suitable concentration for analysis.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Section 4) to quantify the parent compound and detect any degradation products.
Oxidative Stability
The primary amine group is a potential site for oxidation. Stress testing with an oxidizing agent like hydrogen peroxide is a standard approach to evaluate this susceptibility.
Protocol: Oxidative Forced Degradation
-
Preparation: Dissolve this compound (~1 mg/mL) in a solution of 3% hydrogen peroxide.
-
Stress Condition: Store the solution at room temperature, protected from light.
-
Time Points: Analyze at 0, 2, 6, and 24 hours.
-
Analysis: Analyze directly by HPLC. The mobile phase will dilute the peroxide, preventing damage to the column.
Photostability
Photostability testing is a regulatory requirement to ensure that light exposure does not cause unacceptable changes to the drug substance. [9][10][11][12]The ICH Q1B guideline provides a standardized approach. [9][11][12] Protocol: Photostability Testing (per ICH Q1B)
-
Sample Preparation: Place a thin layer of solid this compound in a chemically inert, transparent container. Prepare a parallel sample wrapped in aluminum foil to serve as a dark control.
-
Exposure: Expose the samples in a photostability chamber equipped with a light source that produces an output similar to the D65/ID65 emission standard (e.g., a xenon or metal halide lamp). [9][10]3. Exposure Level: The total exposure should be not less than 1.2 million lux hours for visible light and 200 watt hours/square meter for near-ultraviolet (UV) energy. [13][9][10][12]4. Analysis: After exposure, compare the light-exposed sample to the dark control. Analyze both using HPLC for purity and degradation products. Also, note any changes in physical appearance (e.g., color). [10]
Stability-Indicating Analytical Methodologies
A robust analytical method is the cornerstone of any stability study. The method must be "stability-indicating," meaning it can accurately quantify the parent compound and separate it from any degradation products, excipients, or impurities. [14][15][16]High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and versatile technique for this purpose. [14]
Caption: Workflow for HPLC Method Development.
Protocol: Development of a Stability-Indicating HPLC-UV Method
-
Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a logical starting point for a molecule of this polarity.
-
Mobile Phase Selection:
-
Aqueous (A): 0.1% Formic Acid in Water. The acidifier improves peak shape for the amine.
-
Organic (B): Acetonitrile or Methanol.
-
-
Wavelength Detection: Determine the UV absorbance maximum (λmax) of this compound using a diode array detector (DAD). A wavelength around 210 nm is typical for compounds lacking a strong chromophore.
-
Gradient Elution: Develop a gradient method to ensure elution of both the polar parent compound and any less polar degradation products.
-
Example Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate.
-
-
Forced Degradation Sample Analysis: Inject the samples generated from the hydrolytic, oxidative, and photolytic stress studies.
-
Method Optimization & Validation:
-
Specificity: Examine the chromatograms of the stressed samples. The primary goal is to achieve baseline resolution between the parent peak and all degradation product peaks. The DAD can be used to assess peak purity.
-
Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for parameters such as accuracy, precision, linearity, range, and robustness.
-
Drug-Excipient Compatibility
In drug development, the API is rarely administered alone. It is formulated with excipients which can aid manufacturing, enhance stability, or improve bioavailability. [3][17]However, chemical interactions between the drug and excipients can lead to degradation. [2][3]For this compound, the primary amine is susceptible to reacting with reducing sugars (like lactose) via the Maillard reaction, or with excipients containing reactive functional groups like aldehydes. [3] Compatibility is often screened using DSC, where a change in the thermal profile of a drug-excipient mixture compared to the individual components can indicate an interaction. [3]Isothermal stress studies of binary mixtures are also performed, followed by HPLC analysis. [2][3]
Conclusion
The stability of this compound is governed by the chemistry of its primary amide and primary amine functional groups. A thorough characterization program must evaluate its response to thermal, hydrolytic, oxidative, and photolytic stress. Thermal analysis using DSC and TGA provides critical data on its solid-state stability, defining safe handling and storage temperatures. Chemical stability is probed through a systematic forced degradation study, which is fundamental to identifying potential degradation pathways and is a prerequisite for developing a robust, stability-indicating HPLC method. This analytical method is the ultimate tool for ensuring the purity, potency, and safety of the compound throughout the drug development lifecycle. By following the principles and protocols outlined in this guide, researchers can build a comprehensive stability profile for this compound, enabling informed decisions in its development as a pharmaceutical intermediate or active ingredient.
References
- Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA.
- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - NIH.
- Analytical Techniques In Stability Testing - Separ
- Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC - PubMed Central.
- mechanism of amide hydrolysis - YouTube.
- This compound | C7H14N2O | CID 11240548 - PubChem.
- Stability testing of existing active substances and rel
- dsc.pdf - Alan Cooper.
- A Comparative Guide to the Thermal Properties of 1-Adamantanecarboxylic Acid via Differential Scanning calorimetry (DSC) - Benchchem.
- Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry.
- ICH Q1B Guideline Photostability Testing of New Drug Substances and Products - IKEV.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- Photostability testing theory and practice - Q1 Scientific.
- Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - MDPI.
- Drug Excipient Compatibility Testing Protocols and Charateriz
- Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development.
- Acid and base-catalyzed hydrolysis of amides | Organic chemistry | Khan Academy.
- Analytical Techniques for the Assessment of Drug Stability | Request PDF - ResearchG
- ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA).
- Amide hydrolysis in acid: amide to carboxylate anion and proton
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH.
- Amide Hydrolysis - YouTube.
- Drug-Excipient Interactions: An Overview on Mechanisms and Effects on Drug Stability and Bioavailability - ResearchG
- Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explan
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. scispace.com [scispace.com]
- 3. quercus.be [quercus.be]
- 4. This compound | C7H14N2O | CID 11240548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ikev.org [ikev.org]
- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. q1scientific.com [q1scientific.com]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Peptides Incorporating Fmoc-1-Aminocyclohexanecarboxamide-OH
Introduction: Engineering Conformational Rigidity in Peptides for Enhanced Therapeutic Potential
The inherent flexibility of linear peptides often curtails their therapeutic efficacy due to susceptibility to proteolytic degradation and reduced binding affinity for their biological targets.[1] A powerful strategy in modern peptidomimetic drug design is the incorporation of conformationally constrained amino acids, which lock the peptide backbone into a more defined and bioactive conformation.[2][3] Fmoc-1-aminocyclohexanecarboxamide-OH (Fmoc-Acca-OH), a cyclic α,α-disubstituted amino acid, is an exemplary building block for this purpose. Its rigid cyclohexyl scaffold introduces steric constraints that can significantly enhance metabolic stability and improve binding to target receptors by reducing the entropic penalty upon binding.[4][5]
This technical guide provides a comprehensive, field-proven protocol for the incorporation of Fmoc-Acca-OH into a growing peptide chain using Fmoc-based solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to explain the underlying rationale for key procedural choices, particularly concerning the challenges posed by the steric bulk of this unique amino acid.
Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Fmoc-based SPPS is a cyclical process that enables the stepwise assembly of a peptide chain from the C-terminus to the N-terminus, while it is covalently attached to an insoluble polymeric resin.[6] The elegance of this methodology lies in its orthogonal protection scheme: the temporary Nα-Fmoc protecting group is labile to a mild base (typically piperidine), while the side-chain protecting groups and the resin linker are stable to this base but are cleaved by a strong acid in the final step.[7]
Caption: General workflow for one cycle of Fmoc solid-phase peptide synthesis.
The Challenge of Sterically Hindered Residues
The incorporation of Fmoc-Acca-OH presents a classic "difficult coupling" scenario. The cyclohexyl ring and the α-methyl equivalent create significant steric hindrance around the carboxylic acid, impeding its approach to the N-terminal amine of the resin-bound peptide.[8] Standard coupling conditions may result in incomplete acylation, leading to the formation of deletion sequences and significantly compromising the purity of the final product.
To overcome this challenge, this protocol employs a more potent activation strategy and provides options for ensuring the reaction proceeds to completion.
Experimental Protocols
PART 1: Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Rink Amide Resin (100-200 mesh) | Synthesis Grade | Standard Supplier | For C-terminal amide peptides. |
| Fmoc-1-aminocyclohexanecarboxamide-OH | ≥98% Purity | Standard Supplier | |
| Standard Fmoc-Amino Acids | Synthesis Grade | Standard Supplier | With appropriate side-chain protection. |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Supplier | Low water content is critical. |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier | |
| Piperidine | Reagent Grade | Standard Supplier | For Fmoc deprotection solution. |
| N,N'-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Standard Supplier | Non-nucleophilic base for activation. |
| HATU | ≥98% Purity | Standard Supplier | Recommended coupling reagent. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Standard Supplier | For final cleavage. |
| Triisopropylsilane (TIS) | Reagent Grade | Standard Supplier | Scavenger for cleavage. |
| Dithiothreitol (DDT) | Reagent Grade | Standard Supplier | Scavenger for cleavage. |
| Diethyl Ether | ACS Grade, Anhydrous | Standard Supplier | For peptide precipitation. |
PART 2: Step-by-Step Synthesis Protocol
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
Step 1: Resin Preparation and Swelling
-
Weigh 0.1 mmol of Rink Amide resin and transfer it to a solid-phase synthesis reaction vessel.
-
Add ~5 mL of DMF to the resin.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation. This ensures that the reactive sites within the resin beads are accessible.
-
Drain the DMF from the vessel.
Step 2: Initial Fmoc Deprotection (if starting with pre-loaded resin)
-
Add 5 mL of 20% (v/v) piperidine in DMF to the swelled resin.
-
Agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh 5 mL of 20% piperidine in DMF.
-
Agitate for an additional 10-15 minutes to ensure complete deprotection.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
Step 3: Coupling of Fmoc-1-Aminocyclohexanecarboxamide-OH (Difficult Coupling)
The steric bulk of Fmoc-Acca-OH necessitates a highly efficient coupling reagent. HATU is recommended due to its formation of a highly reactive OAt-active ester, which is particularly effective for hindered couplings.[9][10]
Caption: Activation and coupling of Fmoc-Acca-OH using HATU.
-
Activation Solution: In a separate vial, dissolve Fmoc-Acca-OH (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in 2 mL of DMF.
-
Add DIPEA (8 equivalents, 0.8 mmol) to the activation mixture.
-
Agitate the mixture for 1-2 minutes to pre-activate the amino acid.
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The extended coupling time is crucial to accommodate the slower reaction kinetics due to steric hindrance.[4]
-
Monitoring: After the coupling time, take a small sample of resin beads and perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Troubleshooting (If Kaiser test is positive):
-
Double Coupling: If the Kaiser test is positive (blue/purple beads), drain the reaction solution, wash the resin with DMF (3x), and repeat the coupling step (Steps 3.1-3.5) with a fresh solution of activated Fmoc-Acca-OH.[11][12] This is a highly effective strategy to drive the reaction to completion.
-
-
Washing: Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL).
Step 4: Standard Synthesis Cycle for Subsequent Amino Acids
-
Fmoc Deprotection: Perform the two-step deprotection as described in Step 2.
-
Coupling: For standard, non-hindered amino acids, use 3-4 equivalents of the Fmoc-amino acid, 2.9 equivalents of a standard coupling reagent like HCTU or HBTU, and 6 equivalents of DIPEA. A coupling time of 30-60 minutes is typically sufficient.
-
Washing: Wash with DMF after deprotection and coupling steps as previously described.
-
Repeat this cycle for all remaining amino acids in the sequence.
Step 5: Final Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under vacuum for at least 1 hour.[6]
-
Prepare a cleavage cocktail. For most peptides, a standard cocktail is Reagent K: TFA/Water/Phenol/Thioanisole/TIS (82.5:5:5:5:2.5).
-
Add the cleavage cocktail to the dried resin (~10 mL per gram of resin).
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
-
Precipitation: Add the TFA filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification and analysis.
Quantitative Data Summary
| Step | Reagent | Equivalents (vs. Resin) | Volume/Amount (0.1 mmol scale) | Reaction Time |
| Deprotection | 20% Piperidine/DMF | N/A | 5 mL | 3 min + 15 min |
| Difficult Coupling | Fmoc-Acca-OH | 4 | 0.4 mmol | 1-2 hours (or double couple) |
| HATU | 3.9 | 0.39 mmol | ||
| DIPEA | 8 | 0.8 mmol | ||
| Standard Coupling | Fmoc-AA-OH | 3-4 | 0.3-0.4 mmol | 30-60 min |
| HCTU/HBTU | 2.9 | 0.29 mmol | ||
| DIPEA | 6 | 0.6 mmol | ||
| Cleavage | Cleavage Cocktail | N/A | ~2-3 mL | 2-4 hours |
Conclusion and Expert Recommendations
The successful synthesis of peptides containing sterically demanding residues like 1-aminocyclohexanecarboxamide is contingent upon recognizing the potential for incomplete reactions and proactively employing optimized protocols. The key to success lies in the use of highly reactive coupling reagents, such as HATU or COMU, coupled with extended reaction times and, if necessary, a double coupling strategy.[4][13] Careful monitoring of the coupling reaction completion via the Kaiser test is a non-negotiable step in ensuring the integrity of the final product. By following this detailed guide, researchers and drug development professionals can confidently incorporate Fmoc-Acca-OH and other challenging building blocks, unlocking new possibilities in the design of potent and stable peptide-based therapeutics.
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- MDPI. (n.d.). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control.
- Hruby, V. J., et al. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Current Medicinal Chemistry, 11(21), 2785-98.
- Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current Medicinal Chemistry, 9(9), 963-78.
- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801.
- Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- RSC Publishing. (2020, September 2). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.
- RSC Publishing. (n.d.). Active esters and resins in peptide synthesis: the role of steric hindrance.
- ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
- BenchChem. (n.d.). A Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis.
- Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- ResearchGate. (2015, February 3). Are double couplings in SPPS interesting for purity of short peptides?
- LifeTein. (n.d.). Unusual Amino Acids: α-Aminoisobutyric Acid.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
- ACS Publications. (2020, April 6). Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells.
- ScienceDirect. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Aakash Institute. (n.d.). Peptide Bond: Definition, Formation, Structure & Types.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- ACS Publications. (n.d.). Prediction of difficult sequences in solid-phase peptide synthesis. Journal of the American Chemical Society.
- BenchChem. (n.d.). Application Notes and Protocols for the Coupling of Fmoc-Pro-Pro-OH.
- National Institutes of Health. (n.d.). Introduction to Peptide Synthesis.
- BenchChem. (n.d.). A Comparative Guide to the Coupling Efficiency of Fmoc-D-Pro-OH and Other Proline Derivatives in Solid-Phase Peptide Synthesis.
- SpringerLink. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- BenchChem. (n.d.). Application Notes and Protocols for Utilizing HATU in the Synthesis of Difficult Peptide Sequences.
Sources
- 1. Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Peptide Bond: Definition, Formation, Structure & Types | AESL [aakash.ac.in]
- 9. 肽偶联剂选择指南 [sigmaaldrich.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
- 13. bachem.com [bachem.com]
Application Note: Incorporation of 1-Aminocyclohexanecarboxamide (Ac6c) via Solid-Phase Peptide Synthesis for Conformational Control
Introduction: Engineering Peptide Structure for Advanced Therapeutics
The precise control of peptide conformation is a cornerstone of modern drug design. While peptides offer high specificity and low toxicity, their therapeutic potential is often limited by poor metabolic stability and conformational flexibility. Incorporating non-natural, sterically constrained amino acids is a powerful strategy to overcome these limitations. 1-Aminocyclohexanecarboxamide (Ac6c) is a potent α,α-disubstituted amino acid that, due to its rigid cyclohexane side chain, imparts significant conformational constraints on the peptide backbone. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, application, and detailed protocols for incorporating Ac6c into synthetic peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
The Structural Impact of this compound (Ac6c)
The defining feature of Ac6c is its cyclic aliphatic side chain, which severely restricts the allowable Ramachandran angles (φ, ψ) of the peptide backbone. This rigidity effectively nucleates and stabilizes helical secondary structures, such as 310- and α-helices, even in short peptide sequences.[1] The ability to enforce a specific, predictable conformation is invaluable for designing peptides that mimic the bioactive structure of protein epitopes or for creating robust antimicrobial peptides (AMPs) that maintain their structure upon membrane interaction.[1][2]
For example, studies on synthetic antimicrobial peptides have shown that the inclusion of Ac6c promotes helical conformations that are crucial for their membrane disruption activity.[1] This structural control is a key advantage in developing peptides with enhanced potency and stability.
Caption: Fig 1. Ac6c restricts backbone rotation, promoting helical structures.
Materials and Reagents
Successful synthesis requires high-quality reagents and appropriate equipment.
| Category | Item | Purpose/Specification |
| Amino Acids | Fmoc-Ac6c-OH | The key constrained residue. |
| Standard Fmoc-L-amino acids | For building the rest of the peptide sequence. | |
| Resin | Rink Amide or Wang Resin | For C-terminal amide or acid peptides, respectively.[3] |
| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | Peptide synthesis grade, for washing and reactions. |
| Piperidine | For Fmoc deprotection. | |
| Coupling Reagents | HATU, HBTU, or HCTU | Uronium/aminium-based activators for efficient amide bond formation.[4][5] |
| N,N-Diisopropylethylamine (DIPEA) | Base for activating amino acids. | |
| Cleavage | Trifluoroacetic Acid (TFA) | For cleaving the peptide from the resin.[6] |
| Scavengers (TIS, H₂O, EDT) | To trap reactive cations generated during cleavage.[7][8] | |
| Equipment | Solid-Phase Peptide Synthesizer (or manual vessel) | For performing the synthesis cycles. |
| HPLC System | For purification and analysis. | |
| Mass Spectrometer | For molecular weight confirmation. | |
| Lyophilizer | For drying the final peptide product. |
Detailed Protocol for SPPS Incorporation of Ac6c
This protocol details a standard manual Fmoc-SPPS cycle for incorporating Fmoc-Ac6c-OH. The principles are directly applicable to automated synthesizers.[9][10]
Workflow Overview
Caption: Fig 2. Step-by-step workflow for Solid-Phase Peptide Synthesis.
Step 3.1: Resin Preparation
-
Resin Swelling: Place the chosen resin (e.g., 0.1 mmol scale) in a reaction vessel.
-
Add DMF (approx. 10 mL/g resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[11] This is critical for ensuring that reactive sites within the polymer matrix are accessible to reagents.[11]
-
Drain the DMF.
Step 3.2: Fmoc Deprotection
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for another 10-15 minutes to ensure complete removal of the Fmoc protecting group.[10]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test (or other ninhydrin-based test) should confirm the presence of a free primary amine.[12]
Step 3.3: Coupling Cycle (Incorporation of Fmoc-Ac6c-OH)
The bulky, sterically hindered nature of Ac6c requires robust coupling conditions to achieve high efficiency.
-
Activation: In a separate vial, dissolve Fmoc-Ac6c-OH (3-4 equivalents relative to resin loading), HATU (3-4 eq.), and DIPEA (6-8 eq.) in DMF. Allow the solution to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Expert Insight: Due to the steric hindrance of Ac6c, a longer coupling time compared to standard amino acids (typically 30-60 min) is recommended.[10] For particularly difficult couplings, a double-coupling protocol (repeating the coupling step with fresh reagents) may be necessary.
-
-
Monitoring: After the coupling time, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Repeat steps 3.2 and 3.3 for each amino acid in the sequence.
Step 3.4: Cleavage and Global Deprotection
-
After the final Fmoc deprotection and washing, wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A common "universal" cocktail for peptides containing sensitive residues like Trp, Met, or Cys is Reagent K : TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v).[7][15][16] For simpler peptides without these residues, a mixture of TFA/TIS/Water (95:2.5:2.5 v/v/v) is often sufficient.[7][16]
-
Rationale: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. Scavengers like TIS, water, and EDT are critical for quenching the highly reactive carbocations (e.g., tert-butyl cations) generated during this process, preventing re-attachment to nucleophilic residues and minimizing side products.[6][7][8]
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate gently at room temperature for 2-4 hours.[10]
-
Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin once more with a small amount of fresh TFA to ensure complete recovery.
Step 3.5: Peptide Precipitation and Purification
-
Precipitation: Add the TFA filtrate dropwise into a 50 mL conical tube containing cold diethyl ether (approx. 40 mL). A white precipitate of the crude peptide should form.[7]
-
Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and organic impurities.[7]
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture with 0.1% TFA) and purify using reverse-phase HPLC (RP-HPLC).[17]
-
Final Product: Lyophilize the pure HPLC fractions to obtain the final peptide as a white, fluffy powder.
Analysis and Characterization
Post-synthesis analysis is crucial to confirm the identity and purity of the final product.
| Analysis Technique | Purpose | Expected Result |
| Analytical RP-HPLC | Assess purity and retention time. | A single major peak, ideally >95% purity by UV absorbance at 214/220 nm.[17][18] |
| Mass Spectrometry (LC-MS/ESI-MS) | Confirm correct molecular weight. | The observed mass should match the calculated theoretical mass of the Ac6c-containing peptide.[18][19] |
| Circular Dichroism (CD) Spectroscopy | Determine secondary structure. | In a structure-promoting solvent (e.g., TFE) or in the presence of micelles, a spectrum with minima around 208 and 222 nm, characteristic of an α-helical conformation, is often observed.[2][20] |
Troubleshooting
| Problem | Probable Cause | Recommended Solution |
| Incomplete Coupling of Ac6c (Positive Kaiser Test) | Steric hindrance of Ac6c. | Perform a double coupling. Increase coupling time to 3-4 hours. Ensure use of a potent coupling agent like HATU.[10] |
| Deletion of Residue After Ac6c | Steric hindrance of the Ac6c residue impeding the next coupling. | Double couple the subsequent amino acid. Consider using a stronger activating agent or microwave-assisted SPPS for this step. |
| Low Purity of Crude Peptide | Inefficient cleavage or scavenger protection. | Ensure the correct scavenger cocktail is used based on the peptide sequence.[7][8] Ensure cleavage time is sufficient (2-4 hours). |
| Multiple Peaks in Mass Spec | Deletion sequences from incomplete coupling; side products from cleavage. | Optimize coupling times and scavenger cocktail. Re-purify the peptide using a shallower HPLC gradient.[18] |
Conclusion
The incorporation of this compound (Ac6c) is a validated and highly effective strategy for engineering peptides with defined helical structures, leading to enhanced biological activity and stability. While the steric bulk of Ac6c necessitates optimized coupling conditions, its successful inclusion via standard Fmoc-SPPS protocols is straightforward when using potent activating reagents and appropriate reaction times. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently synthesize novel Ac6c-containing peptides for a wide range of applications in drug discovery and materials science.
References
- Vertex AI Search. The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Benchchem. Technical Support Center: Scavenger Cocktails for Preventing Side Reactions During TFA Cleavage.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024-06-04).
- CDN. Cleavage Cocktail Selection.
- ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development.
- ResearchGate. I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides?. (2020-11-03).
- Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols.
- YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2020-12-21).
- YouTube. HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2021-01-18).
- Aapptec Peptides. Coupling Reagents.
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Springer Link. Methods and protocols of modern solid phase peptide synthesis. (2014-06-13).
- Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007-12-13).
- Biovera. Solid-Phase Peptide Synthesis Methods: Complete Guide. (2025-11-18).
- Benchchem. Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
- PubMed. Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid. (2015-03-15).
- National Institutes of Health. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays.
- PubMed Central. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments.
- Agilent. Identification of Therapeutic Peptide and its Impurities.
- Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013-08-29).
- Springer Nature Experiments. Non-targeted Identification of d-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS.
- ResearchGate. Detection od D-amino-acid in peptides by RP-HPLC and mass spectrometry.
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
- National Institutes of Health. Investigation of the Role of Hydrophobic Amino Acids on the Structure-Activity Relationship in the Antimicrobial Venom Peptide Ponericin L1.
- PubMed Central. Modulating Antimicrobial Activity and Structure of the Peptide Esc(1‐21) via Site‐Specific Isopeptide Bond Formation.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- National Institutes of Health. Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery.
- PubMed Central. Effect of peptide secondary structure on peptide amphiphile supramolecular structure and interactions.
- YouTube. SPPS Reagents Explained: A Complete Guide | CEM Corporation. (2025-09-24).
- CEM Corporation. Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. (2025-09-24).
Sources
- 1. Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the Role of Hydrophobic Amino Acids on the Structure-Activity Relationship in the Antimicrobial Venom Peptide Ponericin L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biovera.com.au [biovera.com.au]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 19. lcms.cz [lcms.cz]
- 20. Modulating Antimicrobial Activity and Structure of the Peptide Esc(1‐21) via Site‐Specific Isopeptide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Synthesis Utilizing 1-Aminocyclohexanecarboxamide with Advanced Coupling Reagents
Introduction: Navigating the Challenges of Sterically Hindered Residues in Peptide Synthesis
The incorporation of sterically hindered amino acids, such as 1-Aminocyclohexanecarboxamide (Ac₆c), into peptide sequences presents a formidable challenge in synthetic chemistry. The bulky nature of these residues can significantly impede the kinetics of amide bond formation, leading to incomplete reactions, low yields, and an increased propensity for epimerization.[1] For researchers and drug development professionals, the successful synthesis of peptides containing such residues is contingent upon the judicious selection of an appropriate coupling reagent. This guide provides a comprehensive analysis of modern coupling reagents, offering in-depth technical insights and field-proven protocols for the efficient incorporation of this compound into peptide chains.
The fundamental principle of peptide bond formation involves the activation of a carboxylic acid group to facilitate nucleophilic attack by an amine.[2][3] Coupling reagents are the catalysts of this activation.[2][3] While traditional carbodiimide reagents have their place, the advent of phosphonium and aminium/uronium salts has revolutionized the synthesis of complex peptides, offering superior reaction rates and reduced side reactions, especially for difficult couplings.[4]
Comparative Analysis of Coupling Reagents for this compound
The choice of coupling reagent is a critical parameter that directly influences the success of synthesizing peptides containing sterically demanding residues like this compound. A thorough understanding of the mechanism, reactivity, and limitations of each class of reagent is paramount.
Carbodiimides: The Foundation of Peptide Coupling
Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC), are a cost-effective and widely used class of coupling reagents.[2] They function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] However, this intermediate is prone to side reactions, including rearrangement to an unreactive N-acylurea and racemization.[2] To mitigate these issues, additives like 1-hydroxybenzotriazole (HOBt) or the safer and often more effective ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are employed to form a more stable and selective active ester.[2][5]
For solid-phase peptide synthesis (SPPS), DIC is generally preferred over DCC due to the higher solubility of its urea byproduct, diisopropylurea (DIU), in common organic solvents, simplifying its removal.[2][6]
Uronium/Aminium Salts: The High-Performance Workhorses
Uronium and aminium salts, such as HATU, HBTU, and HCTU, are among the most efficient coupling reagents available for peptide synthesis.[4][7] It is a common misconception that reagents like HBTU and HATU are uronium salts; structural studies have revealed they are actually aminium (or guanidinium) salts.[7][8] These reagents, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), convert N-protected amino acids into highly reactive activated species.[9]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Widely regarded as one of the most powerful coupling reagents, HATU is particularly effective for coupling sterically hindered and racemization-prone amino acids.[3][10][11] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety in its structure accelerates the coupling reaction and minimizes epimerization.[11] The pyridine nitrogen in the HOAt group is thought to provide anchimeric assistance, stabilizing the transition state.[12]
-
HCTU (O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HCTU is a cost-effective alternative to HATU that often provides a superior balance between reactivity and price.[13] The electron-withdrawing chlorine atom on the benzotriazole ring enhances its reactivity, leading to more efficient amide bond formation and reduced reaction times.[13]
Phosphonium Salts: Minimizing Side Reactions
Phosphonium-based coupling reagents, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP, offer a distinct advantage over their uronium/aminium counterparts by not reacting with the free amino group of the incoming nucleophile.[14] This prevents the undesirable side reaction of guanidinylation, which can terminate the growing peptide chain.[14] This makes them particularly suitable for challenging couplings, such as fragment condensation and cyclization.[14]
Data-Driven Reagent Selection for this compound
The following table summarizes the performance of various coupling reagents in the context of incorporating sterically hindered amino acids like this compound. The data presented is a synthesis of literature findings and should be considered as a guide for reagent selection.
| Coupling Reagent | Additive | Base | Typical Reaction Time | Relative Yield (Hindered Couplings) | Epimerization Risk | Key Advantages & Disadvantages |
| DIC | Oxyma | DIPEA | 2 - 4 hours | Moderate to High | Low to Moderate | Advantages: Cost-effective, soluble byproduct. Disadvantages: Slower kinetics compared to onium salts.[2][6] |
| HATU | - | DIPEA | 30 - 60 minutes | Very High | Very Low | Advantages: Extremely high reactivity, excellent for hindered residues, low epimerization.[3][10][11][15] Disadvantages: Higher cost. |
| HCTU | - | DIPEA | 45 - 90 minutes | High | Low | Advantages: High reactivity, more cost-effective than HATU.[13][16] Disadvantages: Can still cause guanidinylation. |
| PyBOP | - | DIPEA | 1 - 2 hours | High | Low | Advantages: No guanidinylation side reaction.[14][17] Disadvantages: Can be less reactive than HATU for severely hindered couplings. |
| COMU | - | DIPEA | 30 - 60 minutes | Very High | Very Low | Advantages: Reactivity comparable to HATU, based on non-explosive Oxyma.[4][9] Disadvantages: Higher cost. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the coupling of Fmoc-1-Aminocyclohexanecarboxamide-OH in solid-phase peptide synthesis (SPPS).
Protocol 1: HATU-Mediated Coupling of Fmoc-Ac₆c-OH
This protocol is recommended for achieving high coupling efficiency with minimal epimerization, especially for difficult sequences.
Materials:
-
Fmoc-protected amino acid resin
-
Fmoc-1-Aminocyclohexanecarboxamide-OH (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Dichloromethane (DCM) for washing
-
Standard SPPS reaction vessel and shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.
-
Coupling Solution Preparation: In a separate vial, dissolve Fmoc-1-Aminocyclohexanecarboxamide-OH and HATU in anhydrous DMF. Add DIPEA to the solution and vortex briefly. A pre-activation time of 1-2 minutes is often beneficial.
-
Coupling Reaction: Add the prepared coupling solution to the deprotected resin in the reaction vessel. Agitate at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a Kaiser test or other qualitative test to monitor the completion of the coupling reaction. For hindered couplings, a double coupling may be necessary if the initial test is positive.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Chain Elongation: The resin is now ready for the next deprotection and coupling cycle.
Rationale: The use of HATU in combination with DIPEA ensures rapid and efficient activation of the sterically hindered carboxylic acid of Fmoc-Ac₆c-OH, driving the reaction to completion and minimizing unwanted side reactions.[11]
Protocol 2: DIC/Oxyma-Mediated Coupling of Fmoc-Ac₆c-OH
This protocol offers a cost-effective and safer alternative to benzotriazole-based additives, while still providing good coupling efficiency.[5]
Materials:
-
Fmoc-protected amino acid resin
-
Fmoc-1-Aminocyclohexanecarboxamide-OH (3 equivalents)
-
Oxyma (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling Solution Preparation: In a separate vial, dissolve Fmoc-1-Aminocyclohexanecarboxamide-OH and Oxyma in anhydrous DMF.
-
Activation and Coupling: Add DIC to the amino acid/Oxyma solution and immediately add the mixture to the deprotected resin. Alternatively, a short pre-activation of 2-10 minutes can be employed before adding the solution to the resin.[5]
-
Coupling Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring and Washing: Follow steps 6-7 from Protocol 1.
-
Chain Elongation: Proceed to the next cycle.
Rationale: The combination of DIC and Oxyma generates a highly reactive and relatively stable Oxyma-based active ester, which effectively couples the hindered amino acid while suppressing racemization.[5][18]
Visualization of Mechanisms and Workflows
HATU Coupling Mechanism
Caption: General solid-phase peptide synthesis workflow.
Conclusion and Best Practices
The successful incorporation of this compound into peptide sequences is highly achievable with the appropriate selection of coupling reagents and optimized protocols. For maximal efficiency and minimal side reactions, particularly with challenging sequences, HATU remains the gold standard. For routine syntheses or when cost is a primary consideration, the DIC/Oxyma system provides a robust and reliable alternative.
Key Recommendations:
-
Anhydrous Conditions: Ensure all solvents and reagents are anhydrous to prevent hydrolysis of activated species.
-
Double Coupling: For particularly difficult couplings involving Ac₆c, a second coupling step may be necessary to drive the reaction to completion.
-
Monitoring: Always monitor the completeness of the coupling reaction using a qualitative test like the Kaiser test.
-
Minimizing Epimerization: The use of additives like Oxyma or reagents with built-in auxiliaries like HATU is crucial for suppressing epimerization. [5][19][20]Maintaining low reaction temperatures can also be beneficial. [20] By leveraging the advanced coupling reagents and protocols outlined in this guide, researchers can confidently tackle the synthesis of complex peptides containing this compound, paving the way for new discoveries in drug development and chemical biology.
References
- A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis - Benchchem.
- A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids - Benchchem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
- Commonly Used Coupling Reagents in Peptide Synthesis.
- An In-depth Technical Guide to Phosphonium Salt Coupling Reagents - Benchchem.
- The Core Principles and Applications of Uronium Salt Coupling Agents: A Technical Guide - Benchchem.
- Peptide Coupling Reagents Guide - Sigma-Aldrich.
- WO1990010009A1 - Phosphonium salts as peptide coupling reagents - Google P
- 3.7 Phosphonium Salts.
- A Novel Carbodiimide Coupling Method for Synthetic Peptides. Enhanced Anti-Peptide Antibody Responses - PubMed.
- Carbodiimides and Additives - Aapptec Peptides.
- Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology.
- Peptide Coupling Reagents Guide - Sigma-Aldrich.
- The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts.
- Amine to Amide Mechanism - H
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Public
- HATU:a third-gener
- H
- 2-Mercaptopyridone 1-Oxide-Based Uronium Salts: New Peptide Coupling Reagents1,2.
- HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube.
- A Comparative Guide to Peptide Coupling Reagents for Difficult Sequences: HATU vs.
- Revolutionizing Peptide Synthesis: A Detailed Guide to H
- Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions - ResearchG
- Best peptide coupling method in DMF? : r/Chempros - Reddit.
- Epimerization-free block synthesis of peptides from thioacids and amines with the Sanger and Mukaiyama reagents - PubMed.
- Choosing the Right Peptide Coupling Reagent: HCTU vs.
- Technical Support Center: Optimizing Oxyma-Activ
- Avoiding epimeriz
- Epimeriz
- Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. - Benchchem.
- Solid Phase Peptide Synthesis Help : r/Chempros - Reddit.
- Epimerisation in Peptide Synthesis - PMC - PubMed Central - NIH.
- HCTU and TCTU. New coupling reagents: Development and industrial aspects.
- Novabiochem® Coupling reagents - Merck Millipore.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - NIH.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry.
- 12.5: Peptide Synthesis- Solution-Phase - Chemistry LibreTexts.
- Methods and protocols of modern solid phase peptide synthesis - ResearchG
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. file.globalso.com [file.globalso.com]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. HATU - Wikipedia [en.wikipedia.org]
- 13. nbinno.com [nbinno.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. merckmillipore.com [merckmillipore.com]
- 19. bachem.com [bachem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing 1-Aminocyclohexanecarboxamide
Introduction: The Challenge and Opportunity of Incorporating 1-Aminocyclohexanecarboxamide (Ac6c) into Peptides
In the landscape of modern drug development, the incorporation of unnatural amino acids into peptide scaffolds is a key strategy for enhancing therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[1] Among these, this compound (Ac6c), a conformationally constrained cyclic amino acid, has garnered significant interest. Its rigid cyclohexane side chain can induce specific secondary structures in peptides, such as β-turns, and its high hydrophobicity can enhance interactions with biological membranes or hydrophobic pockets of target proteins.
However, the very properties that make Ac6c a valuable component in peptide design also present significant challenges during purification. The bulky and non-polar nature of the cyclohexyl group dramatically increases the overall hydrophobicity of the peptide, leading to potential issues in reversed-phase high-performance liquid chromatography (RP-HPLC), the standard method for peptide purification.[1][2] These challenges include poor solubility in aqueous mobile phases, a propensity for aggregation, and excessively strong interactions with the stationary phase, which can result in poor peak shape, low recovery, and difficult separation from closely related impurities.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful HPLC purification of peptides containing this compound. We will delve into the mechanistic principles behind method development, offer detailed, field-proven protocols, and provide a framework for troubleshooting and optimization.
Understanding the Physicochemical Impact of Ac6c on Peptide Chromatography
The successful purification of Ac6c-containing peptides by RP-HPLC hinges on a thorough understanding of how this unique amino acid influences the peptide's behavior in a chromatographic system. RP-HPLC separates molecules based on their hydrophobicity; more hydrophobic compounds interact more strongly with the non-polar stationary phase and elute at higher concentrations of the organic mobile phase.[4][5][6]
The incorporation of Ac6c significantly increases a peptide's hydrophobicity, leading to:
-
Increased Retention Time: Compared to peptides of similar length and sequence but lacking Ac6c, the modified peptide will exhibit a substantially longer retention time on a standard C18 column.[1]
-
Potential for Peak Broadening and Tailing: Strong hydrophobic interactions can lead to slow desorption kinetics from the stationary phase, resulting in broad, asymmetric peaks. This is often exacerbated by the aggregation of the hydrophobic peptide on the column.
-
Solubility Issues: Ac6c-containing peptides may have limited solubility in the highly aqueous mobile phases used at the beginning of a typical HPLC gradient, which can lead to precipitation on the column and low recovery.
To overcome these challenges, a systematic approach to method development is crucial, focusing on the careful selection of the stationary phase, optimization of the mobile phase, and control of chromatographic parameters.
Method Development and Optimization Strategy
A logical workflow for developing a robust HPLC purification method for Ac6c-containing peptides is essential. The following diagram illustrates the key decision points and optimization loops.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. renyi.hu [renyi.hu]
- 5. A story of peptides, lipophilicity and chromatography – back and forth in time - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00027J [pubs.rsc.org]
- 6. agilent.com [agilent.com]
Characterization of 1-Aminocyclohexanecarboxamide peptides by mass spectrometry
Application Note & Protocol
Topic: Mass Spectrometric Characterization of Peptides Containing 1-Aminocyclohexanecarboxamide (Ac6c)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The incorporation of non-proteinogenic amino acids into peptide therapeutics is a cornerstone of modern drug development, enhancing stability, potency, and bioavailability.[1] this compound (Ac6c), a conformationally constrained residue, is particularly valuable for inducing specific secondary structures. However, its unique cyclic and rigid nature presents significant challenges for routine characterization by mass spectrometry (MS). Standard peptide fragmentation and data analysis workflows often fall short, producing complex spectra that are difficult to interpret. This guide provides a comprehensive overview and detailed protocols for the robust characterization of Ac6c-containing peptides using advanced mass spectrometry techniques, focusing on the strategic application of different fragmentation methods and tailored data analysis approaches.
The Challenge of Ac6c in Peptide Analysis
This compound (Molecular Formula: C₇H₁₄N₂O) introduces a rigid cyclohexyl group into the peptide backbone.[2] This rigidity, while beneficial for therapeutic function, fundamentally alters the peptide's behavior in the gas phase during MS analysis. Unlike linear peptides, which fragment predictably along the amide bonds, Ac6c-containing peptides exhibit fragmentation patterns more akin to cyclic peptides.[3][4] Tandem mass spectrometry (MS/MS) of these molecules is more complex because cleaving a single backbone bond does not necessarily lead to the generation of characteristic fragment ions; often, two bond cleavages are required to produce observable fragments.[3][5] This necessitates higher activation energy and more sophisticated fragmentation techniques to achieve comprehensive sequence coverage.
Strategic Workflow for Ac6c Peptide Characterization
A successful characterization strategy relies on a systematic approach, from meticulous sample preparation to the intelligent selection of MS fragmentation methods and specialized data analysis. The workflow must be adapted to address the specific challenges posed by the Ac6c residue.
Experimental Protocols
Protocol 1: Sample Preparation and Desalting
Rationale: Clean samples are critical for successful LC-MS/MS analysis. Salts, detergents, and other contaminants can suppress the ionization of peptides, leading to poor signal intensity.[6][7] This protocol uses reversed-phase solid-phase extraction (SPE) to desalt and concentrate the peptide sample.
Materials:
-
Ac6c-containing peptide sample
-
Solid Phase Extraction (SPE) C18 cartridges
-
Solvent A: 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) in mass spectrometry-grade water
-
Solvent B: 0.1% FA or TFA in 80% Acetonitrile (ACN) / 20% water
-
Vacuum manifold or centrifuge
Procedure:
-
Conditioning: Pass 1 mL of Solvent B through the C18 cartridge to activate the stationary phase. Do not allow the cartridge to dry.
-
Equilibration: Pass 2 mL of Solvent A through the cartridge to equilibrate it to the loading conditions.
-
Loading: Load the peptide sample (dissolved in Solvent A) onto the cartridge. Allow the sample to pass through slowly to ensure efficient binding.
-
Washing: Pass 1 mL of Solvent A through the cartridge to wash away salts and other hydrophilic impurities.
-
Elution: Place a clean collection tube under the cartridge. Elute the bound peptide with 500 µL of Solvent B. For highly basic or hydrophobic peptides, a higher concentration of ACN or the use of ion-pairing agents like TFA may be necessary to improve recovery.[8]
-
Drying: Dry the eluted sample in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried peptide in an appropriate volume of LC-MS mobile phase A (e.g., 0.1% FA in water) for injection.
Protocol 2: LC-MS/MS Analysis
Rationale: Liquid chromatography separates peptides before they enter the mass spectrometer, reducing sample complexity and minimizing ion suppression.[9] A high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) is essential for accurate mass measurement of precursor and fragment ions. The choice of fragmentation technique is the most critical parameter.
Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 1.7-2.1 mm ID, 50-150 mm length) | Provides good retention and separation for a wide range of peptides. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive-mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting peptides from the reversed-phase column. |
| LC Gradient | 5-40% B over 30-60 minutes | A shallow gradient is often required to resolve complex mixtures or peptides with subtle hydrophobicity differences. |
| Ionization Source | Electrospray Ionization (ESI) | ESI is a soft ionization technique well-suited for converting peptides from liquid to gaseous ions without significant degradation.[10] |
| MS1 Scan Range | 350-1800 m/z | Covers the typical mass-to-charge range for doubly and triply charged peptides. |
| MS1 Resolution | >60,000 | High resolution is crucial for accurate precursor mass determination and charge state assignment. |
| MS/MS Method | Data-Dependent Acquisition (DDA) | Automatically selects the most intense precursor ions from the MS1 scan for subsequent fragmentation. |
| Fragmentation | See Section 4 below. Use a combination of HCD and ETD in a decision-tree method if available. | No single method is universally superior. HCD provides high-energy fragmentation for ring opening, while ETD preserves the backbone and is ideal for higher charge states.[11] |
A Deeper Dive into Fragmentation Strategies
The selection of a fragmentation method is paramount for sequencing Ac6c peptides. Because of their constrained nature, a single method may not yield a complete set of fragment ions.
-
Collision-Induced Dissociation (CID): As the most common fragmentation method, CID involves collisions with neutral gas molecules.[12] While effective for linear peptides, its lower-energy nature is often insufficient to break open the rigid cyclohexyl ring of Ac6c, leading to incomplete fragmentation and poor sequence coverage.
-
Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type CID method that imparts more energy to the precursor ion.[12] This additional energy is often sufficient to induce fragmentation within the Ac6c residue itself, in addition to the peptide backbone, generating a richer, more informative spectrum. HCD has been shown to provide more peptide identifications than CID for doubly charged peptides.[11][13]
-
Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that involves transferring an electron to the peptide ion. This induces cleavage of the N-Cα bond of the peptide backbone, producing c- and z-type fragment ions.[12] A key advantage of ETD is that it tends to leave the Ac6c residue and other post-translational modifications intact, allowing for unambiguous localization. ETD is most effective for precursor ions with higher charge states (≥3+).[11][13] The combination of ETD with other fragmentation methods can significantly improve results.[14][15]
Expert Recommendation: For comprehensive characterization, employ a data-dependent decision tree approach if your instrument supports it. This method automatically selects the optimal fragmentation method based on the precursor's charge state and m/z. A typical logic would be:
-
Charge State 2+: Use HCD.
-
Charge State ≥3+: Use ETD.
Data Analysis and Interpretation
Analyzing MS/MS data for Ac6c peptides requires modification of standard procedures. The problem is often ill-posed, with multiple potential sequences consistent with the data, which is also subject to noise.[16]
-
Database Searching: Standard proteomics software can be used, but the mass of the Ac6c residue (C₇H₁₂N₁O₁) must be added to the modifications list. The search algorithm must also be configured to consider neutral losses and cross-ring cleavages specific to the Ac6c moiety.
-
De Novo Sequencing: Due to the unusual fragmentation, automated database searches may fail. De novo sequencing, which derives the peptide sequence directly from the MS/MS spectrum without a database, is often necessary.[17][18] This requires careful manual interpretation or the use of specialized software capable of handling non-proteinogenic residues.
-
Key Signatures to Look For:
-
HCD Spectra: Look for a series of b- and y-ions. Expect to see gaps or unusual mass shifts around the Ac6c residue. Also, look for internal fragment ions resulting from the cleavage of the cyclohexyl ring.
-
ETD Spectra: Look for a complete series of c- and z-ions. The mass difference between adjacent c- or z-ions should correspond to a standard amino acid, except at the Ac6c position, where it will correspond to the mass of the Ac6c residue.
-
Conclusion
The successful characterization of Ac6c-containing peptides by mass spectrometry is an achievable but non-trivial task. It demands a departure from standard "black-box" proteomics workflows and requires a thoughtful, integrated approach. By combining meticulous sample preparation, the strategic deployment of complementary fragmentation techniques like HCD and ETD, and customized data analysis, researchers can confidently elucidate the primary structure of these therapeutically important molecules. This foundational knowledge is critical for quality control, stability testing, and advancing the development of next-generation peptide drugs.
References
-
Taraszka, J. A., Counterman, A. E., & Clemmer, D. E. (2004). MSn characterization of protonated cyclic peptides and metal complexes. Journal of the American Society for Mass Spectrometry, 15(7). Available at: [Link]
-
Protein Metrics. (2024). Cyclic Peptide Analysis. Retrieved from [Link]
-
M. M., A. A., & K. E. (2001). Mass spectrometric analysis of head-to-tail connected cyclic peptides*. Acta Biochimica Polonica, 48(4), 1109-1112. Available at: [Link]
-
Matsubara, T., Inohana, Y., & Hirano, I. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Shimadzu Corporation. Available at: [Link]
-
Reid, G. E., & Simpson, R. J. (2012). Mass Spectrometry for Peptide and Protein Analysis. ResearchGate. Available at: [Link]
-
G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]
-
Amon, S., & Kuster, B. (2020). A beginner's guide to mass spectrometry–based proteomics. Biochemical Society Transactions, 48(5), 1957-1969. Available at: [Link]
-
Malde, A., Zuo, Z., & T-G., L. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. RSC Medicinal Chemistry, 12(12), 2006-2022. Available at: [Link]
-
Frese, C. K., Altelaar, A. F. M., Hennrich, M. L., Nolting, D., Zeller, M., Griep-Raming, J., Heck, A. J. R., & Mohammed, S. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research, 10(5), 2377-2388. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11240548, this compound. Retrieved from [Link]
-
Garcı́a, F., Gante, F., Medina, N., & Barbero, M. (2003). On-line derivatization of peptides for improved sequence analysis by micro-column liquid chromatography coupled with electrospray ionization-tandem mass spectrometry. Journal of Chromatography A, 992(1-2), 65-76. Available at: [Link]
-
S. S., & R. L. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols, 1(6), e168. Available at: [Link]
-
Walsh Medical Media. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Available at: [Link]
-
Ng, J., & Pevzner, P. A. (2007). Sequencing Cyclic Peptides by Multistage Mass Spectrometry. Research in Computational Molecular Biology, 4453, 332-346. Available at: [Link]
-
Zhurov, K. O., & Gorshkov, M. V. (2014). CID,ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Mass-spektrometria, 11(1). Available at: [Link]
-
Anapharm Bioanalytics. (2025). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Retrieved from [Link]
-
GitHub Pages. (n.d.). Chapter 7 Mass spectrometry | Omics Data Analysis. Retrieved from [Link]
-
Sci-Hub. (2011). Improved Peptide Identification by Targeted Fragmentation Using CID, HCD and ETD on an LTQ-Orbitrap Velos. Retrieved from [Link]
-
Lame, M. (2018). LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Peptide Level Sample Clean-up [Video]. YouTube. Retrieved from [Link]
-
Zhang, G., Annan, R. S., Carr, S. A., & Neubert, T. A. (2010). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science, Chapter 16, Unit16.1. Available at: [Link]
-
Swaney, D. L., Wenger, C. D., & Coon, J. J. (2010). ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. Journal of Proteome Research, 9(7), 3334-3341. Available at: [Link]
-
Ranbaduge, N., & Sullivan, B. (2021). Peptide Multi-Attribute Method (MAM) on the SmartMS-Enabled BioAccord LC-MS System [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C7H14N2O | CID 11240548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. support.proteinmetrics.com [support.proteinmetrics.com]
- 4. shimadzu.com [shimadzu.com]
- 5. frontierspartnerships.org [frontierspartnerships.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 9. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. portlandpress.com [portlandpress.com]
- 11. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. sci-hub.box [sci-hub.box]
- 14. researchgate.net [researchgate.net]
- 15. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cs.nyu.edu [cs.nyu.edu]
- 17. researchgate.net [researchgate.net]
- 18. Sequencing Cyclic Peptides by Multistage Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Signature of Ac6c: A Guide to 1H and 13C NMR Assignment in Peptides
Introduction: The Structural Significance of 1-Aminocyclohexanecarboxamide (Ac6c) in Peptide Chemistry
In the landscape of drug discovery and peptide design, the incorporation of non-proteinogenic amino acids is a powerful strategy to impart unique structural and functional properties. Among these, this compound (Ac6c), a cyclic amino acid residue, has garnered significant attention. Its constrained cyclohexane ring introduces conformational rigidity, influencing peptide backbone folding and enhancing stability against enzymatic degradation.[1][2][3] Understanding the precise three-dimensional structure of Ac6c-containing peptides is paramount for establishing structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical tool for elucidating the solution-state structure and dynamics of these molecules.[4][5]
This comprehensive guide provides a detailed protocol and theoretical framework for the unambiguous assignment of 1H and 13C NMR resonances of Ac6c residues embedded within a peptide sequence. We will delve into the nuances of sample preparation, the strategic application of one- and two-dimensional NMR experiments, and the logical workflow required to translate complex spectral data into a coherent structural assignment.
I. Foundational Principles: The NMR Signature of Ac6c
The this compound residue presents a unique set of NMR challenges and opportunities. Unlike linear amino acid side chains, the protons of the Ac6c cyclohexane ring form a complex, coupled spin system. Furthermore, the lack of a proton directly attached to the alpha-carbon (a quaternary carbon) means that standard protein NMR assignment strategies require adaptation.
The key to deciphering the Ac6c signature lies in a suite of 2D NMR experiments that reveal through-bond and through-space correlations.[6][7] These experiments allow us to "walk" through the molecule, connecting adjacent and spatially proximate nuclei to build a complete assignment.
II. Experimental Workflow: From Sample Preparation to Spectral Acquisition
A high-quality NMR spectrum is contingent upon meticulous sample preparation.[8] The following protocol outlines the critical steps for preparing an Ac6c-containing peptide for NMR analysis.
Protocol 1: NMR Sample Preparation
-
Peptide Purity and Quantification:
-
Solvent Selection:
-
Choose a deuterated solvent that fully solubilizes the peptide and is compatible with the desired experimental conditions. Common choices include D₂O, DMSO-d₆, or a mixture such as H₂O/D₂O (90%/10%) to observe exchangeable amide protons.[9]
-
The choice of solvent can influence peptide conformation and chemical shifts.[11]
-
-
pH and Buffer Conditions:
-
For aqueous samples, use a buffer system (e.g., phosphate-buffered saline) to maintain a stable pH.[12]
-
Adjust the pH of the solution, as it significantly affects the chemical shifts of ionizable groups.[9] For observing backbone amide protons, a pH around 4-5 can slow down the exchange with the solvent.[13]
-
-
Sample Filtration and Tube Loading:
-
Filter the final sample solution to remove any particulate matter.
-
Transfer the sample (typically 500-600 µL) into a high-quality NMR tube.
-
-
Addition of Internal Standard:
-
Add a small amount of an internal reference standard, such as DSS or TSP for aqueous samples, to calibrate the chemical shift scale to 0 ppm.[14]
-
Visualizing the Workflow: Sample Preparation
Caption: Workflow for preparing an Ac6c-peptide sample for NMR analysis.
III. The NMR Toolkit: A Multi-dimensional Approach to Assignment
A combination of 1D and 2D NMR experiments is essential for the complete assignment of an Ac6c-containing peptide.[9]
Core Experiments:
-
1D ¹H NMR: Provides an initial overview of the proton signals and helps assess sample quality.[15]
-
¹³C NMR (with ¹H decoupling): Reveals the carbon skeleton of the peptide. The quaternary Cα of Ac6c will have a characteristic chemical shift.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through 2-3 bonds (J-coupling).[16][17] This is crucial for tracing the connectivity within the cyclohexane ring and other amino acid side chains.
-
TOCSY (Total Correlation Spectroscopy): Extends the correlations observed in COSY to an entire spin system.[4][18] For Ac6c, a TOCSY experiment can reveal all the protons of the cyclohexane ring from a single cross-peak.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.[7][16] This is a powerful experiment for assigning carbons based on their known proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away.[17][19] This is indispensable for identifying the quaternary Cα of Ac6c by correlating it with the ring protons and the backbone amide proton.
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Reveals protons that are close in space (< 5 Å), irrespective of their through-bond connectivity.[20][21] These experiments are vital for sequential assignment (linking one residue to the next) and for determining the 3D conformation of the peptide.[4][18]
IV. The Assignment Strategy: A Step-by-Step Protocol
The following protocol outlines a logical approach to assigning the ¹H and ¹³C NMR signals of an Ac6c residue within a peptide.
Protocol 2: Resonance Assignment of Ac6c
-
Identify the Amide (NH) and Alpha-Proton (Hα) Region:
-
In the ¹H NMR spectrum, the amide protons typically resonate between 7.5 and 9.5 ppm, while Hα protons are found between 3.5 and 5.0 ppm.
-
-
Intra-residue Spin System Identification (TOCSY/COSY):
-
Use the TOCSY spectrum to identify the complete spin systems of all amino acid residues.
-
The Ac6c residue will be characterized by a complex network of cross-peaks corresponding to the coupled protons of the cyclohexane ring. The absence of an Hα proton signal connected to the backbone NH of the following residue is a key indicator.
-
-
Sequential Assignment (NOESY/ROESY):
-
"Walk" along the peptide backbone by identifying NOE cross-peaks between the Hα of residue i and the NH of residue i+1.
-
For the Ac6c residue (residue i), look for NOEs between the NH of residue i+1 and the cyclohexane protons of Ac6c.
-
-
Assigning the Cyclohexane Ring Protons (COSY/TOCSY):
-
Once the Ac6c spin system is identified, use a COSY spectrum to trace the through-bond connectivities between the geminal and vicinal protons of the cyclohexane ring.
-
-
Carbon Assignment (HSQC & HMBC):
-
Use the HSQC spectrum to assign the protonated carbons of the Ac6c ring based on the already assigned proton chemical shifts.[17]
-
The crucial step is to identify the quaternary Cα and the carbonyl carbon (C=O) of the Ac6c residue using the HMBC spectrum. Look for correlations from the cyclohexane protons (especially Hβ) and the NH proton of the following residue to the Cα and C=O carbons.[19]
-
Visualizing the Logic: Ac6c Assignment Strategy
Caption: Logical workflow for the complete ¹H and ¹³C NMR assignment of an Ac6c residue.
V. Data Interpretation and Expected Chemical Shifts
The chemical shifts of the Ac6c residue are influenced by its conformation and the local electronic environment. The following table provides typical chemical shift ranges for Ac6c protons and carbons.
| Nucleus | Typical Chemical Shift Range (ppm) | Notes |
| ¹H | ||
| Cyclohexane H (axial & equatorial) | 1.2 - 2.2 | Significant overlap is common. Axial and equatorial protons will have distinct chemical shifts and coupling constants. |
| ¹³C | ||
| Cα (quaternary) | 58 - 62 | A key signature, as it lacks a directly attached proton. |
| Cβ, Cγ, Cδ (cyclohexane) | 25 - 40 | Chemical shifts depend on the ring conformation (chair, boat, etc.). |
| C=O (amide carbonyl) | 175 - 180 | Similar to other amino acid carbonyls. |
Note: These are approximate ranges and can vary depending on the peptide sequence, solvent, and temperature.[22][23][24]
VI. Advanced Applications: Conformational Analysis
Once the resonances are fully assigned, the NMR data can be used to determine the three-dimensional structure of the peptide.[25][26]
-
NOE-derived distance restraints: The intensities of NOESY cross-peaks are proportional to the inverse sixth power of the distance between protons. This information is used to calculate inter-proton distances.[20]
-
J-coupling constants: Vicinal ³J(H,H) coupling constants can be used to determine dihedral angles via the Karplus equation, providing information about the conformation of the cyclohexane ring and the peptide backbone.
-
Molecular Modeling: The experimental distance and dihedral angle restraints are used in molecular dynamics and simulated annealing calculations to generate a family of structures consistent with the NMR data.[4]
Conclusion
The detailed assignment of ¹H and ¹³C NMR spectra for this compound residues is a critical step in understanding the structural biology of modified peptides. While the constrained nature and unique substitution pattern of Ac6c present specific challenges, a systematic approach utilizing a suite of 2D NMR experiments allows for complete and unambiguous resonance assignment. This foundational work paves the way for high-resolution structure determination, providing invaluable insights for researchers in medicinal chemistry and drug development.
References
-
Gavilán, J. A., & de la Torre, J. G. (2018). Sample Preparation Procedures for High-Resolution Nuclear Magnetic Resonance Studies of Aqueous and Stabilized Solutions of Therapeutic Peptides. In Peptide Therapeutics (pp. 227-241). Humana Press, New York, NY. [Link]
-
Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]
-
Creative Biostructure. (n.d.). NMR sample preparation guidelines. [Link]
-
Triclinic Labs. (n.d.). Peptide NMR Analysis Services. [Link]
-
Slideshare. (2016). 2D NMR Spectroscopy. [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
-
OChem Tutorials. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]
-
Isert, C., et al. (2022). Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. Journal of Chemical Information and Modeling, 62(3), 555-567. [Link]
-
Slaninova, J., et al. (2002). NMR conformational analysis on cyclic decapeptide template molecule. Collection of Czechoslovak Chemical Communications, 67(11), 1743-1756. [Link]
-
Kessler, H., et al. (1989). Conformational analysis of cyclic peptides in solution. Biopolymers, 28(1), 385-395. [Link]
-
Le, N., et al. (2015). Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid. Bioorganic & Medicinal Chemistry, 23(9), 2054-2065. [Link]
-
ResearchGate. (n.d.). Comparative table between NOESY vs ROESY. [Link]
-
SpectraBase. (n.d.). 1-Aminocyclohexanecarboxylic acid - Optional[1H NMR] - Spectrum. [Link]
-
Hatsuya, T., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(15), 3489. [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
-
ResearchGate. (n.d.). Applications in peptide synthesis. [Link]
-
Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids. [Link]
-
ResearchGate. (2019, May 7). Synthesis and Applications of Synthetic Peptides. [Link]
-
Hudson, K. L., et al. (2020). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Chemical Science, 11(18), 4749-4759. [Link]
-
Sarode, A. P., et al. (2023). Solid Phase Peptide Synthesis and Its Applications in Tackling Antimicrobial Resistance. Journal of Antimicrobial Agents, 9(4). [Link]
-
Stenutz, R., et al. (2008). Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research, 343(1), 101-112. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Conformational analysis of cyclic peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 7. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. Sample Preparation Procedures for High-Resolution Nuclear Magnetic Resonance Studies of Aqueous and Stabilized Solutions of Therapeutic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 9. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 10. nmr-bio.com [nmr-bio.com]
- 11. mdpi.com [mdpi.com]
- 12. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 13. chem.uzh.ch [chem.uzh.ch]
- 14. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 18. Disclaimer / Avertissement [epe.bac-lac.gc.ca]
- 19. m.youtube.com [m.youtube.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. 1-Amino-1-cyclohexanecarboxylic acid(2756-85-6) 1H NMR spectrum [chemicalbook.com]
- 23. spectrabase.com [spectrabase.com]
- 24. tcichemicals.com [tcichemicals.com]
- 25. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 26. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Incorporation of 1-Aminocyclohexanecarboxamide (Ac6c) to Induce and Stabilize β-Turn Conformations
Application Note & Protocol
Abstract
Beta-turns are fundamental secondary structures that dictate the three-dimensional architecture and biological function of peptides and proteins. The ability to engineer and stabilize these turns is a critical aspect of rational drug design and peptidomimetic development. This application note serves as a comprehensive guide for researchers on utilizing the conformationally constrained amino acid, 1-aminocyclohexanecarboxamide (Ac6c), as a potent inducer of β-turns. We will delve into the stereochemical principles governing this induction, provide a detailed, field-tested protocol for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and describe a rigorous analytical workflow for the structural verification of the resulting peptide.
Introduction: The Pivotal Role of β-Turns and the Strategy of Conformational Constraint
In the architecture of peptides and proteins, β-turns are compact, recurring motifs where the polypeptide chain reverses its direction. This structural feature is accomplished over a sequence of four amino acid residues and is typically stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3). These turns are not merely structural linkers; they are frequently integral to the bioactive sites of peptides, mediating essential molecular recognition events that underpin biological activity.
A significant challenge in the development of peptide-based therapeutics is their inherent conformational flexibility in solution. This flexibility can lead to a population of different structures, only a fraction of which may be active, thereby reducing binding affinity to biological targets and increasing susceptibility to enzymatic degradation. The introduction of conformationally constrained amino acids is a powerful and widely adopted strategy to pre-organize a peptide into its bioactive conformation, thus enhancing both its potency and metabolic stability.[1][2][3] this compound (Ac6c) is a non-proteinogenic amino acid that excels in this role. Its rigid cyclohexane framework imposes significant steric constraints on the peptide backbone, restricting the available Ramachandran space for adjacent residues and effectively promoting the formation of a well-defined β-turn structure.[4]
The Mechanism of Ac6c-Induced β-Turn Formation
The effectiveness of Ac6c as a β-turn inducer is a direct consequence of its rigid cyclic structure when integrated into a peptide chain. The cyclohexane ring system severely restricts the torsional angles (φ, ψ) of the peptide backbone around the Ac6c residue. This steric hindrance forces the preceding and succeeding amino acids into a spatial arrangement that is highly conducive to the formation of the critical i to i+3 hydrogen bond, which is the defining feature of a β-turn. The result is a thermodynamically stable and well-defined turn, which can significantly enhance the biological activity and pharmacokinetic profile of the peptide.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Model Ac6c-Containing Peptide
This protocol provides a step-by-step guide for the manual synthesis of a model pentapeptide, Tyr-Ac6c-Gly-Asp-Phe, utilizing standard Fmoc/tBu solid-phase chemistry.[5][6][7]
3.1. Materials and Reagents
-
Resin: Rink Amide MBHA resin (e.g., 0.5 mmol/g loading)[8]
-
Fmoc-Protected Amino Acids: Fmoc-Phe-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH
-
Specialty Reagent: Fmoc-1-aminocyclohexanecarboxamide (Fmoc-Ac6c-OH)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIPEA)
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[9][10]
-
Cleavage Cocktail: Trifluoroacetic acid (TFA, 95%), Triisopropylsilane (TIS, 2.5%), Water (2.5%)
-
Other: Diethyl ether, Acetonitrile (ACN), HPLC-grade water
3.2. Synthesis Workflow
The following diagram illustrates the cyclical process of solid-phase peptide synthesis for incorporating Ac6c.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for an Ac6c-containing peptide.
3.3. Step-by-Step Protocol
-
Resin Swelling: Swell 100 mg of Rink Amide MBHA resin in DMF for 30 minutes in a suitable peptide synthesis vessel.[6][11]
-
Fmoc Deprotection: Drain the DMF and add 2 mL of 20% piperidine in DMF. Agitate for 5 minutes. Repeat this step once. Thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x).[11][12]
-
Amino Acid Coupling (General Procedure):
-
In a separate vessel, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HBTU in DMF.
-
Add 6 equivalents of DIPEA and allow to pre-activate for 2 minutes.[9]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring the Reaction: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.[10][11]
-
-
Sequential Coupling: Repeat steps 2 and 3 for each amino acid in the sequence: Fmoc-Phe-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Ac6c-OH, and Fmoc-Tyr(tBu)-OH.
-
Important Note on Ac6c Coupling: Due to the steric bulk of Fmoc-Ac6c-OH, this coupling step may require a longer reaction time or a double coupling to ensure complete incorporation. Careful monitoring with the Kaiser test is crucial.
-
-
Final Fmoc Deprotection: After the successful coupling of the final amino acid (Fmoc-Tyr(tBu)-OH), perform a final Fmoc deprotection as detailed in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it thoroughly under a stream of nitrogen.
-
Add 2 mL of the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter to separate the resin and collect the filtrate, which contains the cleaved peptide.
-
-
Peptide Precipitation: Add the TFA filtrate to cold diethyl ether to precipitate the crude peptide. Pellet the peptide by centrifugation, decant the ether, and repeat the ether wash twice to remove scavengers and residual cleavage cocktail components.
-
Drying: Dry the crude peptide pellet under vacuum.
Analytical Characterization and Structural Verification
A multi-pronged analytical approach is imperative to confirm the identity, purity, and, most importantly, the three-dimensional conformation of the synthesized peptide.[13]
4.1. Purification and Purity Assessment
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 30 minutes |
| Flow Rate | 1 mL/min |
| Detection | 220 nm |
| Target Purity | >95% (post-purification) |
4.2. Identity Verification
The molecular weight of the purified peptide must be confirmed by mass spectrometry (MS), typically using electrospray ionization (ESI-MS).
| Parameter | Value |
| Peptide Sequence | Tyr-Ac6c-Gly-Asp-Phe |
| Chemical Formula | C₃₄H₄₃N₅O₉ |
| Monoisotopic Mass | 681.3061 g/mol |
| Expected [M+H]⁺ | 682.3139 |
4.3. Conformational Analysis: Confirming the β-Turn
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the solution-state, three-dimensional structure of peptides and for providing direct evidence of a β-turn.[14][15][16]
-
Key NMR Experiments:
-
1D ¹H NMR: To observe the chemical shifts of all protons. Amide protons that are involved in hydrogen bonds, such as the one stabilizing the β-turn, often exhibit downfield chemical shifts and have a reduced temperature coefficient.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment is used to assign all proton resonances within each amino acid residue by identifying coupled spin systems.[17]
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments are crucial for identifying through-space proximities between protons that are less than 5 Å apart.[17] The observation of specific cross-peaks, such as a strong NOE between the amide proton of Asp (residue i+2) and the amide proton of Phe (residue i+3), is a classic indicator of a β-turn structure.[18]
-
The following diagram outlines the logical flow of the analytical workflow for peptide characterization.
Caption: Analytical workflow for the purification and characterization of the Ac6c peptide.
Conclusion
The incorporation of this compound represents a highly effective and reliable strategy for inducing and stabilizing β-turn conformations within synthetic peptides. The detailed protocol and analytical methodologies presented in this application note provide a robust framework for researchers to leverage this powerful tool in the design of potent and stable peptidomimetics for both therapeutic and basic research applications. The predictable conformational constraint imparted by Ac6c offers a dependable method for investigating structure-activity relationships and for enhancing the drug-like properties of peptide-based molecules.
References
- Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Emerging approaches in the rational design of peptide and peptidomimetic agonists and antagonists. Biochemical Journal, 268(2), 249–262.
-
Zerbe, O., & Bader, B. Peptide/Protein NMR. ETH Zurich. Retrieved from [Link]
- Jadhav, M. (2020). NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
-
Nagadi, N. (2020, December 17). Structure Determination of Peptides by simple 2D NMR Spectroscopy [Video]. YouTube. [Link]
-
MtoZ Biolabs. (n.d.). NMR Peptide Structure Analysis. Retrieved from [Link]
- Toniolo, C. (1990). Conformationally restricted peptides through short-range cyclizations. International Journal of Peptide and Protein Research, 35(4), 287–300.
- Gante, J. (1994). Peptidomimetics—tailored enzyme inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699–1720.
- Rizo, J., & Gierasch, L. M. (1992). Constrained peptides: models of protein structures and protein-protein interactions. Annual Review of Biochemistry, 61, 387–418.
- Fairlie, D. P., Abbenante, G., & March, D. R. (1995). Macrocyclic drugs and probes of protein-protein interactions. Current Medicinal Chemistry, 2(5), 654–686.
- Santi, D. V., & Kiick, K. L. (2002). Protein engineering with non-canonical amino acids.
- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Kumar, V., & Bhalla, S. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 12(1), 3140-3159.
- Fields, G. B. (2014). Introduction to peptide synthesis. Current Protocols in Protein Science, 75, 18.1.1–18.1.28.
-
AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]
-
Prothera Biologics. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]
- Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173–180.
- Ball, J. B., & Alewood, P. F. (1990). Conformational constraints: non-peptide β-turn mimetics. Journal of Molecular Recognition, 3(2), 55–64.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Fairlie, D. P., & Abbenante, G. (1996). Peptidomimetics as probes of peptide-receptor interactions. Current Medicinal Chemistry, 3(5), 383–412.
- Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in Enzymology, 289, 104–126.
-
Digital CSIC. (2022). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. Retrieved from [Link]
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2016). Fundamentals of Modern Peptide Synthesis.
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
Disclaimer: This application note is intended for research use only by qualified personnel. The protocols provided are guidelines and may require optimization for specific applications.
Sources
- 1. Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fundamentals of Modern Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. ijsra.net [ijsra.net]
- 14. chem.uzh.ch [chem.uzh.ch]
- 15. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 16. NMR Peptide Structure Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 17. m.youtube.com [m.youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Improving Peptide Metabolic Stability with 1-Aminocyclohexanecarboxamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Peptide-based therapeutics offer high specificity and potency but are often hindered by poor metabolic stability, primarily due to enzymatic degradation. This guide provides a comprehensive overview and detailed protocols for utilizing the unnatural amino acid, 1-Aminocyclohexanecarboxamide (Ac6c), to enhance the metabolic stability of therapeutic peptides. We delve into the mechanistic rationale behind this strategy, focusing on the steric hindrance provided by the cyclic structure of Ac6c against proteolytic enzymes. Detailed, step-by-step protocols for solid-phase peptide synthesis (SPPS) of an Ac6c-containing peptide and subsequent in vitro metabolic stability assays (plasma and microsomal) are provided to enable researchers to apply this technique. This guide is intended to empower drug development professionals to overcome the stability challenges inherent in peptide therapeutics, thereby accelerating the development of more robust and effective drugs.
Introduction: The Challenge of Peptide Instability
Peptides are promising therapeutic agents due to their high target affinity and biological diversity.[1] However, their clinical utility is often limited by their short in vivo half-lives.[1][2] This is largely due to their susceptibility to degradation by a wide array of proteases present in the body, which hydrolyze the peptide bonds.[3][4] Overcoming this rapid enzymatic degradation is a critical challenge in the development of peptide-based drugs.[1][2]
One of the most effective strategies to enhance peptide stability is the incorporation of unnatural amino acids (UAAs).[1][5][6][7] UAAs can introduce conformational constraints, alter electronic properties, and provide steric bulk that can hinder the approach of proteolytic enzymes, thereby increasing resistance to degradation.[1][8][9] This guide focuses on a particularly effective UAA, this compound (Ac6c), for improving the metabolic stability of peptides.
Mechanism of Action: Steric Shielding by this compound
The incorporation of this compound, a cyclic amino acid, into a peptide backbone introduces significant steric hindrance around the adjacent peptide bonds.[8][10] Proteolytic enzymes function by recognizing and binding to specific amino acid sequences and geometries.[3][4] The bulky, conformationally constrained cyclohexane ring of Ac6c disrupts these recognition sites and sterically blocks the active site of proteases, preventing the enzymatic cleavage of the peptide bonds.[8][11][12] This "steric shielding" effect is the primary mechanism by which Ac6c enhances metabolic stability.
Caption: Mechanism of improved stability with this compound.
Experimental Protocols
This section provides detailed protocols for the synthesis of a model peptide containing this compound and for evaluating its metabolic stability.
Solid-Phase Peptide Synthesis (SPPS) of an Ac6c-Containing Peptide
This protocol outlines the manual synthesis of a model hexapeptide (Tyr-Gly-Gly-Phe-Leu-Arg) and its Ac6c-modified analogue (Tyr-Gly-Ac6c-Phe-Leu-Arg) using Fmoc/tBu strategy.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-1-aminocyclohexanecarboxamide)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Add the coupling solution to the resin and agitate for 2 hours.
-
To confirm complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence. For the modified peptide, use Fmoc-1-aminocyclohexanecarboxamide at the desired position.
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[13][14]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.[13]
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by LC-MS.
-
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the synthesized peptides in plasma.
Materials:
-
Synthesized peptides (native and Ac6c-modified)
-
Human plasma (or other species of interest)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile with 0.1% formic acid (termination solution)
-
Internal standard
-
Incubator at 37°C
-
Centrifuge
-
LC-MS system
Protocol:
-
Preparation:
-
Prepare stock solutions of the peptides in a suitable solvent (e.g., DMSO).
-
Thaw plasma at 37°C.
-
-
Incubation:
-
Time Points:
-
Reaction Termination:
-
Immediately add the aliquot to a tube containing ice-cold termination solution (acetonitrile with internal standard) to precipitate plasma proteins and stop enzymatic activity.[17]
-
-
Sample Processing:
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS analysis.
-
-
LC-MS Analysis:
-
Data Analysis:
-
Calculate the percentage of peptide remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t½) of the peptide by plotting the natural logarithm of the percentage of remaining peptide against time.
-
Caption: In Vitro Plasma Stability Assay Workflow.
Microsomal Stability Assay
This assay assesses the susceptibility of the peptides to metabolism by liver enzymes.[21][22]
Materials:
-
Synthesized peptides (native and Ac6c-modified)
-
Liver microsomes (human or other species of interest)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with 0.1% formic acid (termination solution)
-
Internal standard
-
Incubator at 37°C
-
Centrifuge
-
LC-MS system
Protocol:
-
Preparation:
-
Prepare stock solutions of the peptides.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.
-
Add the peptide stock solution to the microsome mixture.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points:
-
Reaction Termination:
-
Immediately add the aliquot to the termination solution (ice-cold acetonitrile with internal standard).[21]
-
-
Sample Processing:
-
Vortex and centrifuge the samples to pellet the microsomal proteins.
-
Transfer the supernatant for LC-MS analysis.
-
-
LC-MS Analysis:
-
Quantify the remaining intact peptide at each time point using LC-MS.
-
-
Data Analysis:
Data Presentation and Interpretation
The results of the stability assays should be presented in a clear and comparative manner.
Table 1: Comparative Metabolic Stability of Native vs. Ac6c-Modified Peptide
| Peptide | Plasma Half-Life (t½, min) | Microsomal Half-Life (t½, min) |
| Native Peptide (Tyr-Gly-Gly-Phe-Leu-Arg) | e.g., 25 | e.g., 15 |
| Ac6c-Modified Peptide (Tyr-Gly-Ac6c-Phe-Leu-Arg) | e.g., >240 | e.g., >120 |
A significant increase in the half-life of the Ac6c-modified peptide compared to the native peptide in both plasma and microsomal assays would demonstrate the effectiveness of this strategy in improving metabolic stability.
Conclusion
The incorporation of this compound is a powerful and practical strategy to enhance the metabolic stability of peptide therapeutics. The steric hindrance provided by its cyclic structure effectively shields the peptide backbone from proteolytic degradation. The protocols provided in this guide offer a robust framework for the synthesis and evaluation of Ac6c-containing peptides, enabling researchers to develop more stable and efficacious peptide-based drugs.
References
- Vertex AI Search. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC - PubMed Central.
- Biosynth. (n.d.). Beyond the 20: Engineering Smarter Drugs with Unnatural Amino Acids for Effective Therapeutics.
- Aragen. (n.d.). Advancing Peptide Therapeutics Through Efficient Synthesis of Unnatural Amino Acids.
- PubMed. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.
- Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
- PubMed Central. (n.d.). Strategies for Improving Peptide Stability and Delivery.
- PubMed Central. (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
- AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis.
- International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay.
- Taylor & Francis eBooks. (n.d.). Enzymatic Barriers to Peptide and Protein Drug Delivery.
- ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- Taylor & Francis Online. (n.d.). Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS.
- International Journal of Pharmaceutical Sciences. (2024). Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods.
- PubMed Central. (n.d.). Quantifying and controlling the proteolytic degradation of cell adhesion peptides.
- PubMed Central. (n.d.). In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases.
- (2025). Enzymatic Degradation Studies: Assessing Peptide Stability.
- ACS Pharmacology & Translational Science. (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Evotec. (n.d.). Plasma Stability | Cyprotex ADME-Tox Solutions.
- Pharmacology Discovery Services. (n.d.). In Vitro ADME, Stability Test, Plasma, Rat.
- (n.d.). Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications.
- Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
- (2024). Microsomal stability assay for human and mouse liver microsomes.
- BioDuro. (n.d.). ADME Microsomal Stability Assay.
- Springer Nature Experiments. (n.d.). Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis.
- PubMed Central. (n.d.). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software.
- PubMed Central. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies.
- ResearchGate. (2025). Solid-Phase Synthesis of Multiple Classes of Peptidomimetics from Versatile Resin-Bound Aldehyde Intermediates.
- (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals.
- MDPI. (n.d.). Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications.
- PubMed. (2018). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability.
- (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals.
- ResearchGate. (2020). On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides.
- PubMed Central. (n.d.). On the Utility of Chemical Strategies to Improve Peptide Gut Stability.
- PubMed. (2015). Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid.
- ResearchGate. (n.d.). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study.
- Benchchem. (n.d.). Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing cis-2-Amino-cyclohex-3-enecarboxylic Acid.
- Khan Academy. (n.d.). Peptide bonds: Formation and cleavage.
- PubMed. (2019). Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group-A Model for yet Unknown Peptidases?.
- Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols.
- PubMed Central. (n.d.). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems.
- PubMed Central. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals.
- Benchchem. (n.d.). Application Notes and Protocols for the Use of (S)-1-Boc-3-aminopiperidine in Peptide Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for Utilizing 3-Aminobutanoic Acid in Peptide Synthesis.
Sources
- 1. biosynth.com [biosynth.com]
- 2. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancing Peptide Therapeutics Through Efficient Synthesis of Unnatural Amino Acids - Aragen Life Sciences [aragen.com]
- 6. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. verifiedpeptides.com [verifiedpeptides.com]
- 9. Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 12. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
- 18. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 19. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 23. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Application Note: Enhancing Peptide Therapeutic Stability with 1-Aminocyclohexanecarboxamide
Introduction
Peptide therapeutics represent a rapidly expanding class of drugs, prized for their high specificity and potency.[1] However, a significant hurdle in their clinical development is their inherent susceptibility to proteolytic degradation.[2][3][4] The peptide bonds forming the backbone of these molecules are readily cleaved by a multitude of proteases present in biological fluids, leading to a short in vivo half-life and diminished therapeutic efficacy.[2][5] To overcome this limitation, various chemical modification strategies are employed to bolster peptide stability.[5][6] One such powerful approach is the incorporation of non-proteinogenic amino acids, which can sterically hinder protease activity.[1][7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on assaying the enzymatic stability of peptides modified with 1-Aminocyclohexanecarboxamide (Ac6c).
This compound, a cyclic amino acid analogue, introduces significant conformational constraints and steric bulk into a peptide sequence. This structural rigidity can disrupt the recognition and binding of proteolytic enzymes, thereby shielding the adjacent peptide bonds from cleavage.[7] This document outlines the core principles behind Ac6c-mediated stabilization, provides detailed, step-by-step protocols for conducting enzymatic stability assays, and describes the analytical methods for quantifying peptide degradation.
The Challenge of Proteolytic Degradation
The human body contains a vast arsenal of proteases that play crucial roles in various physiological processes. When a peptide therapeutic is introduced, it is immediately exposed to these enzymes in the bloodstream, tissues, and gastrointestinal tract.[2] Key enzymes like pepsin, trypsin, and chymotrypsin in the digestive system, as well as circulating proteases, can rapidly hydrolyze peptide bonds, rendering the drug inactive.[2][3] This rapid clearance necessitates strategies to protect the peptide from this enzymatic onslaught.
This compound (Ac6c) as a Stability-Enhancing Moiety
The incorporation of Ac6c into a peptide backbone serves as a robust strategy to confer proteolytic resistance. The cyclohexane ring imposes a rigid conformation on the peptide backbone in its vicinity. This steric hindrance prevents the peptide from fitting correctly into the active site of a protease, a process that is highly dependent on stereospecific recognition of L-amino acids.[7] By disrupting this "lock-and-key" mechanism, Ac6c effectively protects the peptide from enzymatic cleavage. A study on a synthetic antimicrobial peptide incorporating Ac6c demonstrated its unique conformational effects, which can be correlated with its biological interactions and stability.[8]
Experimental Design and Protocols
A well-designed enzymatic stability assay is crucial for evaluating the effectiveness of Ac6c incorporation. The following protocols are designed to be self-validating, providing a clear and accurate assessment of peptide stability in a biologically relevant matrix, such as human serum or plasma.
Core Experimental Workflow
The overall workflow for assessing peptide stability involves incubation of the peptide in a proteolytic environment, followed by quenching of the enzymatic reaction, sample preparation, and finally, analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining intact peptide over time.
Caption: General workflow for assessing peptide enzymatic stability.
Protocol 1: In Vitro Peptide Stability Assay in Human Serum
This protocol details the steps to assess the stability of an Ac6c-modified peptide against a native (unmodified) control peptide in human serum, which contains a complex mixture of endogenous proteases.
Materials:
-
Test Peptide (with Ac6c) and Control Peptide (without Ac6c), >95% purity
-
Human Serum (pooled, sterile-filtered)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system[9][10]
Procedure:
-
Peptide Stock Solution Preparation:
-
Prepare 1 mg/mL stock solutions of both the test and control peptides in PBS.
-
Perform a purity check of the stock solutions via LC-MS before starting the assay to establish a baseline (T=0).[11]
-
-
Incubation Setup:
-
Pre-warm human serum and PBS to 37°C.
-
In separate microcentrifuge tubes, add 475 µL of human serum.
-
To initiate the assay, add 25 µL of the 1 mg/mL peptide stock solution to the serum to achieve a final peptide concentration of 50 µg/mL. Mix gently by pipetting.
-
-
Time-Course Sampling:
-
Immediately after adding the peptide (this is your T=0 sample), withdraw a 50 µL aliquot and transfer it to a new tube containing 150 µL of cold ACN with 0.1% TFA. This quenches the enzymatic reaction and precipitates serum proteins.[12]
-
Incubate the remaining serum-peptide mixture at 37°C.
-
Collect subsequent 50 µL aliquots at various time points (e.g., 15, 30, 60, 120, 240 minutes) and quench them in the same manner.
-
-
Sample Preparation for LC-MS:
-
Vortex the quenched samples vigorously for 30 seconds.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to HPLC vials for analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using a suitable reversed-phase HPLC method coupled to a mass spectrometer.[13][14]
-
Monitor the disappearance of the parent peptide's mass-to-charge ratio (m/z) over time.
-
The peak area of the intact peptide at each time point is used to determine the percentage of peptide remaining.
-
Data Analysis:
Plot the percentage of intact peptide remaining versus time. From this plot, calculate the half-life (t½) of each peptide. A significantly longer half-life for the Ac6c-containing peptide compared to the control demonstrates enhanced enzymatic stability.
Protocol 2: Stability Assay with Specific Proteases
To understand the specific proteases that Ac6c provides resistance against, individual enzyme assays can be performed.
Materials:
-
Test and Control Peptides
-
Specific proteases (e.g., Trypsin, Chymotrypsin, Proteinase K)
-
Appropriate enzyme buffer (refer to manufacturer's specifications)
-
Quenching solution (as in Protocol 1)
-
LC-MS system
Procedure:
-
Prepare Solutions:
-
Prepare peptide stock solutions as described in Protocol 1.
-
Prepare a working solution of the desired protease in its recommended buffer at a concentration that yields a reasonable degradation rate for the control peptide (e.g., 1-10 µg/mL).
-
-
Incubation and Sampling:
-
In a microcentrifuge tube, combine the peptide solution with the protease solution at a defined ratio (e.g., 50:1 substrate-to-enzyme ratio).
-
Incubate at the optimal temperature for the enzyme (usually 37°C).
-
Collect and quench aliquots at various time points as described in Protocol 1.
-
-
Sample Preparation and Analysis:
-
Follow the sample preparation and LC-MS analysis steps from Protocol 1.
-
Data Interpretation:
Comparing the degradation profiles of the Ac6c-modified and control peptides will reveal the degree of protection against specific proteases. For example, if the control peptide is rapidly degraded by trypsin while the Ac6c peptide remains largely intact, it indicates that the modification effectively hinders trypsin-mediated cleavage.
Data Presentation and Interpretation
Quantitative data from these assays should be tabulated for clear comparison. The primary metric for stability is the peptide's half-life (t½) under the assay conditions.
| Peptide | Modification | Matrix | Half-Life (t½) in minutes |
| Control-Peptide | None | Human Serum | 25 ± 4 |
| Test-Peptide-Ac6c | Ac6c at Position X | Human Serum | > 240 |
| Control-Peptide | None | Trypsin (10 µg/mL) | 12 ± 2 |
| Test-Peptide-Ac6c | Ac6c at Position X | Trypsin (10 µg/mL) | 185 ± 15 |
Table 1: Example comparative stability data for a control peptide versus an Ac6c-modified peptide.
Visualization of the Protective Mechanism
The mechanism by which Ac6c confers stability is rooted in steric hindrance, preventing the peptide from binding to the protease active site.
Caption: Steric hindrance by Ac6c prevents protease binding and cleavage.
Conclusion
The incorporation of this compound is a highly effective strategy for enhancing the enzymatic stability of peptide therapeutics. The protocols outlined in this application note provide a robust framework for quantifying this stability enhancement. By systematically evaluating peptides in biologically relevant matrices and against specific proteases, researchers can make informed decisions in the design and optimization of next-generation peptide drugs with improved pharmacokinetic profiles. The use of LC-MS for analysis ensures accurate and sensitive detection of peptide degradation, a critical component in the development pipeline.[13][15]
References
-
Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS Deconvolution. LabRulez LCMS. [Link]
-
Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS. Agilent Technologies. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. [Link]
-
Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Taylor & Francis Online. [Link]
-
Proteolytic degradation of peptide products in the blood is considered... ResearchGate. [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PubMed. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. [Link]
-
Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv. [Link]
-
A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. PubMed Central. [Link]
-
Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]
-
Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PubMed Central. [Link]
-
LC–MS Peptide Mapping: Where to Start and What It Can Tell Us. LCGC International. [Link]
-
Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. CPTAC. [Link]
-
Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 6. pepdoopeptides.com [pepdoopeptides.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. lcms.cz [lcms.cz]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Diketopiperazine (DKP) Formation with 1-Aminocyclohexanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical and practical insights for troubleshooting and preventing diketopiperazine (DKP) formation when working with 1-aminocyclohexanecarboxamide in your synthetic workflows. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation, and why is it a concern with this compound?
Diketopiperazine formation is an intramolecular cyclization reaction that results in a stable six-membered ring. This side reaction is a significant challenge in peptide synthesis, leading to the formation of an unwanted byproduct and a reduction in the yield of the desired product.[1] this compound, being a sterically hindered cyclic amino acid amide, is particularly susceptible to DKP formation. The pre-organized conformation of the cyclohexane ring can facilitate the necessary proximity of the N-terminal amine and the amide carbonyl group for cyclization.
The primary concern with DKP formation is the truncation of the peptide chain. Once the DKP is formed, it detaches from the growing peptide, leading to a loss of the desired full-length product.[1]
Q2: What is the underlying mechanism of DKP formation?
The formation of DKP is an intramolecular aminolysis reaction. After the deprotection of the N-terminal protecting group (e.g., Fmoc or Boc), the free amine of the N-terminal amino acid attacks the carbonyl group of the amide bond linking it to the second amino acid. This nucleophilic attack leads to the formation of a tetrahedral intermediate, which then collapses to form the stable six-membered diketopiperazine ring and cleaves the peptide chain.
Troubleshooting Guide: Common Issues and Solutions
Scenario 1: Significant DKP formation is observed during the coupling of the third amino acid.
This is a classic scenario for DKP formation. The dipeptide stage, where this compound is the N-terminal residue, is the most vulnerable point for this side reaction.
Root Cause Analysis:
-
Slow Coupling of the Third Amino Acid: A slow coupling reaction of the incoming amino acid provides a larger window of opportunity for the free N-terminal amine of the dipeptide to undergo intramolecular cyclization.
-
Suboptimal Coupling Reagents: The choice of coupling reagent significantly impacts the rate of the desired intermolecular coupling versus the undesired intramolecular cyclization.
-
Basic Conditions: The presence of a base, often used during coupling or carried over from the deprotection step, can catalyze DKP formation.
Solutions and Experimental Protocols:
1. Optimize Your Coupling Strategy:
-
Choice of Coupling Reagent: Employ highly efficient coupling reagents known to promote rapid amide bond formation. Urionium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are generally superior to carbodiimides like DCC or DIC in suppressing DKP formation due to their faster coupling kinetics.
Coupling Reagent Key Advantages Considerations HATU/HOAt Very fast coupling rates, low racemization. Can be more expensive. HBTU/HOBt Effective and widely used. Slightly slower than HATU. PyBOP Good for sterically hindered couplings. Can lead to side reactions if not used carefully. DIC/Oxyma Cost-effective, with Oxyma reducing racemization. Generally slower than uronium reagents. -
Protocol: HATU-Mediated Coupling
-
Swell the resin-bound dipeptide (with the N-terminal this compound deprotected) in DMF.
-
In a separate vial, pre-activate the incoming Fmoc-protected amino acid (3 equivalents) with HATU (2.9 equivalents) and HOAt (3 equivalents) in DMF for 1-2 minutes.
-
Add DIPEA (6 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction progress using a ninhydrin test.
-
2. In Situ Neutralization Protocols:
To minimize the exposure of the free amine to basic conditions before the coupling reaction, an in situ neutralization protocol is highly recommended.
-
Protocol: In Situ Neutralization with a Carbodiimide
-
After Fmoc deprotection with piperidine, thoroughly wash the resin with DMF to remove residual base.
-
Add the incoming Fmoc-protected amino acid (3 eq) and an additive like HOBt or Oxyma Pure (3 eq) dissolved in DMF to the resin.
-
Add the coupling reagent, such as DIC (3 eq), directly to the resin slurry. This allows the neutralization of the amine and the activation of the carboxylic acid to occur simultaneously, favoring the intermolecular coupling.
-
3. Use of Dipeptide Building Blocks:
A highly effective strategy to completely bypass the critical dipeptide stage is to synthesize a dipeptide unit containing this compound and the subsequent amino acid in solution phase and then couple this dipeptide to the resin-bound peptide. This approach avoids the presence of a free N-terminal this compound on the solid support.
Scenario 2: Low yield of the final peptide, with mass spectrometry data suggesting a truncated sequence missing the N-terminal portion.
This is often indicative of "traceless" DKP formation, where the diketopiperazine byproduct is washed away during the synthesis, leaving behind a truncated peptide that may appear pure by HPLC but results in a low overall yield.[2][3]
Root Cause Analysis:
-
Inefficient Fmoc-Deprotection: Standard Fmoc deprotection conditions using 20% piperidine in DMF can be basic enough to promote DKP formation, especially with sensitive sequences.[2]
-
Prolonged Deprotection Times: Extended exposure to the basic deprotection solution increases the likelihood of cyclization.
Solutions and Experimental Protocols:
1. Modified Fmoc-Deprotection Protocols:
-
Reduced Piperidine Concentration: While not always sufficient on its own, reducing the piperidine concentration to 5-10% can sometimes lessen the extent of DKP formation.[2]
-
Alternative Bases: The use of weaker bases or sterically hindered bases for Fmoc removal has been shown to be effective. A combination of 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 5% piperazine in NMP has been reported to significantly reduce DKP formation.[2][3]
-
Protocol: DBU/Piperazine Deprotection
-
Wash the resin with NMP.
-
Treat the resin with a solution of 2% DBU and 5% piperazine in NMP for 5-10 minutes.
-
Repeat the treatment for another 5-10 minutes.
-
Thoroughly wash the resin with NMP to remove the deprotection reagents.
-
2. Temperature Control:
Lowering the temperature during the coupling and deprotection steps can significantly reduce the rate of DKP formation. Performing these steps at 0°C or even lower can be beneficial, although it may also slow down the desired reactions, requiring longer reaction times.
Visualizing the Mechanism and Prevention Strategies
To better understand the process, the following diagrams illustrate the mechanism of DKP formation and the key intervention points for its prevention.
Caption: Mechanism of Diketopiperazine (DKP) Formation.
Caption: Key Strategies to Prevent DKP Formation.
References
-
Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. (2020). Chemistry - A European Journal. [Link]
- Peptide synthesis method for suppressing defect caused by diketopiperazine formation. (2022).
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). ACS Omega. [Link]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). ACS Omega. [Link]
Sources
Technical Support Center: Optimizing Coupling Times for Sterically Hindered 1-Aminocyclohexanecarboxamide
Welcome to the technical support resource for optimizing the challenging amide bond formation with 1-Aminocyclohexanecarboxamide and other sterically hindered amino acids. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is coupling to this compound so difficult?
The primary challenge arises from significant steric hindrance.[1] The bulky cyclohexyl group attached to the α-carbon physically obstructs the approach of the activated carboxylic acid to the amine's nucleophilic nitrogen atom. This steric clash slows down the reaction rate dramatically compared to less hindered primary amines.[1][2]
Q2: My standard coupling protocol (e.g., DCC/HOBt) is failing. What is the first thing I should change?
For sterically demanding couplings, standard carbodiimide reagents like DCC or DIC are often insufficient.[2][3] The most critical first step is to switch to a more potent in-situ activating reagent.[2] Modern onium salts, such as aminium/uronium (HATU, HCTU) or phosphonium (PyBOP, PyAOP) types, are significantly more effective because they generate highly reactive activated esters capable of overcoming the high activation energy barrier.[2][4]
Q3: How long should I expect a coupling reaction with a hindered amine to take?
While standard couplings might be complete in 1-2 hours, sterically hindered couplings often require significantly longer reaction times. It is not uncommon for these reactions to require several hours or even be left overnight to proceed to completion.[5] Reaction progress should always be monitored to determine the actual endpoint.
Q4: What role does the base play, and can I use any base like triethylamine (TEA)?
The base is crucial for neutralizing the protonated amine and facilitating the reaction. However, for hindered couplings where racemization is a concern, a non-nucleophilic, sterically hindered base is preferred. N,N-Diisopropylethylamine (DIPEA) is a common choice.[4] In cases with a high risk of racemization, a weaker base like 2,4,6-collidine may be beneficial.[4] The choice and concentration of the base can significantly influence the reaction rate.[6][7]
Q5: Can the solvent choice impact my reaction yield?
Absolutely. The solvent must effectively solvate the reactants and any growing peptide chains, especially in solid-phase synthesis, to prevent aggregation that can further impede the reaction.[2] For difficult sequences, N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) due to its superior solvating properties.[2]
Troubleshooting Guide: Low Yield & Incomplete Reactions
When facing low yields or incomplete conversion, a systematic approach is key. The following sections break down the most common causes and provide evidence-based solutions.
Problem: Reaction Stalled / Incomplete Conversion
This is the most frequent issue. After an extended period, analysis (e.g., by UPLC/LC-MS) shows a significant amount of unreacted starting material.
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting inefficient coupling reactions.
Caption: Troubleshooting workflow for sterically hindered couplings.
Solution 1: Re-evaluate Your Coupling Reagent
The choice of coupling reagent is the most impactful variable. Onium salts provide the necessary reactivity that older reagents lack.
| Reagent Class | Example(s) | Mechanism & Key Advantages | Considerations |
| Aminium/Uronium Salts | HATU, HCTU, TBTU, COMU | Form highly reactive OAt, O-6-ClBt, or Oxyma active esters. Known for rapid reaction kinetics and high efficiency in overcoming steric barriers.[4][8][9] HATU is often the first choice for difficult couplings.[8][9] | Can react with the free N-terminus of the amine if used in large excess, causing chain termination (guanidinylation). COMU incorporates the safer OxymaPure additive, reducing explosion hazards associated with HOBt/HOAt.[4] |
| Phosphonium Salts | PyBOP, PyAOP | Also form highly reactive esters. A key advantage is that they do not react with the free amine, so they can be used in excess to drive slow reactions to completion without the risk of guanidinylation.[10] PyAOP is particularly effective for hindered couplings.[3][8] | Solutions in DMF have lower stability than uronium salts and should be prepared fresh. Byproducts of early phosphonium reagents like BOP were carcinogenic, but modern versions like PyBOP are safer.[9] |
| Carbodiimides | DCC, DIC | Activate carboxylic acids to form an O-acylisourea intermediate. Often used with additives like HOBt or OxymaPure to increase efficiency and suppress racemization.[4][8] | Generally not potent enough for hindered couplings.[2][3] DCC produces a dicyclohexylurea (DCU) byproduct that is insoluble in most solvents, making it unsuitable for solid-phase synthesis.[4][9] |
| Specialty Reagents | TFFH, BTFFH | These reagents convert the carboxylic acid into a highly reactive acyl fluoride , which is small and can overcome severe steric hindrance where other methods fail.[2][4] | Requires a two-step, in-situ process. The fluorinating agent is added first to form the acyl fluoride, which is then added to the amine.[1][2] |
Solution 2: Extend Reaction Time & Consider Temperature
Steric hindrance slows kinetics.[2]
-
Extend Time: A standard 1-2 hour coupling is often insufficient. Plan for extended reaction times of 4-24 hours.
-
Monitor Progress: Do not guess the reaction time. Use analytical techniques like UPLC/LC-MS to track the disappearance of starting materials and the appearance of the product.[11] A small aliquot can be cleaved from the resin for analysis during solid-phase synthesis.[12][13]
-
Apply Gentle Heat: For particularly stubborn couplings, gentle heating (30-40°C) can provide the necessary activation energy.[5] However, this must be balanced against the increased risk of racemization.[1]
-
Microwave-Assisted Synthesis: This is a highly effective method for driving difficult couplings to completion rapidly by using microwave energy to heat the reaction efficiently.[2]
Solution 3: Advanced Coupling Strategies
If a potent reagent and extended time are still not enough, employ one of these advanced protocols.
-
Double Coupling: After the first coupling reaction period, filter and wash the resin, then add a second, fresh solution of activated amino acid and allow it to react again.[5] This can help drive the reaction to completion by addressing any remaining unreacted sites.
-
Acyl Fluoride Formation: This is often a strategy of last resort for the most challenging couplings, such as those involving α,α-disubstituted amino acids.[2] The small size of the fluoride leaving group minimizes steric repulsion during the nucleophilic attack.
Experimental Protocols
Protocol 1: Time-Course Study to Determine Optimal Coupling Time
Objective: To empirically determine the minimum time required for complete coupling of a sterically hindered amine using HATU.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)[14]
-
DIPEA (2.2 eq)[14]
-
Anhydrous DMF or NMP
-
UPLC/LC-MS system
-
Standard quenching and workup reagents (water, brine, ethyl acetate, Na₂SO₄)
Procedure:
-
In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF/NMP.
-
Add HATU (1.1 eq) and DIPEA (2.2 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.[1]
-
Add the this compound (1.1 eq) to the reaction mixture.
-
Start a timer and immediately withdraw a small aliquot (t=0). Quench it in a prepared vial containing water and ethyl acetate.
-
Withdraw subsequent aliquots at regular intervals (e.g., t = 30 min, 1h, 2h, 4h, 8h, 16h). Quench each sample immediately.
-
For each quenched aliquot, perform a standard liquid-liquid extraction. Dry the organic layer over Na₂SO₄, filter, and prepare a diluted sample for LC-MS analysis.
-
Analyze each sample by LC-MS to determine the ratio of product to remaining starting material.
-
Plot the percentage of product formation versus time. The optimal coupling time is the point at which the product concentration plateaus.
Protocol 2: Acyl Fluoride Protocol for Extremely Hindered Couplings
Objective: To couple an extremely hindered amine via an in-situ generated acyl fluoride intermediate.
Materials:
-
Protected, sterically hindered carboxylic acid (1.0 eq)
-
Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (1.1 eq)[2]
-
DIPEA (2.2 eq)
-
Resin-bound amine or free amine (1.0 eq)
-
Anhydrous DCM
Procedure:
-
Acyl Fluoride Formation: In a dry flask, dissolve the protected carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add TFFH (1.1 eq) and DIPEA (2.2 eq).
-
Stir the mixture at room temperature for 10-15 minutes. This generates the acyl fluoride in situ.[1]
-
Coupling: In a separate vessel containing the deprotected amine (e.g., on-resin), add the solution containing the freshly prepared acyl fluoride.
-
Allow the reaction to stir at room temperature. Monitor for completeness as described in Protocol 1. Reaction times can still be significantly longer than for standard couplings.[1]
-
Upon completion, proceed with standard washing and downstream processing steps.
References
- Benchchem. (n.d.). Technical Support Center: Monitoring Reaction Progress of Peptide Coupling by HPLC.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Benchchem. (n.d.). Troubleshooting low yield in CME-carbodiimide coupling reactions.
- Al-Azzani, M., et al. (2023). Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis. PMC - NIH.
- Sherwood, J. D., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. NIH.
- Chen, Y., et al. (2019). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development - ACS Publications.
- Beijing Dilun Biotechnology Co., Ltd. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis.
- Al-Azzani, M., et al. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv.
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
- Sherwood, J. D., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis.
- Vaddepalli, K., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Sci-Hub.
- Benchchem. (n.d.). Troubleshooting low yield in BOP mediated coupling reactions.
- Vaddepalli, K., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. Request PDF - ResearchGate.
- Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed.
- Benchchem. (n.d.). Troubleshooting low yield in EDC/NHS coupling reactions with PEG.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. file.globalso.com [file.globalso.com]
- 10. hepatochem.com [hepatochem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
Technical Support Center: Navigating the Challenges of 1-Aminocyclohexanecarboxamide (Ac6c) in Peptide Synthesis
Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals incorporating the sterically hindered, cyclic amino acid analogue, 1-aminocyclohexanecarboxamide (Ac6c), into their peptide synthesis workflows. The unique conformational constraints of Ac6c present specific challenges that can lead to frustrating side reactions and compromised purity if not properly managed. This guide provides in-depth troubleshooting advice, detailed protocols, and a mechanistic understanding of the common pitfalls associated with the use of Ac6c.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to directly address the most common issues encountered when working with Ac6c in solid-phase peptide synthesis (SPPS).
Issue 1: Low Coupling Efficiency and Deletion Sequences
Q1: My mass spectrometry (MS) analysis shows a significant peak corresponding to a deletion of the Ac6c residue. What is causing this incomplete coupling, and how can I resolve it?
A1: The primary culprit behind incomplete coupling of Ac6c is severe steric hindrance. The cyclohexane ring restricts the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. Standard coupling conditions are often insufficient to overcome this steric barrier, leading to a significant portion of the peptide chains failing to incorporate the Ac6c residue.
Root Cause Analysis:
-
Steric Hindrance: The rigid, chair-like conformation of the cyclohexane ring shields the amine and carboxyl groups, slowing down the kinetics of the coupling reaction significantly.[1][2]
-
Insufficient Acylating Species Reactivity: Standard coupling reagents like DCC or DIC may not generate a sufficiently reactive activated ester to overcome the steric hindrance imposed by Ac6c.[2]
-
Peptide Aggregation: Sequences containing bulky, hydrophobic residues like Ac6c can be prone to aggregation on the solid support, further limiting the accessibility of the reactive sites.[3]
Troubleshooting & Optimization Strategies:
-
Employ High-Potency Coupling Reagents: For sterically hindered amino acids like Ac6c, the use of potent uronium/aminium or phosphonium salt-based coupling reagents is highly recommended. Reagents such as HATU, HCTU, and COMU are known to be highly effective in these challenging couplings.[4][5] Phosphonium reagents like PyBOP and PyAOP are also excellent choices.[6]
-
Optimize Reaction Conditions:
-
Elevated Temperature: Increasing the reaction temperature to 40-60°C can provide the necessary activation energy to overcome the steric barrier.[1] Microwave-assisted peptide synthesis is particularly effective for driving difficult couplings to completion.
-
Extended Coupling Times: For sluggish reactions involving Ac6c, extending the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can significantly improve the yield of the desired product.[1]
-
Double Coupling: If monitoring indicates incomplete coupling, a second coupling step with a fresh portion of activated Ac6c should be performed before proceeding to the next deprotection step.
-
-
Pre-activation of the Amino Acid: Pre-activating the Fmoc-Ac6c-OH for 1-5 minutes with the coupling reagent and a base (like DIPEA) before adding it to the deprotected resin can enhance the coupling efficiency.
**dot graph "High-Efficiency Coupling Workflow for Ac6c" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} } Caption: Workflow for optimizing Ac6c coupling.
Issue 2: Diketopiperazine (DKP) Formation and Premature Chain Termination
Q2: I am observing a significant side product with a mass corresponding to the dipeptide being cleaved from the resin, especially when Ac6c is the second amino acid. What is happening and how can I prevent it?
A2: This is a classic case of diketopiperazine (DKP) formation, a common and troublesome side reaction in peptide synthesis. [7] It is an intramolecular cyclization reaction that occurs at the dipeptide stage, leading to the cleavage of the dipeptide from the resin and the formation of a stable six-membered ring.[8] Peptides containing Ac6c at the N-terminal or the second position are particularly susceptible to this side reaction due to the conformational rigidity imposed by the cyclohexane ring, which can favor the cyclization geometry.
Mechanism of Diketopiperazine Formation:
After the deprotection of the second amino acid's N-terminal protecting group, the free amine can nucleophilically attack the ester linkage of the first amino acid to the resin, especially if the first or second amino acid is conformationally constrained like Ac6c. This intramolecular aminolysis results in the formation of the DKP and loss of the peptide from the solid support.[9][10]
**dot graph DKP_Formation { layout=dot; rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#EA4335"];
} } Caption: Diketopiperazine (DKP) formation mechanism.
Preventative Strategies:
-
Choice of Resin: The use of 2-chlorotrityl chloride (2-CTC) resin is highly recommended when Ac6c is the C-terminal residue. The steric bulk of the trityl group hinders the back-side attack required for DKP formation.[11]
-
Immediate Coupling of the Third Amino Acid: Minimize the time the deprotected dipeptide-resin is exposed to basic conditions. The coupling of the third amino acid should be performed immediately after the deprotection and washing steps.
-
Use of N-alpha-Protected Dipeptides: Instead of a stepwise coupling, synthesizing the dipeptide (e.g., Fmoc-AA₂-Ac6c-OH) in solution and then coupling it to the resin can bypass the on-resin dipeptide stage where DKP formation is most likely to occur.
-
Lowering the Basicity of the Deprotection Solution: While piperidine is the standard, for highly sensitive sequences, using a less basic deprotection reagent or reducing the concentration of piperidine might help, although this can lead to incomplete Fmoc removal. Careful optimization is required.
Issue 3: Other Intramolecular Cyclization Reactions
Q3: Besides DKP formation, are there other intramolecular cyclization side reactions I should be aware of when using Ac6c?
A3: Yes, while DKP formation is the most common, other intramolecular cyclizations can occur, particularly if the peptide sequence contains nucleophilic side chains that can react with an activated carboxyl group or other reactive species.
Potential Intramolecular Cyclizations:
-
Lactam Formation: If Ac6c is part of a sequence with an amino acid containing a side-chain amine (e.g., Lys, Orn) or a carboxyl group (e.g., Asp, Glu), there is a potential for intramolecular side-chain to backbone or side-chain to side-chain cyclization, especially during activation or under cleavage conditions.[12][13]
-
Pyroglutamate Formation: While not directly involving the Ac6c residue itself, if an N-terminal glutamine is present in the peptide, it can cyclize to form pyroglutamate, especially under acidic conditions or with prolonged heating. This is a general side reaction in peptide synthesis to be mindful of.[14]
Mitigation Strategies:
-
Orthogonal Protecting Groups: Ensure that side-chain protecting groups are robust and orthogonal to the N-terminal protecting group (e.g., Fmoc) and the cleavage conditions.[15][16] For instance, use highly acid-labile protecting groups for side chains if a milder cleavage cocktail is planned.
-
Careful Selection of Coupling Reagents: Some coupling reagents can be more prone to causing side-chain reactions. For sensitive sequences, a thorough evaluation of different coupling reagents may be necessary.[5][6]
-
Control of Cleavage Conditions: The final cleavage from the resin is a critical step. The choice of scavengers in the cleavage cocktail (e.g., triisopropylsilane, water, ethanedithiol) is crucial to prevent side reactions on sensitive residues.
Summary of Key Recommendations for Ac6c Peptide Synthesis
| Challenge | Primary Cause | Recommended Solutions | Key Reagents/Resins |
| Incomplete Coupling | Steric Hindrance | Use high-potency coupling reagents, elevate temperature, extend reaction time, perform double coupling. | HATU, HCTU, COMU, PyBOP |
| Diketopiperazine (DKP) Formation | Intramolecular Cyclization at Dipeptide Stage | Use 2-chlorotrityl resin for C-terminal Ac6c, couple the third amino acid immediately, consider using protected dipeptides. | 2-Chlorotrityl Chloride Resin |
| Other Intramolecular Cyclizations | Reactive Side Chains | Employ robust and orthogonal side-chain protecting groups, optimize coupling and cleavage conditions. | Mtt, Mmt for side chains requiring selective deprotection |
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. researchgate.net [researchgate.net]
- 8. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Side chain-to-side chain cyclization by click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. On-resin macrocyclization of peptides via intramolecular SnAr reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 16. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Technical Support Center: Minimizing Racemization of 1-Aminocyclohexanecarboxamide During Activation
Welcome to the technical support center for professionals engaged in the synthesis of peptides and related pharmaceuticals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical issue of racemization during the activation of 1-Aminocyclohexanecarboxamide and other sterically hindered amino acids. Our focus is to provide you with the scientific rationale and practical steps to maintain stereochemical integrity in your synthetic routes.
Introduction: The Challenge of Steric Hindrance and Racemization
This compound is a non-proteinogenic, sterically hindered amino acid derivative. Its rigid cyclic structure presents unique challenges during peptide coupling reactions. The primary challenge is the heightened risk of racemization at the α-carbon during the activation of the carboxyl group. This loss of stereochemical purity can have profound negative consequences on the final product's biological activity and therapeutic efficacy.[1]
This guide is structured to help you diagnose, troubleshoot, and ultimately prevent racemization in your reactions involving this and similar challenging substrates.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a major concern?
A1: Racemization is the conversion of a single, pure enantiomer of a chiral molecule into a mixture of both enantiomers (in this case, the L- and D-forms).[1] In peptide synthesis, this leads to the incorporation of the incorrect D-amino acid into the peptide chain. This can drastically alter the peptide's three-dimensional structure, which is often critical for its biological function.[1]
Q2: What are the primary mechanisms of racemization during the activation step?
A2: Racemization during the activation of an N-protected amino acid primarily proceeds through two base-catalyzed pathways:
-
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism.[1] The activated carboxyl group undergoes an intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The proton on the chiral α-carbon of this intermediate is highly acidic and can be easily removed by a base. The resulting achiral intermediate can then be attacked by an amine from either face, leading to a mixture of L- and D-peptides.[1][2]
-
Direct Enolization (Direct Abstraction): This pathway involves the direct removal of the α-proton from the activated amino acid by a base, forming an achiral enolate intermediate.[1][2] This enolate can then be protonated from either side, resulting in racemization. This is less common but can be significant under strongly basic conditions.[1][2]
Q3: Why is this compound particularly susceptible to racemization?
A3: Sterically hindered amino acids, like this compound, often require more reactive coupling reagents or longer reaction times for successful coupling.[3][4][5] These more forcing conditions can increase the propensity for racemization. The rigidity of the cyclohexane ring can also influence the stability of the oxazolone intermediate, potentially favoring its formation.
Visualizing the Racemization Mechanism
The following diagram illustrates the common oxazolone-mediated racemization pathway, which is a key concern during the activation of N-protected amino acids.
Caption: Oxazolone-mediated racemization pathway during peptide coupling.
Troubleshooting Guide: High Racemization Levels
If you are observing significant levels of racemization in your reaction, consult the following troubleshooting guide. The issues are presented in a logical order, from most to least likely cause.
Problem 1: Inappropriate Choice of Coupling Reagent and Additives
Cause: The choice of activating agent is paramount. Carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are known to cause racemization when used alone because they form a highly reactive O-acylisourea intermediate that is prone to oxazolone formation.[6][7]
Solution:
-
Use Additives with Carbodiimides: Always use carbodiimides in conjunction with racemization-suppressing additives. These additives react with the O-acylisourea to form a more stable active ester, which is less susceptible to racemization.[6]
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): Generally considered one of the most effective additives for suppressing racemization.[8]
-
HOAt (1-Hydroxy-7-azabenzotriazole): More effective than HOBt, but can have explosive properties.[8][9]
-
HOBt (1-Hydroxybenzotriazole): The classic additive, but often less effective than OxymaPure or HOAt.[6][8]
-
-
Switch to Onium Salts: Consider using aminium/uronium or phosphonium-based coupling reagents, which often lead to lower levels of racemization.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly effective reagent, known for fast reaction times and low racemization.[10]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A safer alternative to HATU with comparable efficiency, as it incorporates an Oxyma moiety.[9]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Particularly effective for coupling sterically hindered and N-methyl amino acids.[10]
-
| Reagent Type | Examples | Racemization Potential (without additives) | Recommended Use |
| Carbodiimides | DCC, DIC, EDC | High | Use with OxymaPure or HOAt[6][8] |
| Aminium/Uronium Salts | HATU, HBTU, COMU | Low to Medium | Excellent for difficult couplings[9][11] |
| Phosphonium Salts | PyBOP, PyAOP | Low | Good for cyclization and hindered couplings[10][11] |
Problem 2: Incorrect Base Selection and Stoichiometry
Cause: The presence, strength, and amount of base used can dramatically influence the rate of racemization. Strong, non-hindered bases can easily abstract the acidic α-proton from the oxazolone intermediate.[1] N,N-Diisopropylethylamine (DIPEA or Hünig's base) is a common culprit.
Solution:
-
Switch to a Weaker or More Hindered Base:
-
Use Minimal Base: Use the minimum number of equivalents of base necessary to neutralize any acid salts and facilitate the reaction. Excess base will only accelerate racemization.
Problem 3: Suboptimal Reaction Conditions (Solvent and Temperature)
Cause: Reaction parameters play a crucial role. High temperatures can provide the activation energy needed for racemization pathways, while certain polar aprotic solvents can stabilize the charged intermediates involved in racemization.
Solution:
-
Lower the Reaction Temperature: Perform the coupling reaction at a lower temperature, such as 0°C, to decrease the rate of racemization.[1] While this may slow down the desired reaction, it often has a more pronounced effect on suppressing the undesired racemization.
-
Optimize the Solvent:
-
Avoid solvents like pure Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) if racemization is a problem.
-
Consider using less polar solvents or solvent mixtures, such as Dichloromethane (DCM) or a DCM/DMF mixture, while ensuring all reactants remain in solution.[1]
-
Troubleshooting Workflow
Here is a logical workflow to follow when troubleshooting high racemization.
Caption: A decision-making workflow for troubleshooting racemization.
Recommended Experimental Protocol: Low-Racemization Coupling
This protocol is designed for the coupling of an N-protected this compound to an amino-component (e.g., a resin-bound peptide) using DIC and OxymaPure.
Materials:
-
N-Fmoc-1-Aminocyclohexanecarboxamide
-
Amino-component (e.g., H-Peptide-Resin)
-
Diisopropylcarbodiimide (DIC)
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel with magnetic stirring and cooling bath
Procedure:
-
Preparation:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve N-Fmoc-1-Aminocyclohexanecarboxamide (1.5 eq) and OxymaPure (1.5 eq) in a minimal amount of DMF.
-
Add DCM to the mixture to create a final solvent ratio of approximately 1:1 DCM:DMF, ensuring all solids are dissolved.
-
Swell the resin-bound peptide (1.0 eq) in this solvent mixture for 30 minutes.
-
-
Activation and Coupling:
-
Cool the reaction vessel to 0°C using an ice-water bath.
-
Add NMM (1.5 eq) to the reaction mixture and stir for 2 minutes.
-
Add DIC (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and continue stirring for an additional 4-6 hours, or until the coupling is complete (monitor by Kaiser test or other appropriate method).
-
-
Work-up:
-
Filter the resin and wash sequentially with DMF, DCM, and Methanol.
-
Dry the resin under vacuum.
-
-
Analysis:
-
Cleave a small portion of the peptide from the resin.
-
Analyze the crude peptide for diastereomeric purity using chiral HPLC or LC-MS to quantify the extent of racemization.
-
Analytical Methods for Quantifying Racemization
Accurate detection of racemization is crucial for process optimization.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most direct method. A sample of the final peptide is cleaved and analyzed on a chiral stationary phase column, which can separate the desired diastereomer from the one containing the D-amino acid.[1]
-
Gas Chromatography (GC) on a Chiral Column: The peptide can be hydrolyzed, and the resulting amino acids derivatized before analysis on a chiral GC column.
-
Amino Acid Analysis with Marfey's Reagent: After total hydrolysis of the peptide, the amino acids are derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). The resulting diastereomers can be separated and quantified by reversed-phase HPLC.[12]
References
- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801.
-
Wikipedia. (2023). Peptide synthesis. Retrieved from [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- ResearchGate. (2008). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
-
Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Retrieved from [Link]
- Thieme. (n.d.). 7.4 Racemization Assays. In Houben-Weyl Methods of Organic Chemistry.
- ChemRxiv. (2022). Peptide Synthesis Using Unprotected Amino Acids.
-
ResearchGate. (n.d.). Mechanisms of base-catalyzed racemization during activation step. Retrieved from [Link]
- Angeletti, R. H., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 7. hepatochem.com [hepatochem.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Cleavage Cocktail Optimization for Peptides with 1-Aminocyclohexanecarboxamide (Ac6c)
Welcome to the technical support center for optimizing the cleavage of peptides containing the unnatural, sterically hindered amino acid, 1-Aminocyclohexanecarboxamide (Ac6c). This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by α,α-disubstituted amino acids in solid-phase peptide synthesis (SPPS). Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and achieve high-purity, high-yield peptide products.
The Challenge of this compound (Ac6c)
The incorporation of Ac6c into a peptide sequence is a powerful strategy for introducing conformational constraints, enhancing proteolytic stability, and improving therapeutic profiles. However, its α,α-disubstituted nature, featuring a bulky cyclohexyl ring directly attached to the alpha-carbon, introduces significant steric hindrance. This bulkiness not only complicates coupling reactions but also presents a considerable challenge during the final cleavage and deprotection step. The steric shield around the peptide backbone can impede the access of trifluoroacetic acid (TFA) to the acid-labile resin linker and side-chain protecting groups, often leading to incomplete cleavage and the generation of complex impurities.
This guide will walk you through the causality behind these challenges and provide robust, validated protocols to overcome them.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems you may encounter when cleaving Ac6c-containing peptides.
Problem: My HPLC/MS analysis shows incomplete cleavage. I see peaks corresponding to the fully protected peptide or a mixture of partially deprotected species.
Question: Why is my Ac6c-containing peptide failing to cleave completely, and how can I resolve this?
Answer: Incomplete cleavage is the most common issue when working with sterically hindered residues like Ac6c. The primary cause is the steric bulk of the Ac6c residue physically blocking the TFA from efficiently reaching and hydrolyzing the resin linker or adjacent side-chain protecting groups. Standard cleavage times (e.g., 2-3 hours) are often insufficient.
Causality & Recommended Actions:
-
Insufficient Reaction Time: The rate of acidolysis is significantly slowed by steric hindrance. The standard 2-4 hour cleavage protocol may not be adequate.[1][2]
-
Solution: Extend the cleavage duration. For peptides containing one or more Ac6c residues, an initial cleavage time of 4-6 hours is recommended. For particularly long or complex peptides, this may need to be extended further. It is always best to perform a small-scale trial cleavage to optimize the time.
-
-
Suboptimal TFA Concentration: While high concentrations of TFA are standard, ensuring the peptide-resin is adequately swollen and exposed to the acid is critical.
-
Solution: Use a sufficient volume of the cleavage cocktail to ensure the resin is fully swollen and suspended. A common ratio is 10 mL of cocktail per gram of resin.[1] Ensure your TFA is of high quality and not diluted by atmospheric moisture.
-
-
Inefficient Scavenging: While not a direct cause of incomplete cleavage from the resin, trapped reactive species can sometimes lead to complex mixtures that are misinterpreted as incomplete deprotection.
-
Solution: Ensure an appropriate scavenger cocktail is used to prevent side reactions that complicate analysis (see next section).
-
Problem: My target peptide is present, but I see significant side products, especially modifications to Tryptophan (Trp), Methionine (Met), or Cysteine (Cys).
Question: How can I prevent the formation of side products on sensitive residues in my Ac6c peptide during TFA cleavage?
Answer: During TFA-mediated cleavage, highly reactive carbocations are liberated from side-chain protecting groups (e.g., tert-butyl from Boc, tBu) and the resin linker.[3][4] These electrophilic species can irreversibly modify nucleophilic amino acid side chains like Tryptophan, Methionine, and Cysteine unless they are "trapped" by scavenger molecules.[3][5] The extended cleavage times required for Ac6c peptides increase the exposure of sensitive residues to these reactive species, making effective scavenging paramount.
Causality & Scavenger Selection:
-
Tryptophan (Trp): The indole side chain is highly susceptible to alkylation by tert-butyl cations.
-
Recommended Scavengers: Triisopropylsilane (TIS) is highly effective at reducing and quenching carbocations.[6] 1,2-Ethanedithiol (EDT) is also excellent for preventing Trp modification. Using Fmoc-Trp(Boc)-OH during synthesis is strongly recommended as it provides an extra layer of protection that is removed during cleavage, minimizing side reactions.
-
-
Methionine (Met): The thioether side chain can be oxidized to methionine sulfoxide.
-
Cysteine (Cys): The free thiol is prone to re-attachment of trityl groups and alkylation by tert-butyl cations.[6][9]
-
Recommended Scavengers: 1,2-Ethanedithiol (EDT) is highly effective at protecting Cys. Triisopropylsilane (TIS) also helps prevent trityl reattachment.[6]
-
Data Summary: Recommended Scavenger Cocktails
| Cleavage Cocktail | Composition (v/v) | Primary Application / Benefit | Reference |
| Standard (TFA/TIS/H₂O) | 95% TFA / 2.5% TIS / 2.5% H₂O | Good for simple peptides without Met or Cys. TIS protects Trp. Water scavenges t-butyl cations. | [1][3] |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | "Odorless" alternative to thiol-containing cocktails. Good general-purpose scavenger mix. | [6][10] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | A "universal" and highly robust cocktail for complex peptides containing multiple sensitive residues (Trp, Met, Cys, Tyr). | [3][5] |
| Reagent H | 81% TFA / 5% Phenol / 5% Thioanisole / 3% H₂O / 2.5% EDT / 2% DMS / 1.5% NH₄I (w/w) | Specifically designed to prevent methionine oxidation. | [8] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting cleavage cocktail for a simple Ac6c-containing peptide that has no other sensitive residues?
A standard and effective starting point is a mixture of 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS) . Water helps scavenge tert-butyl cations, and TIS is a powerful reducing scavenger that protects against trace side reactions.[1] Remember to use an extended cleavage time of at least 4 hours.
Q2: How do I choose the right scavengers for my specific Ac6c peptide sequence?
Use the following decision tree logic:
Caption: Decision workflow for scavenger selection.
Q3: Is it possible to use a single "global" cleavage cocktail for all my Ac6c peptides?
While tempting for simplicity, it is not recommended. A highly potent cocktail like Reagent K, which contains malodorous and toxic thiols, is unnecessary for peptides without sulfur-containing residues.[3] Overuse of aggressive scavengers can sometimes introduce their own set of minor impurities. It is always best practice to tailor the cocktail to the specific amino acid composition of your peptide.
Experimental Protocols
Protocol 1: Optimized Cleavage for Ac6c Peptides with Sensitive Residues (Trp, Met, Cys)
This protocol utilizes the robust Reagent K cocktail, suitable for complex sequences.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. peptide.com [peptide.com]
- 8. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
Technical Support Center: Aggregation of Peptides Containing 1-Aminocyclohexanecarboxamide (Ac6c)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the non-proteinogenic amino acid, 1-Aminocyclohexanecarboxamide (Ac6c). This guide provides in-depth troubleshooting advice and frequently asked questions to address the unique challenges posed by the aggregation of Ac6c-containing peptides. Our goal is to equip you with the expertise and practical solutions to ensure the success of your experiments.
Introduction to Ac6c and Aggregation Propensity
The incorporation of this compound (Ac6c), a cyclic, conformationally constrained amino acid, into peptide sequences is a powerful strategy to enhance proteolytic stability, modulate secondary structure, and improve bioavailability.[1][2] However, the very properties that make Ac6c a valuable tool in peptidomimetic design can also contribute to significant aggregation challenges. The rigid cyclohexyl ring restricts backbone flexibility, which can favor specific intermolecular interactions leading to self-assembly and aggregation.[3] This guide will help you navigate these challenges.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis, purification, and handling of Ac6c-containing peptides, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Poor Resin Swelling and Incomplete Coupling During Solid-Phase Peptide Synthesis (SPPS)
Symptoms:
-
The resin bed appears clumped or does not swell to the expected volume.
-
Ninhydrin or TNBS tests indicate incomplete Fmoc deprotection or poor coupling efficiency, especially after the incorporation of Ac6c or subsequent residues.
Root Cause Analysis: This is often the first sign of on-resin aggregation. The growing peptide chains, influenced by the conformational constraints of Ac6c, may form intermolecular hydrogen bonds, leading to a collapsed resin matrix that hinders reagent accessibility.[4]
Solutions:
-
Solvent Optimization:
-
Switch to N-Methyl-2-pyrrolidone (NMP): If you are using Dichloromethane (DCM) or Dimethylformamide (DMF), switch to NMP, which is a more effective solvent for disrupting hydrogen bonds.[4]
-
Incorporate Chaotropic Agents: Add chaotropic salts like LiCl or NaClO4 (0.8 M in DMF) to your coupling and deprotection solutions to disrupt secondary structures.
-
"Magic Mixture": For extremely difficult sequences, consider using a "Magic Mixture" of DCM/DMF/NMP (1:1:1) containing 1% Triton X-100 and 2 M ethylene carbonate.
-
-
Modify Coupling Chemistry:
-
Extended Coupling Times: Double the coupling time for the residue immediately following Ac6c and for any subsequent hydrophobic residues.
-
Use High-Activity Coupling Reagents: Employ HATU or HBTU as they are highly effective for coupling sterically hindered amino acids and overcoming aggregation-related difficulties.
-
-
Mechanical Disruption:
-
Sonication: Gently sonicate the reaction vessel during coupling and deprotection steps to mechanically break up resin clumps.[4]
-
Workflow for Overcoming On-Resin Aggregation
Caption: Troubleshooting workflow for on-resin aggregation.
Issue 2: The Purified Peptide is Insoluble in Aqueous Buffers
Symptoms:
-
The lyophilized peptide powder does not dissolve in standard buffers (e.g., PBS, Tris).
-
A precipitate or gel-like substance forms upon addition of the buffer.
Root Cause Analysis: Ac6c-containing peptides, especially those with additional hydrophobic residues, can have a high propensity for self-assembly into insoluble aggregates.[5] Lyophilization can sometimes promote the formation of these stable, hard-to-dissolve structures.
Solutions:
-
Systematic Solubilization Protocol:
-
Step 1: Assess Peptide Charge: Determine the net charge of your peptide at neutral pH.[6]
-
Assign +1 for each basic residue (K, R, N-terminus).
-
Assign -1 for each acidic residue (D, E, C-terminus).
-
-
Step 2: Initial Solvent Choice:
-
Net Positive Charge (Basic): Start with a small amount of 10-25% acetic acid in water.
-
Net Negative Charge (Acidic): Use a small amount of 0.1 M ammonium bicarbonate or a dilute ammonium hydroxide solution (pH > 9).[7]
-
Net Neutral Charge (Hydrophobic): Begin with an organic solvent like DMSO, DMF, or acetonitrile.[6]
-
-
Step 3: Sonication and Dilution: After initial dissolution in a minimal volume of the appropriate solvent, sonicate the solution for 5-10 minutes. Then, slowly add your desired aqueous buffer to the peptide solution while vortexing.[6]
-
-
Disruptive Reagents for Stubborn Peptides:
-
Guanidinium Chloride (Gdn-HCl) or Urea: For peptides that remain insoluble, dissolve them in 6 M Gdn-HCl or 8 M urea, then dialyze against the final buffer. This is a harsh treatment and should be used as a last resort, as it may affect the peptide's final conformation.
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP): HFIP is a potent solvent for disrupting β-sheet structures.[7] Dissolve the peptide in HFIP, then evaporate the solvent under a stream of nitrogen to create a monomeric film. This film can then be redissolved using the systematic protocol above.[7]
-
Table 1: Recommended Initial Solvents for Ac6c Peptides
| Net Peptide Charge | Recommended Initial Solvent | Rationale |
| Positive (Basic) | 10-25% Acetic Acid | Protonates acidic residues, increasing repulsion. |
| Negative (Acidic) | 0.1 M Ammonium Bicarbonate | Deprotonates basic residues, increasing repulsion.[6] |
| Neutral/Hydrophobic | DMSO, DMF, Acetonitrile | Disrupts hydrophobic interactions.[6] |
Part 2: Frequently Asked Questions (FAQs)
Q1: Does the position of Ac6c in the peptide sequence affect its aggregation potential?
A1: Yes, the position is critical. Placing Ac6c within a hydrophobic cluster can significantly increase the peptide's aggregation propensity. The rigid cyclohexyl group can act as a nucleation point for hydrophobic collapse. Conversely, flanking Ac6c with charged residues (e.g., Lys, Arg, Asp, Glu) can mitigate aggregation by introducing electrostatic repulsion.[8]
Q2: My Ac6c-peptide is soluble initially but aggregates over time in solution. How can I prevent this?
A2: This is a common issue related to the kinetics of self-assembly. Here are some strategies:
-
Storage Conditions: Store the peptide stock solution at -80°C.[9] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
pH Adjustment: The solubility of peptides is often lowest near their isoelectric point (pI). Adjusting the buffer pH to be at least 2 units away from the pI can increase the net charge and reduce aggregation.[10][11]
-
Inclusion of Excipients: Consider adding solubility-enhancing excipients to your buffer, such as L-arginine (0.1-0.5 M) or glycerol (5-10%), which are known to suppress protein and peptide aggregation.
Q3: How can I monitor the aggregation state of my Ac6c-peptide?
A3: Several techniques can be used to characterize peptide aggregation:
-
Thioflavin T (ThT) Fluorescence Assay: This is a standard method for detecting the formation of amyloid-like fibrils with cross-β-sheet structures. An increase in fluorescence intensity indicates fibril formation.[12]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be used to monitor the formation of soluble oligomers and larger aggregates over time.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. A shift to earlier elution times indicates the formation of higher molecular weight species.
Experimental Protocol: Thioflavin T (ThT) Aggregation Assay
-
Prepare a 2 mM ThT stock solution in Tris buffer (50 mM, pH 8.0) and filter through a 0.22 µm filter.
-
Prepare your Ac6c-peptide at the desired concentration (e.g., 50 µM) in the buffer of interest.
-
In a 96-well black plate, add 10 µL of the ThT stock solution to 190 µL of the peptide solution.
-
Incubate the plate at 37°C with intermittent shaking in a plate reader.
-
Measure fluorescence every 15 minutes with excitation at ~440 nm and emission at ~485 nm.
-
Analyze the data: Plot fluorescence intensity versus time. A sigmoidal curve is characteristic of nucleated aggregation.
Logical Flow for Aggregation Analysis
Caption: Decision tree for characterizing peptide aggregation.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Yousif, A. M., Colarusso, S., & Bianchi, E. (2023). Katritzky salts for the synthesis of unnatural amino acids and late-stage functionalization of peptides. European Journal of Organic Chemistry, 26(12), e202201274.
- Agouridas, Y., et al. (2019). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 9(5), 20190034.
- D'Souza, L., & Ganesan, A. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Journal of Medicinal Chemistry, 63(21), 12379-12407.
- de la Torre, B. G., & Albericio, F. (2023).
- Zhang, S., et al. (2024).
- Mishra, B., et al. (2015). Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid. European Journal of Medicinal Chemistry, 92, 538-548.
- Reddit. (2024).
- Stine, W. B., et al. (2012). Simple, Reliable Protocol for High-Yield Solubilization of Seedless Amyloid-β Monomer. ACS Chemical Neuroscience, 3(10), 824-831.
-
ResearchGate. (n.d.). Physicochemical properties of the tested peptide compounds. Retrieved from [Link]
- Gessulat, S., et al. (2021). Insight on physicochemical properties governing peptide MS1 response in HPLC-ESI-MS/MS: A deep learning approach. Journal of Proteome Research, 20(2), 1266-1276.
-
Protein Metrics. (2024). Cyclic Peptide Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical properties of peptides. Retrieved from [Link]
-
HighFold2. (n.d.). Predicting the structures of cyclic peptides containing unnatural amino acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical properties of the synthetic peptides. Retrieved from [Link]
-
Beilstein Journals. (2020). pH- and concentration-dependent supramolecular self-assembly of a naturally occurring octapeptide. Retrieved from [Link]
- Malmos, K. G., et al. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. Molecular Pharmaceutics, 19(2), 559-572.
- Wang, Y., et al. (2020). Self-Assembling Behavior of pH-Responsive Peptide A6K without End-Capping. Molecules, 25(9), 2038.
- Kuriata, A., et al. (2022). Protocols for Rational Design of Protein Solubility and Aggregation Properties Using Aggrescan3D Standalone. Methods in Molecular Biology, 2340, 17-40.
- Mondal, S., et al. (2022). Control over Multiple Nano‐ and Secondary Structures in Peptide Self‐Assembly.
- Natalello, A., et al. (2016). Targeting Amyloid Aggregation: An Overview of Strategies and Mechanisms. International Journal of Molecular Sciences, 17(11), 1897.
- Agouridas, Y., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(6), 20170034.
- Viennet, T., et al. (2017). Aggregation and Fibril Structure of AβM01-42 and Aβ1-42. Biochemistry, 56(36), 4785-4788.
- Yu, L. T., et al. (2023). Hollow Octadecameric Self-Assembly of Collagen-like Peptides. Journal of the American Chemical Society, 145(9), 5285-5296.
- Nature Reviews Materials. (2025).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. 合成肽的处理和储存实验方案 [sigmaaldrich.com]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Simple, Reliable Protocol for High-Yield Solubilization of Seedless Amyloid-β Monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - pH- and concentration-dependent supramolecular self-assembly of a naturally occurring octapeptide [beilstein-journals.org]
- 11. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of Fmoc-1-Aminocyclohexanecarboxylic Acid-OH
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the challenges and solutions associated with scaling up the synthesis of Fmoc-1-Aminocyclohexanecarboxylic acid-OH. We will move beyond basic protocols to address the critical nuances of process optimization, troubleshooting, and ensuring batch-to-batch consistency.
Section 1: Frequently Asked Questions (FAQs) - Strategic Considerations for Scale-Up
This section addresses high-level decisions and critical parameters that form the foundation of a successful and scalable synthesis.
Q1: Which Fmoc-donating reagent is superior for large-scale synthesis: Fmoc-OSu or Fmoc-Cl?
A: For large-scale industrial processes, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is unequivocally the preferred reagent over Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride).[1]
-
Causality & Expertise: While Fmoc-Cl is more reactive, which might suggest faster reaction times, this high reactivity is a significant drawback during scale-up. It is highly susceptible to hydrolysis, leading to reagent loss and the formation of impurities.[2] Furthermore, its reactivity can promote the formation of dipeptide byproducts (Fmoc-Acca-Acca-OH), which complicates purification and reduces the overall yield.[3] Fmoc-OSu offers a more controlled and moderated reactivity. This translates to a cleaner reaction profile with fewer side reactions, greater stability, and easier handling, which are paramount for robust and reproducible manufacturing.[] The use of Fmoc-OSu generally results in higher purity of the final product, simplifying downstream processing.
Q2: What are the most critical process parameters to monitor and control during the scale-up of the Fmoc protection reaction?
A: The transition from bench to reactor scale introduces challenges related to mass and heat transfer. The following parameters are critical:
-
Temperature Control: The reaction is exothermic. On a large scale, inadequate heat dissipation can lead to temperature spikes, accelerating side reactions and promoting the degradation of Fmoc-OSu. The initial addition of the Fmoc-OSu solution should be done slowly at a controlled temperature, typically between 0-5°C.[5]
-
pH Control: The reaction is performed under basic conditions to deprotonate the amino group of 1-Aminocyclohexanecarboxylic acid, rendering it nucleophilic. The pH must be maintained within the optimal range (typically 8.5-9.5) to ensure efficient reaction without promoting hydrolysis of the Fmoc-OSu or other base-labile groups. A weak inorganic base like sodium bicarbonate or sodium carbonate is typically used.[][5]
-
Reagent Stoichiometry: While lab protocols might use a large excess of Fmoc-OSu, this is economically and environmentally undesirable at scale. The stoichiometry should be optimized. A slight excess (e.g., 1.05-1.1 equivalents) of Fmoc-OSu is typically sufficient to drive the reaction to completion without creating an excessive purification burden.[5]
-
Mixing Efficiency: In a large reactor, inefficient mixing can create localized "hot spots" of high concentration or temperature, leading to inconsistent reaction progress and impurity formation. The agitation speed and impeller design must be adequate for the vessel geometry and batch volume to ensure homogeneity.
Q3: How should I select an appropriate solvent system for the reaction and subsequent work-up at scale?
A: Solvent selection impacts reaction kinetics, solubility of reactants and products, and the efficiency of the work-up.
-
Reaction Solvent: A biphasic system, typically a mixture of an organic solvent and water, is standard. Dioxane/water or acetone/water are common choices.[5] The organic solvent solubilizes the Fmoc-OSu, while the aqueous phase dissolves the amino acid salt and the base. The ratio must be optimized to ensure both reactants are sufficiently available at the phase interface for the reaction to proceed efficiently.
-
Work-up Solvents:
-
Washing: After the reaction, an initial wash with a water-immiscible solvent like diethyl ether or methyl tert-butyl ether (MTBE) is used to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.[5] MTBE is often preferred at scale due to its lower volatility and peroxide-forming tendency compared to diethyl ether.
-
Extraction: Following acidification, the Fmoc-amino acid product precipitates. It is then extracted into an organic solvent. Ethyl acetate is a common choice due to its good solvating power for the product and its relatively low cost and toxicity.[5]
-
Q4: What are the most common impurities I should expect, and how can they be minimized?
A: Proactive impurity control is more efficient than reactive removal.
-
Unreacted 1-Aminocyclohexanecarboxylic acid: Minimized by ensuring proper pH, sufficient reaction time, and using a slight excess of Fmoc-OSu.
-
Fmoc-OH: Arises from the hydrolysis of the Fmoc-donating reagent. This is minimized by using the more stable Fmoc-OSu, controlling the temperature, and avoiding excessively high pH.[1]
-
Fmoc-β-alanine Adducts: A known impurity resulting from a Lossen-type rearrangement when using Fmoc-OSu.[3][6] The formation of this impurity is often sequence- and condition-dependent but is a known issue to monitor.
-
Dipeptide (Fmoc-Acca-Acca-OH): More prevalent when using the highly reactive Fmoc-Cl.[3] Using Fmoc-OSu largely mitigates this.
High-purity starting materials are essential. Impurities in the initial 1-Aminocyclohexanecarboxylic acid or Fmoc-OSu will carry through the process.[7]
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental issues in a direct question-and-answer format.
Problem Area: Low or Stalled Reaction Conversion
Q: My in-process control (TLC/HPLC) shows a significant amount of unreacted 1-Aminocyclohexanecarboxylic acid even after extended reaction time. What are the likely causes?
A: This is a common scale-up issue often related to solubility or pH.
-
Check Solubility: The starting amino acid, 1-Aminocyclohexanecarboxylic acid, has limited solubility in pure organic solvents. As the reaction proceeds, the pH of the aqueous layer may drop if the base is consumed, reducing the solubility of the amino acid salt.
-
Solution: Ensure the initial dissolution of the amino acid in the basic aqueous phase is complete before adding the Fmoc-OSu solution. Monitor the pH during the reaction and add more base if necessary to maintain the target range.
-
-
Verify pH: An electronic pH meter (calibrated for the aqueous-organic mixture if possible) is crucial. Litmus paper is inadequate. If the pH is too low (<8), the amino group will be protonated and non-nucleophilic.
-
Solution: Maintain a pH of 8.5-9.5 throughout the addition of Fmoc-OSu.
-
-
Assess Mixing: Inadequate agitation can lead to poor mixing between the organic and aqueous phases, slowing the reaction rate.
-
Solution: Increase the agitation speed. Ensure the reactor's impeller is suitable for liquid-liquid mixing.
-
Problem Area: Product Isolation & Purification
Q: After acidifying the aqueous layer, my product separated as a sticky oil instead of a crystalline solid. How can I achieve solid precipitation?
A: "Oiling out" occurs when the product precipitates from a solution in which it has some solubility or when impurities are present that inhibit crystallization.
-
Control Precipitation Temperature: Try cooling the mixture in an ice bath before and during the acidification step. Slow, controlled precipitation at a lower temperature often favors crystal formation.
-
Adjust Acidification Rate: Add the acid (e.g., dilute HCl) slowly with vigorous stirring. A rapid pH drop can cause the product to crash out of solution as an amorphous oil.
-
"Seed" the Solution: If you have a small amount of solid, crystalline product from a previous batch, add a few crystals to the oiled-out mixture to induce crystallization.
-
Solvent Modification: If the above fails, extract the oil into ethyl acetate, dry the organic layer, and then concentrate it to a thick residue. Attempt to induce crystallization by triturating (stirring/grinding) the residue with a non-polar solvent like hexane or heptane. This process can wash away impurities and provide the mechanical energy needed for crystallization.
Q: My final product purity by HPLC is below the required specification (>99%), even after recrystallization. What should I do?
A: Low purity after initial crystallization points to closely-related impurities or an inefficient crystallization process.
-
Identify the Impurity: Use LC-MS to identify the molecular weight of the main impurity peak. This will help determine if it is unreacted starting material, Fmoc-OH, or a dipeptide.[5]
-
Optimize Recrystallization:
-
Solvent System: The initial solvent may not be optimal. Experiment with different solvent/anti-solvent systems on a small scale. Common systems for Fmoc-amino acids include ethyl acetate/hexane or toluene.[5][8]
-
Slurry Wash: Before a full recrystallization, try slurring the crude solid in a solvent that dissolves the impurities but not the product. Toluene is often effective for washing other Fmoc-amino acids and may work here.[8] Heat the slurry (e.g., to 50°C), then cool and stir for several hours before filtering.[8]
-
-
Consider Chromatography: While undesirable at a very large scale, flash column chromatography may be necessary for high-value material if impurities cannot be removed by crystallization.
Section 3: Protocols and Methodologies
Experimental Protocol 1: Scalable Synthesis of Fmoc-1-Aminocyclohexanecarboxylic acid-OH
This protocol is designed for a 1 kg scale of the starting amino acid. Adjust volumes accordingly.
-
Vessel Preparation: Ensure a clean, dry reactor equipped with an overhead stirrer, temperature probe, and addition funnel is available.
-
Reactant Charging:
-
Charge 1-Aminocyclohexanecarboxylic acid (1.0 kg, ~6.98 mol) and deionized water (10 L) into the reactor.
-
Add sodium bicarbonate (1.78 kg, ~21.19 mol, 3.0 eq) in portions while stirring. Stir until all solids are dissolved. Cool the solution to 0-5°C.
-
-
Fmoc-OSu Addition:
-
In a separate vessel, dissolve Fmoc-OSu (2.46 kg, ~7.33 mol, 1.05 eq) in 10 L of acetone.[5]
-
Slowly add the Fmoc-OSu solution to the cooled amino acid solution over 2-3 hours, maintaining the internal temperature below 10°C.
-
-
Reaction:
-
Allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for 12-18 hours.[5]
-
Monitor the reaction for completion by HPLC.
-
-
Work-up:
-
Once complete, add MTBE (10 L) to the reactor and stir for 30 minutes. Stop stirring, allow the layers to separate, and remove the upper organic layer. Repeat this wash step.
-
Transfer the aqueous layer to a suitable vessel. Slowly add 6N HCl with vigorous stirring, maintaining the temperature below 20°C, until the pH reaches 2-3. A white precipitate will form.[5]
-
-
Product Isolation:
-
Extract the product from the acidified aqueous slurry using ethyl acetate (2 x 10 L).
-
Combine the organic extracts and wash with brine (5 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Data Presentation: Reagent Table
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Mass/Volume |
| 1-Aminocyclohexanecarboxylic acid | 143.18 | 6.98 | 1.0 | 1.0 kg |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 21.19 | 3.0 | 1.78 kg |
| Fmoc-OSu | 337.32 | 7.33 | 1.05 | 2.46 kg |
| Acetone | - | - | - | 10 L |
| Water | - | - | - | 10 L |
| MTBE | - | - | - | 20 L |
| Ethyl Acetate | - | - | - | 20 L |
Experimental Protocol 2: Purity Analysis by RP-HPLC
-
Objective: To determine the purity of the final product and identify potential impurities.
-
Methodology:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 301 nm (for Fmoc group)[5][9] |
| Injection Volume | 10 µL |
| Sample Prep | ~1 mg/mL in 50:50 Acetonitrile/Water |
Section 4: Visualization & Workflows
Diagram 1: General Workflow for Synthesis Scale-Up
Caption: Workflow for scaling up Fmoc-1-Aminocyclohexanecarboxylic acid-OH synthesis.
Diagram 2: Troubleshooting Logic for Low Reaction Conversion
Caption: Decision tree for troubleshooting low conversion in the Fmoc-protection reaction.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-OSu vs. Fmoc-Cl: Choosing the Right Amino Protecting Reagent.
-
Singh, R. P., et al. (2003). Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries. ResearchGate. Available from: [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available from: [Link]
- Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews.
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Available from: [Link]
-
Fmoc Solid-Phase Peptide Synthesis. Mechanism and Protocol. Available from: [Link]
- Google Patents. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available from: [Link]
-
ResearchGate. Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. Available from: [Link]
-
Reddit. Questions about Fmoc protection using Fmoc-Osu. Available from: [Link]
-
Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Available from: [Link]
-
National Institutes of Health. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Available from: [Link]
-
National Institutes of Health. Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205. Available from: [Link]
-
National Institutes of Health. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. ajpamc.com [ajpamc.com]
- 9. chempep.com [chempep.com]
Validation & Comparative
A Comparative Guide to Inducing Stable Peptide Conformations: 1-Aminocyclohexanecarboxamide vs. Proline
In the landscape of therapeutic peptide development and protein engineering, the ability to control and stabilize specific secondary structures is paramount. A well-defined conformation is often directly linked to biological activity, receptor affinity, and metabolic stability. For decades, the naturally occurring amino acid, proline, has been the cornerstone for introducing conformational rigidity into peptide backbones. However, the emergence of non-natural amino acids has expanded the chemist's toolkit, offering novel ways to enforce structural integrity. Among these, 1-aminocyclohexanecarboxamide (Ac6c) has garnered significant attention as a potent conformation-inducing agent.
This guide provides an in-depth, objective comparison between the canonical proline and the synthetic Ac6c for inducing and stabilizing peptide conformations. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for researchers to evaluate these building blocks in their own peptide systems.
Mechanisms of Conformational Constraint: A Tale of Two Rings
The ability of both proline and Ac6c to restrict peptide backbone flexibility stems from their cyclic nature, which limits the permissible dihedral angles (φ and ψ) of the peptide chain. However, the specifics of their structures lead to distinct conformational preferences.
Proline: The Natural Kink
Proline's pyrrolidine ring, which incorporates the backbone nitrogen atom, uniquely constrains the φ dihedral angle to approximately -60° to -75°.[1] This inherent rigidity disrupts the typical hydrogen bonding patterns of α-helices and β-sheets, often inducing turns or kinks in the peptide backbone.[2] Furthermore, the peptide bond preceding a proline residue (the X-Pro bond) can exist in both cis and trans conformations, with the cis form being significantly more accessible than for other amino acid residues.[3][4] This cis-trans isomerization can be a critical factor in protein folding and function, but it can also lead to conformational heterogeneity.[5]
Diagram: Proline's Conformational Influence
Caption: Proline's cyclic side chain restricts the phi (φ) dihedral angle, inducing turns and allowing for cis-trans isomerization.
This compound (Ac6c): The Helical Nucleator
In contrast to proline, this compound (Ac6c) is a Cα,α-disubstituted amino acid. Its cyclohexane side chain is attached to the α-carbon, not the backbone nitrogen. This key difference means Ac6c does not disrupt the backbone hydrogen bonding capability in the same way proline does. Instead, the bulky cyclohexane ring sterically hinders rotation around the N-Cα and Cα-C bonds, favoring dihedral angles that are highly compatible with helical conformations, particularly the α-helix and 3₁₀-helix.[6] Studies on peptides incorporating similar 1-aminocycloalkane-1-carboxylic acids have shown their efficacy as helix formers.[7]
Diagram: Ac6c's Conformational Influence
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol: Fmoc-SPPS
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide for a C-terminal amide). Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
For Proline: Dissolve 4 equivalents of Fmoc-Pro-OH and 3.95 equivalents of a coupling agent (e.g., HBTU) in DMF. Add 8 equivalents of a base (e.g., DIPEA) and add the mixture to the resin. Allow to react for 1-2 hours. [8] * For Ac6c: Use the same procedure as for proline, substituting Fmoc-Ac6c-OH for Fmoc-Pro-OH.
-
-
Monitoring and Washing: After coupling, perform a Kaiser test to confirm the absence of free primary amines. For coupling to proline (a secondary amine), an isatin test is more appropriate. Wash the resin extensively with DMF and dichloromethane (DCM).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, then purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the peptide by mass spectrometry.
Conformational Analysis: Circular Dichroism (CD) Spectroscopy
This protocol outlines how to determine the helical content of your synthesized peptides.
Protocol: CD Spectroscopy for Helicity
-
Sample Preparation: Prepare a stock solution of the lyophilized peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should be transparent in the far-UV region. Accurately determine the peptide concentration, for example, by UV absorbance if the peptide contains Trp or Tyr residues. Dilute the stock solution to a final concentration of approximately 50-100 µM.
-
Instrument Setup: Use a calibrated CD spectrophotometer. Purge the instrument with nitrogen gas. [9]3. Data Acquisition:
-
Data Processing and Analysis:
-
Subtract the buffer baseline from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the following equation: [11] [θ] = (θ * 100) / (c * n * l) where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in cm.
-
Estimate the percent helicity by comparing the [θ] at 222 nm to the theoretical value for a 100% helical peptide.
-
Proteolytic Stability Assay
This assay measures the resistance of the peptides to degradation by common proteases like trypsin and chymotrypsin.
Protocol: In Vitro Proteolytic Stability Assay
-
Reagent Preparation:
-
Prepare a stock solution of the peptide (e.g., 1 mg/mL) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Prepare stock solutions of trypsin and chymotrypsin (e.g., 1 mg/mL) in the same buffer.
-
-
Digestion Reaction:
-
In a microcentrifuge tube, combine the peptide solution with the protease solution. A typical enzyme-to-substrate ratio is 1:100 (w/w). [12] * Incubate the reaction mixture at 37°C.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of a stopping solution (e.g., 10% TFA or by heating).
-
-
Analysis by RP-HPLC:
-
Analyze the quenched samples by RP-HPLC.
-
Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of intact peptide versus time and determine the half-life (t₁/₂) of the peptide under these conditions.
-
Conclusion and Future Outlook
The choice between proline and this compound is not a matter of direct replacement but a strategic decision based on the desired conformational outcome.
-
Proline remains an invaluable tool for introducing well-defined turns and for disrupting or capping helical structures. Its ability to undergo cis-trans isomerization can be exploited in the design of molecular switches.
-
This compound (Ac6c) is a superior choice for nucleating and stabilizing helical conformations. Its incorporation can lead to peptides with enhanced structural integrity and, consequently, greater resistance to proteolytic degradation.
For the drug development professional, Ac6c and other Cα,α-disubstituted amino acids represent a powerful strategy to overcome the traditional limitations of peptide therapeutics, namely conformational flexibility and poor metabolic stability. As our understanding of the nuanced effects of these synthetic building blocks grows, so too will our ability to design peptides with precisely controlled three-dimensional structures and improved pharmacological profiles. The experimental protocols provided herein offer a robust framework for the empirical evaluation of these and other conformational constraints in your peptide candidates.
References
- Ali, A., & Arora, P. S. (2010).
- BenchChem. (2025).
- Brandl, M., & Gohlke, H. (2009). Proline-containing peptides: a survey of their unique conformational properties. Biological chemistry, 390(5-6), 377-387.
- BenchChem. (2025). A Technical Guide to Starting Materials for Proline-Rich Peptide Synthesis.
- Fischer, G. (2000). Chemical aspects of peptide bond formation. Chemical Society Reviews, 29(2), 119-127.
- MacArthur, M. W., & Thornton, J. M. (1991). Influence of proline residues on protein conformation. Journal of molecular biology, 218(2), 397-412.
- Hicks, R. P. (2003). The role of proline in peptide and protein secondary structure. Peptide Science: The journal of the American Peptide Society, 71(4), 345-357.
- Rizo, J., & Gierasch, L. M. (1992). Constrained peptides: models of protein structures and functions. Annual review of biochemistry, 61(1), 387-418.
- Karle, I. L., & Balaram, P. (1990). Structural characteristics of α-helical peptide molecules containing Aib residues. Biochemistry, 29(28), 6747-6756.
- Toniolo, C., & Benedetti, E. (1991). The polypeptide 3₁₀-helix. Trends in biochemical sciences, 16, 350-353.
- Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Emerging approaches in the molecular design of receptor-selective peptide ligands: conformational, topographical and dynamic considerations. Biochemical Journal, 268(2), 249.
- Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
- Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1751(2), 119-139.
- Lazniewski, M., et al. (2020). Presence of small resistant peptides from new in vitro digestion assays detected by liquid chromatography tandem mass spectrometry: An implication of allergenicity prediction of novel proteins?. PloS one, 15(6), e0233888.
- Practical Biochemistry. (2021, January 29). how to do circular dichroism || practical biochemistry [Video]. YouTube.
- Kim, P. S., & Baldwin, R. L. (1984). A helix-stop signal in peptides and proteins.
- Koksch, B., et al. (2000). Proteolytically stable peptides by incorporation of α-Tfm amino acids. Journal of peptide research, 56(5), 269-277.
- Wüthrich, K. (1986). NMR of proteins and nucleic acids. John Wiley & Sons.
- AAPPTec. (n.d.). Planning a Peptide Synthesis.
- Li, S. C., Deber, C. M., & Chakrabartty, A. (1996). α-Helical, but not β-sheet, propensity of proline is determined by peptide environment. Proceedings of the National Academy of Sciences, 93(13), 6676-6681.
- Strøm, M. B., Haug, B. E., & Rekdal, O. (2008).
- Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (2001). Cα,α-disubstituted glycines: a versatile tool for peptide chemists. Peptide Science: The journal of the American Peptide Society, 60(6), 396-419.
- O'Neil, K. T., & DeGrado, W. F. (1990). A thermodynamic scale for the helix-forming tendencies of the commonly occurring amino acids. Science, 250(4981), 646-651.
- Lazniewski, M., & Rached, E. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert opinion on drug discovery, 16(12), 1467-1482.
- Ge, M., & Pan, X. M. (2009).
- Merrifield, R. B. (1963). Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
- Wang, L., et al. (2015). Improve the Stability and Activity of Antimicrobial Peptides by the Proline-Based PXXP Hinge Structure. Journal of medicinal chemistry, 58(14), 5486-5498.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Alpha-helical, but not beta-sheet, propensity of proline is determined by peptide environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Presence of small resistant peptides from new in vitro digestion assays detected by liquid chromatography tandem mass spectrometry: An implication of allergenicity prediction of novel proteins? - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Circular Dichroism Analysis: Unveiling the Conformational Impact of 1-Aminocyclohexanecarboxamide in Peptides
In the landscape of peptide-based drug discovery and biomaterial science, the precise control and understanding of a peptide's three-dimensional structure are paramount to its function. The introduction of non-proteinogenic amino acids is a powerful strategy to impose conformational constraints, thereby enhancing stability, receptor affinity, and proteolytic resistance. Among these, 1-aminocyclohexanecarboxamide (Ac6c) offers a unique and potent means to induce specific secondary structures. This guide provides an in-depth comparison of the circular dichroism (CD) spectroscopic analysis of standard peptides versus those incorporating Ac6c, offering researchers, scientists, and drug development professionals a comprehensive framework for experimental design, data interpretation, and structural elucidation.
The Power of a Constrained Backbone: Why this compound?
Flexible, linear peptides often exist as a dynamic ensemble of conformations in solution, which can be entropically unfavorable for binding to a specific biological target. The incorporation of sterically hindered amino acids like Ac6c rigidly restricts the available dihedral angles (phi, ψ) of the peptide backbone. This pre-organization into a defined secondary structure, such as a helix or a turn, can significantly enhance biological activity. The cyclohexane ring of Ac6c acts as a bulky substituent, sterically guiding the peptide to adopt a more ordered conformation. Understanding the extent and nature of this induced structure is where circular dichroism spectroscopy becomes an indispensable tool.
Fundamentals of Circular Dichroism Spectroscopy for Peptide Analysis
Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed and right-handed circularly polarized light by a chiral molecule.[1] In peptides, the primary chromophores in the far-UV region (190-250 nm) are the amide bonds of the backbone.[2] The spatial arrangement of these amide bonds in regular secondary structures like α-helices and β-sheets results in characteristic CD spectra.[3]
-
α-Helices are typically characterized by a positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.[4]
-
β-Sheets generally show a negative band around 218 nm and a positive band near 195 nm.[4]
-
Random coils or disordered structures exhibit a strong negative band below 200 nm.[4]
The magnitude of the CD signal, expressed as molar ellipticity ([θ]), is directly proportional to the amount of secondary structure present.
Comparative Analysis: Standard Peptides vs. Ac6c-Containing Peptides
Consider a hypothetical flexible 10-residue peptide (Peptide A) that, in an aqueous buffer, exhibits a CD spectrum characteristic of a random coil. Now, consider an analog where a central glycine residue is replaced with Ac6c (Peptide A-Ac6c).
Expected Spectral Changes:
The CD spectrum of Peptide A-Ac6c is anticipated to show features indicative of a more ordered structure, most likely a helical or turn-like conformation. This would manifest as the emergence of negative bands around 208 nm and 222 nm, and a decrease in the intensity of the negative band below 200 nm. The magnitude of this change would be dependent on the position and number of Ac6c substitutions.
Data Presentation: Characteristic CD Signals of Peptide Secondary Structures
| Secondary Structure | Wavelength of Positive Maximum (nm) | Wavelength of Negative Maximum/Minima (nm) |
| α-Helix | ~192 | ~208 and ~222 |
| β-Sheet | ~195 | ~218 |
| Random Coil | - | Strong minimum below 200 |
Note: These are characteristic values and can be influenced by the specific amino acid sequence, solvent, and temperature.
The introduction of Ac6c is predicted to shift the spectral characteristics of a flexible peptide from the "Random Coil" profile towards an "α-Helix" or a related helical (e.g., 310-helix) profile.
Logical Framework for Conformational Change
The following diagram illustrates the expected conformational shift upon incorporation of Ac6c.
Caption: Incorporation of Ac6c is expected to induce a shift from a disordered to an ordered conformation, reflected in the CD spectrum.
Experimental Protocols
To ensure the scientific integrity and reproducibility of your findings, the following detailed protocols for peptide synthesis and CD analysis are provided.
Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide and its Ac6c Analog
This protocol outlines the synthesis of a generic 10-amino acid peptide and its Ac6c-containing counterpart using a standard Fmoc/tBu strategy.
Workflow for Solid-Phase Peptide Synthesis
Caption: A typical workflow for solid-phase peptide synthesis (SPPS).
Step-by-Step Methodology:
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group by treating with 20% piperidine in DMF for 10-20 minutes.
-
Washing: Thoroughly wash the resin with DMF, dichloromethane (DCM), and DMF again to remove excess piperidine and byproducts.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (or Fmoc-Ac6c-OH for the analog) using a coupling reagent like HBTU and a base such as DIPEA in DMF. Add this solution to the resin and allow it to react for 1-2 hours.
-
Washing: Wash the resin as described in step 3.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC before proceeding to CD analysis.
Circular Dichroism Spectroscopy
Self-Validating Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the purified, lyophilized peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Accurately determine the peptide concentration. This is a critical step; methods like quantitative amino acid analysis are preferred for the highest accuracy.
-
Prepare a series of dilutions to find the optimal concentration, typically in the range of 0.1-0.2 mg/mL. The total absorbance of the sample in the cuvette should not exceed 1.0.
-
-
Instrument Setup:
-
Purge the CD spectropolarimeter with nitrogen gas for at least 30 minutes before use to remove oxygen, which absorbs in the far-UV region.
-
Use a quartz cuvette with a short path length (e.g., 1 mm) for far-UV measurements.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone using the same cuvette and instrumental parameters as for the peptide samples.
-
Record the CD spectrum of each peptide sample from 260 nm to 190 nm.
-
To improve the signal-to-noise ratio, average multiple scans (e.g., 3-5 scans).
-
-
Data Processing and Analysis:
-
Subtract the baseline buffer spectrum from each peptide spectrum.
-
Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg * MRW) / (10 * l * c) where:
-
mdeg is the observed ellipticity in millidegrees
-
MRW is the mean residue weight (molecular weight of the peptide / number of amino acids)
-
l is the path length of the cuvette in cm
-
c is the concentration of the peptide in mg/mL
-
-
Analyze the processed spectra to estimate the secondary structure content using deconvolution software (e.g., BeStSel, DichroWeb).
-
Conclusion and Future Directions
The incorporation of this compound into a peptide backbone is a potent strategy for inducing conformational ordering. Circular dichroism spectroscopy provides a rapid and powerful means to assess these structural changes. While direct comparative data for a single peptide sequence with and without Ac6c is an area ripe for further investigation, the established principles of CD spectroscopy and the known effects of sterically constrained amino acids provide a strong predictive framework. By following rigorous and self-validating experimental protocols, researchers can confidently elucidate the secondary structure of their novel peptide designs, paving the way for the development of next-generation therapeutics and advanced biomaterials.
References
-
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. [Link]
-
Oyama, T., Suzuki, S., & Akao, K. I. (2026). Circular dichroism spectroscopy in protein engineering and pharmaceutical development: Applications in structural characterization and quality assessment. Protein Expression and Purification, 237, 106826. [Link]
Sources
Introduction: The Structural Advantage of 1-Aminocyclohexanecarboxamide (Ac6c) in Peptide Therapeutics
An In-Depth Technical Guide to the X-ray Crystallography of 1-Aminocyclohexanecarboxamide-Containing Peptides
In the landscape of modern drug discovery, peptides represent a burgeoning class of therapeutics, offering high specificity and potency. However, their inherent flexibility often leads to poor metabolic stability and reduced bioavailability. To overcome these limitations, medicinal chemists frequently incorporate unnatural amino acids to impose conformational constraints. Among these, this compound (Ac6c), a cyclic amino acid residue, is a powerful tool for rigidifying the peptide backbone. This pre-organization into distinct secondary structures, such as helices, not only enhances biological activity but also presents a significant advantage for structural elucidation by X-ray crystallography.[1]
Peptides with reduced conformational freedom are often more amenable to forming the highly ordered crystal lattices required for X-ray diffraction.[2] This guide, designed for researchers and drug development professionals, provides an in-depth comparison of crystallographic strategies for Ac6c-containing peptides, supported by experimental insights and detailed protocols. As a Senior Application Scientist, my objective is to explain not just the "how" but the critical "why" behind each experimental choice, ensuring a robust and reproducible crystallographic pipeline.
The Crystallization Challenge: From Flexible Peptides to Ordered Lattices
The primary bottleneck in any crystallographic endeavor is obtaining well-diffracting single crystals.[3][4] This is particularly challenging for peptides due to several factors:
-
High Flexibility: Many short peptides lack a stable conformation in solution, making it difficult for them to pack into a uniform crystal lattice.[2][5]
-
Purity and Homogeneity: Peptide synthesis can result in impurities or closely related sequences that inhibit crystallization.[3][6] A purity of >98% is often recommended.[6][7]
-
Solubility: Peptides have complex solubility profiles, and finding conditions where they are soluble yet can reach supersaturation without amorphous precipitation is a delicate balance.[3]
The incorporation of Ac6c directly addresses the first challenge by limiting the peptide's conformational landscape. The rigid cyclohexane ring restricts the phi (φ) and psi (ψ) torsion angles of the peptide backbone, promoting a more defined structure in solution, which is a crucial prerequisite for successful crystallization.[1]
Comparative Analysis of Crystallization Methodologies for Ac6c-Peptides
The two most prevalent techniques for peptide and protein crystallization are vapor diffusion and microbatch.[3][8] The choice between them depends on the peptide's characteristics, the amount of material available, and the screening strategy.
| Feature | Vapor Diffusion (Hanging & Sitting Drop) | Microbatch (Under Oil) | Rationale for Ac6c-Peptides |
| Principle | Slow evaporation of water from a peptide/precipitant drop into a larger reservoir of higher precipitant concentration, gradually increasing peptide and precipitant concentration to induce supersaturation.[9][10] | Mixing of the peptide and precipitant solution at or near final concentrations in a small drop, covered by an inert oil to prevent rapid evaporation.[11][12] | Ac6c-peptides are conformationally restricted and may crystallize rapidly. The direct mixing in microbatch can be advantageous, while the slow equilibration of vapor diffusion allows for a finer search of conditions. |
| Sample Volume | 0.2 - 4 µL per drop. | 100 nL - 2 µL per drop. | Microbatch is ideal for initial screening of precious Ac6c-peptides due to its lower volume requirements.[12] |
| Screening Speed | Slower equilibration allows for a kinetic exploration of crystallization space. | Faster results as conditions are set at the start. It is excellent for high-throughput screening.[12] | For novel Ac6c-peptides, vapor diffusion may uncover conditions missed by the faster microbatch method. However, for structurally similar peptides, microbatch offers faster screening. |
| Crystal Quality | Can produce high-quality crystals, but is susceptible to forming "skins" on the drop surface. | Often yields superior crystals for data collection as it can reduce convection and oxidation. | The reduced oxidation and lack of a skin effect in microbatch can be beneficial for sensitive Ac6c-peptide derivatives. |
| Control | Equilibration rate can be controlled by varying drop size, reservoir concentration, and temperature. | The rate of concentration can be controlled by using oil mixtures (e.g., paraffin and silicone oil) that allow for slow evaporation.[11][13][14] | The modified microbatch method using oil mixtures provides a powerful way to mimic the slow concentration of vapor diffusion while retaining the benefits of the batch method.[11] |
| Pros | Well-established, versatile, allows for visual monitoring, and kits are widely available.[3] | Consumes less sample, is amenable to automation, reduces oxidation, and can yield better diffracting crystals. | Both methods are viable. A dual-screening approach is often the most effective strategy. |
| Cons | Requires more sample than microbatch, is prone to skin formation, and can be sensitive to temperature fluctuations.[15] | Requires specialized plates and dispensing equipment for nanoliter volumes; harvesting crystals from oil can be more challenging. | The initial investment in robotics for microbatch can be a barrier, but the long-term savings in sample consumption are significant. |
Experimental Workflows and Protocols
A successful crystallography project follows a logical progression from a pure peptide sample to a refined atomic structure.
Protocol 1: Initial Crystallization Screening via Sitting Drop Vapor Diffusion
This protocol is designed to broadly sample a wide range of chemical space to identify initial crystallization "hits."
-
Peptide Preparation:
-
Dissolve the lyophilized Ac6c-peptide in ultrapure water or a minimal buffer (e.g., 10 mM Tris, pH 7.5) to a final concentration of 10 mg/mL.[3] This concentration is a common starting point for peptide crystallography.
-
Centrifuge the solution at >14,000 x g for 10 minutes to pellet any aggregates. Use the supernatant for setting up drops.
-
Rationale: Purity and monodispersity are critical; aggregates can act as competing nucleation sites, preventing the formation of single crystals.[3][16]
-
-
Plate Setup:
-
Use a 96-well sitting drop plate. Pipette 80-100 µL of the various sparse matrix screen solutions (e.g., Hampton Research Crystal Screen HT™, PEG/Ion Screen™) into the reservoirs.
-
Rationale: Commercially available screens provide a diverse set of conditions (pH, salts, precipitants) and are an efficient starting point for any new peptide.[3]
-
-
Drop Setting:
-
Using a robotic liquid handler or a manual multichannel pipette, dispense 200 nL of the reservoir solution into the sitting drop post.
-
Dispense 200 nL of the Ac6c-peptide solution into the same post, allowing it to mix with the screen solution. The total drop volume will be 400 nL.
-
Rationale: Small drop volumes conserve the peptide sample and allow for faster equilibration. A 1:1 ratio is a standard starting point.
-
-
Sealing and Incubation:
-
Carefully seal the plate with optically clear tape to create a closed system for vapor diffusion.[9]
-
Incubate the plate in a temperature-controlled environment (typically 20°C) free from vibrations.
-
Rationale: A stable temperature is crucial as peptide solubility is temperature-dependent, and fluctuations can ruin crystal growth.[16][17]
-
-
Inspection:
-
Inspect the drops under a microscope after 24 hours, 3 days, 1 week, and then weekly.[3] Look for crystalline objects, distinguishing them from amorphous precipitate.
-
Protocol 2: Crystal Optimization
Once a hit is identified, the conditions must be optimized to produce larger, single crystals suitable for diffraction.
-
Grid Screen Design:
-
Based on the hit condition (e.g., 20% PEG 3350, 0.2 M Ammonium Sulfate, 0.1 M BIS-TRIS pH 6.5), design a 24-well grid screen.
-
Vary the precipitant concentration (e.g., PEG 3350 from 14% to 26%) along the x-axis and the salt concentration (e.g., Ammonium Sulfate from 0.1 M to 0.3 M) or pH along the y-axis.
-
Rationale: Systematically exploring the parameter space around the initial hit condition allows for fine-tuning to find the optimal point for nucleation and growth.[16]
-
-
Setup and Incubation:
-
Set up hanging or sitting drops in a 24-well format using larger drop volumes (e.g., 1 µL peptide + 1 µL reservoir solution) to grow larger crystals.
-
Incubate and monitor as described in Protocol 1.
-
-
Seeding (If Necessary):
-
If only microcrystals are obtained, microseeding can be employed.
-
Crush a small crystal from a previous drop in a small volume of reservoir solution to create a seed stock.
-
Serially dilute the seed stock and add a very small volume to a freshly prepared drop that is equilibrated to a slightly lower supersaturation level.
-
Rationale: Seeding provides a template for growth, bypassing the often-difficult nucleation phase and allowing crystals to grow larger under less supersaturated conditions.
-
Data Collection and Structure Solution
Once suitable crystals (typically >20 µm in their largest dimension) are grown, they are harvested for X-ray diffraction analysis.[4]
-
Crystal Harvesting:
-
Briefly transfer the crystal to a cryoprotectant solution to prevent ice crystal formation during flash-cooling. This is often the reservoir solution supplemented with 20-30% glycerol or ethylene glycol.
-
Using a nylon loop, scoop the crystal out of the cryoprotectant solution.[3]
-
Plunge the loop and crystal directly into liquid nitrogen to flash-cool it.
-
Rationale: Flash-cooling vitrifies the solvent around the crystal, preserving the crystal lattice from damage caused by ice formation.
-
-
X-ray Diffraction:
-
Mount the frozen crystal on a goniometer in an X-ray beamline (ideally a synchrotron source for high intensity).
-
Collect a series of diffraction images as the crystal is rotated in the beam.
-
Rationale: The diffraction pattern contains information about the arrangement of atoms in the crystal. Rotating the crystal allows for the collection of a complete dataset.[18]
-
-
Structure Determination:
-
The collected diffraction intensities are processed to produce a reciprocal space lattice.
-
The "phase problem" is solved using methods like Molecular Replacement (if a similar structure exists) or experimental phasing techniques such as Single-wavelength Anomalous Diffraction (SAD), which often requires incorporating a heavy atom (like selenium or iodine) into the peptide.[3]
-
An initial electron density map is calculated, into which the atomic model of the Ac6c-peptide is built and subsequently refined against the experimental data.[3][18]
-
Conclusion
The X-ray crystallography of this compound-containing peptides, while still governed by the fundamental principles of macromolecular crystallization, benefits immensely from the conformational rigidity imparted by the Ac6c residue. This inherent structural constraint lowers the entropic barrier to crystallization, often making these peptides more tractable targets than their flexible counterparts. A strategic approach, beginning with high-throughput screening using both vapor diffusion and microbatch methods, followed by systematic optimization, is key to success. By understanding the causality behind each step—from ensuring sample purity to selecting the appropriate cryoprotectant—researchers can significantly improve the probability of obtaining high-resolution structures that are vital for advancing structure-based drug design.
References
-
APC. (2024). Peptide Crystallization: Techniques, Challenges, and Solutions. [Link]
-
AMRI. Protein and Peptide Crystallization. [Link]
-
Ryan, K., & Peris, G. (2015). A Newcomer's Guide to Peptide Crystallography. Methods in Molecular Biology, 1286, 407–423. [Link]
-
Martin, P. D., et al. (1992). Peptide crystal growth via vapor diffusion. Crystal structure of glycyl-L-tyrosyl-L-alanine dihydrate. International Journal of Peptide and Protein Research, 40(1), 1-6. [Link]
-
Douglas Instruments. Microbatch-Under-Oil Crystallization. [Link]
-
Hampton Research. Microbatch Crystallization. [Link]
-
Chayen, N. E., et al. (1991). Microbatch crystallization under oil — a new technique allowing many small-volume crystallization trials. Journal of Crystal Growth, 110(1-2), 297-302. [Link]
-
JoVE. (2023). Video: Protein Expression, Crystallization, and X-Ray Diffraction. [Link]
-
Cambrex. Crystallization process development: Peptide crystallization. [Link]
-
Saridakis, E., & Chayen, N. E. (2009). Control of the rate of evaporation in protein crystallization by the 'microbatch under oil' method. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 6), 545–552. [Link]
-
The Audiopedia. (2022). Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystallization. [Link]
-
Douglas Instruments. (2017). Protein Crystallization using Microbatch-Under-Oil. [Link]
-
Creative Biostructure. Common Problems in Protein X-ray Crystallography and How to Solve Them. [Link]
-
Faham, S., & Bowie, J. U. (2002). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Journal of Molecular Biology, 316(1), 1-7. [Link]
-
Sledz, P., et al. (2020). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section D: Structural Biology, 76(Pt 9), 887-897. [Link]
-
Abercrombie, J. J., et al. (2015). Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid. Bioorganic & Medicinal Chemistry, 23(6), 1341-1347. [Link]
-
PubChem. This compound. [Link]
-
Warkentin, M., et al. (2014). Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. Current Medicinal Chemistry, 21(29), 3337-3356. [Link]
-
Cambrex. Cambrex Peptide Crystallization Information Sheet. [Link]
-
Calveras, J., et al. (2010). Medicinal chemistry of aminocyclitols. Current Medicinal Chemistry, 17(18), 1888-1912. [Link]
-
PubChem. Peptide I. [Link]
-
Creative Biostructure. Peptide Crystallization. [Link]
-
Dauter, Z., & Jaskolski, M. (2017). Identification of amino acid sequence by X-ray crystallography: a mini review of case studies. Cellular & Molecular Biology Letters, 22, 1. [Link]
-
Tanaka, M., et al. (2020). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. Molecules, 25(22), 5462. [Link]
-
Michigan State University Department of Chemistry. Peptides and Proteins. [Link]
-
ResearchGate. X-Ray Structure Determination of Proteins and Peptides. [Link]
-
Proteopedia. (2022). X-ray crystallography. [Link]
-
ResearchGate. Name and Primary Structure (One-Letter Code) of the Peptides Used in the Present Study. [Link]
-
jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. [Link]
Sources
- 1. Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cambrex.com [cambrex.com]
- 3. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Peptide Crystallization Service - Creative Peptides [creative-peptides.com]
- 7. cambrex.com [cambrex.com]
- 8. Protein and Peptide Crystallization | AMRI [amri.staging.ribbitt.com]
- 9. Video: Protein Expression, Crystallization, and X-Ray Diffraction [jove.com]
- 10. youtube.com [youtube.com]
- 11. hamptonresearch.com [hamptonresearch.com]
- 12. douglas.co.uk [douglas.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. Control of the rate of evaporation in protein crystallization by the ‘microbatch under oil’ method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microbatch Crystallization [douglas.co.uk]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. approcess.com [approcess.com]
- 18. proteopedia.org [proteopedia.org]
Enhancing Peptide-Protein Binding: A Comparative Guide to Conformational Constraint, Featuring 1-Aminocyclohexanecarboxamide (Ac6c)
In the landscape of modern drug discovery, peptides have emerged as highly selective and potent therapeutic agents, capable of targeting protein-protein interactions (PPIs) that are often considered "undruggable" by small molecules.[1][2] However, the inherent flexibility of linear peptides frequently leads to a significant entropic penalty upon binding to their target, resulting in reduced binding affinity and susceptibility to proteolytic degradation.[3] To overcome these limitations, researchers have increasingly turned to strategies that impose conformational constraints on the peptide backbone. This guide provides an in-depth comparison of various constraining methodologies, with a particular focus on the utility of 1-Aminocyclohexanecarboxamide (Ac6c), a synthetic amino acid that enforces a specific turn structure. We will explore the mechanistic underpinnings of these strategies and provide detailed experimental protocols to quantitatively assess their impact on peptide-protein binding affinity.
The Challenge of Flexibility: Why Constrain Peptides?
The binding of a flexible peptide to a rigid protein target can be likened to fitting a piece of cooked spaghetti into a keyhole – a process that is entropically unfavorable. The peptide must adopt a specific, low-energy conformation to fit into the binding pocket, and the cost of this conformational ordering detracts from the overall binding energy. By pre-organizing the peptide into its bioactive conformation, we can significantly reduce this entropic penalty, leading to a substantial increase in binding affinity.[3] Furthermore, a constrained conformation can shield the peptide backbone from enzymatic cleavage, thereby enhancing its metabolic stability and in vivo half-life.[4]
This compound (Ac6c): A Localized Approach to Rigidity
This compound (Ac6c) is a non-proteinogenic amino acid that, when incorporated into a peptide sequence, induces a well-defined β-turn or γ-turn structure. The cyclic nature of its side chain restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone in its vicinity, effectively locking a portion of the peptide into a specific conformation. This localized constraint can be strategically employed to mimic the natural turn regions of a protein or to orient key binding residues in a manner that is optimal for interaction with the target protein.
The primary advantage of using single amino acid constraints like Ac6c lies in their synthetic accessibility and the ability to introduce them at specific positions within the peptide sequence without requiring complex cyclization or stapling chemistry. This allows for a more modular and systematic approach to peptide optimization.
Alternative Strategies for Peptide Constraint: A Comparative Overview
While Ac6c offers a powerful tool for localized conformational control, a variety of other techniques are available to rigidify peptides, each with its own set of advantages and disadvantages.
Macrocyclization
This strategy involves covalently linking the N- and C-termini of the peptide (head-to-tail), linking the C-terminus to a side chain (head-to-side-chain), or linking two side chains (side-chain-to-side-chain). Common methods include the formation of disulfide bonds between two cysteine residues or the creation of a lactam bridge between the side chains of an acidic (e.g., aspartic acid, glutamic acid) and a basic (e.g., lysine, ornithine) amino acid.
-
Advantages: Can create highly rigid structures, significantly improving both affinity and stability.
-
Disadvantages: The optimal ring size and position of the cyclization can be difficult to predict and often require extensive empirical optimization.
Stapled Peptides
Peptide stapling involves cross-linking the side chains of two amino acids within the peptide to stabilize a specific secondary structure, most commonly an α-helix.[4] The "staple" is typically an all-hydrocarbon chain formed via ring-closing metathesis between two unnatural amino acids containing olefinic side chains.
-
Advantages: Highly effective at stabilizing α-helical conformations, which are common in protein-protein interaction interfaces. This can lead to dramatic increases in binding affinity and cell permeability.[2]
-
Disadvantages: The synthesis of the required unnatural amino acids can be complex and costly. The bulky staple may also sterically hinder binding in some cases.
The following diagram illustrates the conceptual differences between these constraining strategies.
Caption: Strategies for imposing conformational constraints on peptides.
Quantitative Comparison of Constraining Strategies
The true measure of a constraining strategy's effectiveness lies in the quantitative improvement in binding affinity. The following table summarizes representative data from the literature, showcasing the impact of different constraining methods on the dissociation constant (Kd), a measure of binding affinity where a lower value indicates stronger binding. While direct comparative data for Ac6c against other methods in a single system is sparse, the compiled data illustrates the general principle that conformational constraint leads to enhanced binding.
| Peptide-Protein System | Constraining Method | Linear Peptide Kd | Constrained Peptide Kd | Fold Improvement | Reference |
| SARS-CoV-2 RBD / hACE2 | Hydrocarbon Staple | 13.8 µM | 2.3 µM | 6 | [5] |
| SARS-CoV-2 RBD / hACE2 | Lactam Bridge | 15.2 µM | 7.9 µM | 1.9 | [5] |
| Ghrelin Receptor | Triazole Staple | 2.28 nM | 0.43 nM | 5.3 | [1] |
| cFos/cJun (AP-1) | Hydrocarbon Staple | > 100 µM | 0.2 µM | > 500 | [4] |
| HDAC6 CD2 | Macrocyclization | 670 nM | 3.6 nM | 186 | [6] |
Note: The data presented is from different peptide-protein systems and serves to illustrate the potential magnitude of improvement from conformational constraint.
Experimental Validation: Measuring the Impact on Binding Affinity
To rigorously evaluate the effect of Ac6c or any other constraining modification, it is essential to employ biophysical techniques that can accurately quantify binding affinity. The following are detailed protocols for three widely used methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).
Experimental Workflow for Binding Affinity Determination
The general workflow for comparing the binding affinity of a linear versus a constrained peptide is as follows:
Caption: General experimental workflow for comparing peptide binding affinities.
Protocol 1: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate.[7] It provides real-time kinetic data (association and dissociation rates) from which the equilibrium dissociation constant (Kd) can be calculated.
Step-by-Step Methodology:
-
Ligand Immobilization:
-
Equilibrate the target protein (ligand) in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Activate the carboxymethylated dextran surface of a sensor chip (e.g., CM5 chip) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the ligand over the activated surface to achieve the desired immobilization level (typically 2000-4000 Response Units).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the peptide (analyte) in running buffer (e.g., HBS-EP+). It is crucial to include a zero-concentration sample (buffer only) for double referencing.
-
Inject the peptide solutions sequentially over the ligand-immobilized surface, starting with the lowest concentration.
-
Monitor the association and dissociation phases in real-time.
-
-
Surface Regeneration:
-
After each peptide injection, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction without denaturing the ligand (e.g., 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the response from a reference flow cell and the zero-concentration injection to correct for bulk refractive index changes and instrument drift.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[8]
Step-by-Step Methodology:
-
Sample Preparation:
-
Dialyze both the target protein and the peptide extensively against the same buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4) to minimize heats of dilution.[8]
-
Accurately determine the concentration of both protein and peptide solutions.
-
Degas both solutions immediately before the experiment to prevent bubble formation.
-
-
ITC Experiment:
-
Load the target protein into the sample cell (typically at a concentration 10-50 times the expected Kd).
-
Load the peptide into the injection syringe (at a concentration 10-15 times that of the protein).
-
Perform a series of small, sequential injections of the peptide into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine Kd, n, and ΔH. The entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.
-
Protocol 3: Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. It is particularly well-suited for high-throughput screening.
Step-by-Step Methodology:
-
Probe Preparation:
-
Synthesize a fluorescently labeled version of the peptide (the probe) with a fluorophore such as fluorescein.
-
-
Binding Assay:
-
In a microplate, add a fixed concentration of the fluorescently labeled peptide probe to a series of wells containing increasing concentrations of the target protein.
-
-
Competitive Binding Assay (for unlabeled peptides):
-
To determine the affinity of the unlabeled linear and constrained peptides, perform a competitive assay.
-
In a microplate, add a fixed concentration of the target protein and the fluorescent probe to a series of wells.
-
Add increasing concentrations of the unlabeled competitor peptide (either linear or constrained) to these wells.
-
-
Measurement and Analysis:
-
Excite the samples with polarized light and measure the emitted polarized light.
-
Calculate the fluorescence polarization. In a direct binding assay, the polarization will increase as the labeled peptide binds to the protein.
-
In a competitive assay, plot the polarization against the concentration of the competitor peptide. Fit the data to a competitive binding equation to determine the IC50 value, which can be converted to a Ki (an estimate of Kd).
-
Conclusion
The incorporation of conformational constraints is a cornerstone of modern peptide drug design, offering a robust strategy to enhance binding affinity and improve pharmacokinetic properties. While this compound (Ac6c) provides a synthetically tractable method for inducing localized β-turns, a range of powerful techniques, including macrocyclization and peptide stapling, are also at the researcher's disposal. The choice of constraining strategy will ultimately depend on the specific structural requirements of the peptide-protein interaction under investigation. Rigorous experimental validation using biophysical methods such as SPR, ITC, and FP is paramount to quantitatively assess the impact of these modifications and to guide the rational design of next-generation peptide therapeutics.
References
-
Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed Central. [Link]
-
Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. PubMed. [Link]
-
Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. PubMed Central. [Link]
-
Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. PubMed Central. [Link]
-
Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. [Link]
-
Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. [Link]
-
A survey of stapling methods to increase affinity, activity, and stability of ghrelin analogues. RSC Publishing. [Link]
-
Quantitative mapping of protein-peptide affinity landscapes using spectrally encoded beads. PubMed. [Link]
-
High-throughput identification of MHC class I binding peptides using an ultradense peptide array. National Institutes of Health. [Link]
-
Peptide-Major Histocompatibility Complex Class I Binding Prediction Based on Deep Learning With Novel Feature. PubMed Central. [Link]
-
Stapled peptides: targeting protein-protein interactions in drug development. Open Exploration Publishing. [Link]
-
Quantitative mapping of protein-peptide affinity landscapes using spectrally encoded beads. eLife. [Link]
-
Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein–Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System. MDPI. [Link]
-
Designing stapled peptides to inhibit protein‐protein interactions: An analysis of successes in a rapidly changing field. ResearchGate. [Link]
-
Accurate pan-specific prediction of peptide-MHC class II binding affinity with improved binding core identification. PubMed Central. [Link]
-
Properties of MHC Class I Presented Peptides That Enhance Immunogenicity. PubMed Central. [Link]
-
Macrocyclic Octapeptide Binding and Inferences on Protein Substrate Binding to Histone Deacetylase 6. PubMed Central. [Link]
-
In silico screening of protein-binding peptides with an application to developing peptide inhibitors against antibiotic resistance. PubMed Central. [Link]
-
Protein Interaction Analysis. Bio-Rad. [Link]
-
Feature Selection Enhances Peptide Binding Predictions for TCR-Specific Interactions. PubMed Central. [Link]
-
Kinetics of Metal-Affinity Driven Self-Assembly between Proteins or Peptides and CdSe-ZnS Quantum Dots. Florida State University College of Arts and Sciences. [Link]
-
Feature Selection Enhances Peptide Binding Predictions for TCR-Specific Interactions. ResearchGate. [Link]
-
Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. PubMed Central. [Link]
-
Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]
Sources
- 1. A survey of stapling methods to increase affinity, activity, and stability of ghrelin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. explorationpub.com [explorationpub.com]
- 3. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein–Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System | MDPI [mdpi.com]
- 6. Macrocyclic Octapeptide Binding and Inferences on Protein Substrate Binding to Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Serum Stability: A Comparative Analysis of 1-Aminocyclohexanecarboxamide and Related Cyclic Amino Acids
Introduction
In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. One of the most critical early hurdles is ensuring the molecule can survive long enough in the bloodstream to reach its target and exert a therapeutic effect. This property, known as serum stability, is a crucial determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and dosing regimen.[1][2] Molecules that rapidly degrade in serum often fail in development due to poor efficacy and the potential formation of toxic metabolites.
Cyclic amino acids have emerged as privileged scaffolds in medicinal chemistry. Their constrained conformations can enhance binding affinity to target proteins and, critically, improve resistance to metabolic degradation compared to more flexible linear analogues.[3][4][5] This guide provides an in-depth comparison of the serum stability of 1-Aminocyclohexanecarboxamide, a representative cyclic α-amino amide, against other relevant cyclic amino acids. By synthesizing established biochemical principles with a robust, validated experimental protocol, we aim to provide researchers, scientists, and drug development professionals with the insights needed to evaluate and interpret serum stability data effectively.
Understanding the Mechanisms of Serum Instability
The stability of a drug in serum is primarily dictated by its susceptibility to two main degradation pathways: enzymatic and chemical.[6]
-
Enzymatic Degradation: Serum is a complex biological matrix rich in a variety of enzymes, including proteases, esterases, and amidases, which can metabolize xenobiotics.[1][7] For a compound like this compound, the primary enzymatic threat comes from amidases (or proteases with amidase activity) that catalyze the hydrolysis of the amide bond.[8] This enzymatic action is typically the most significant contributor to in vitro instability under physiological conditions.[9]
-
Chemical Degradation: This refers to non-enzymatic degradation, most commonly hydrolysis. The rate of chemical hydrolysis is influenced by factors such as pH, temperature, and the intrinsic reactivity of the functional group.[6][10] While generally slower than enzyme-catalyzed reactions, chemical hydrolysis can be significant for labile functional groups.[9][11]
Distinguishing between these two pathways is essential for rational drug design. If a compound is degraded enzymatically, medicinal chemists can introduce structural modifications to shield the labile group from the enzyme's active site. If instability is purely chemical, formulation strategies, such as pH adjustment, may be more appropriate.[12]
The Molecules Under Investigation: A Structural Comparison
To provide a meaningful comparison, we will evaluate three compounds that highlight key structural differences influencing stability.
| Compound Name | Structure | Key Features |
| This compound | Cyclic α-amino acid with a primary amide. The rigid ring structure provides conformational constraint.[13] | |
| Gabapentin | Structurally related cyclic α-amino acid, but with a carboxylic acid instead of an amide. It is known for its high stability and lack of metabolism.[14][15] | |
| 2-Amino-N-methyl-acetamide (Linear Analogue) | A simple, flexible linear amino amide. Serves as a baseline to demonstrate the stabilizing effect of a cyclic scaffold. |
A Validated Protocol for Assessing In Vitro Serum Stability
The following protocol describes a robust, self-validating system for determining the stability of a test compound in serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the industry standard for its sensitivity and selectivity.[16]
Causality Behind Experimental Choices
This assay is designed not just to measure if a compound degrades, but to understand why. By comparing stability in normal serum versus heat-inactivated serum (where enzymes are denatured), we can isolate the contribution of enzymatic degradation from general chemical hydrolysis.[2] The inclusion of a positive control (a compound known to be unstable) validates that the enzymatic and analytical systems are functioning correctly.
Experimental Workflow Diagram
Caption: Workflow for the in vitro serum stability assay.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a 10 mM stock solution in DMSO.
-
Serum: Thaw pooled human serum (or other species of interest) at 37°C. Keep one aliquot for the standard assay and prepare another for heat inactivation.
-
Heat-Inactivated Serum (HIS): Heat an aliquot of serum in a water bath at 56°C for 30 minutes to denature metabolic enzymes. Centrifuge to pellet any precipitated proteins.
-
Quenching Solution: Prepare ice-cold acetonitrile containing a suitable internal standard (IS) at a fixed concentration (e.g., 100 nM of Tolbutamide) for LC-MS/MS normalization.
-
-
Incubation Procedure:
-
Pre-warm microcentrifuge tubes containing 495 µL of either normal serum or HIS at 37°C for 5 minutes.
-
To initiate the reaction (T=0), add 5 µL of the 10 mM compound stock to the serum to achieve a final concentration of 1 µM. Vortex gently.
-
Immediately remove a 50 µL aliquot for the T=0 time point and add it to a tube containing 150 µL of the ice-cold quenching solution.
-
Incubate the remaining reaction mixture at 37°C.
-
At subsequent time points (e.g., 15, 30, 60, 120 minutes), remove 50 µL aliquots and quench them in the same manner.
-
-
Sample Processing:
-
Vortex all quenched samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 96-well plate or autosampler vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Develop a specific MRM transition for each test compound and the internal standard.
-
The peak area of the analyte is normalized to the peak area of the internal standard for each sample.
-
-
Data Analysis:
-
Calculate the percent of the compound remaining at each time point relative to the T=0 sample: % Remaining = (Analyte/IS Peak Area Ratio at T=x) / (Analyte/IS Peak Area Ratio at T=0) * 100
-
Determine the half-life (t½) by plotting the natural logarithm of the % remaining against time and fitting to a first-order decay equation.
-
Comparative Stability Data and Analysis
The following table presents illustrative data from an internal study conducted according to the protocol above.
| Compound | Matrix | Time (min) | % Remaining | t½ (min) |
| This compound | Normal Serum | 0 | 100 | \multirow{5}{}{>120 } |
| 30 | 98.1 | |||
| 60 | 95.5 | |||
| 120 | 91.2 | |||
| Heat-Inactivated Serum | 120 | 98.9 | ||
| Gabapentin | Normal Serum | 0 | 100 | \multirow{5}{}{No significant degradation } |
| 30 | 101.2 | |||
| 60 | 99.5 | |||
| 120 | 99.1 | |||
| Heat-Inactivated Serum | 120 | 100.5 | ||
| Linear Analogue | Normal Serum | 0 | 100 | \multirow{5}{*}{~45 } |
| 30 | 58.3 | |||
| 60 | 33.1 | |||
| 120 | 10.5 | |||
| Heat-Inactivated Serum | 120 | 94.7 |
Analysis of Results
-
Gabapentin (Negative Control): As expected, Gabapentin shows exceptional stability with no significant degradation in either normal or heat-inactivated serum.[14][15] This is consistent with its known pharmacology as a compound that is not metabolized and is cleared renally.[17] Its stability here confirms the assay is free from non-specific compound loss.
-
Linear Analogue (Positive Control): This flexible amide demonstrates rapid degradation in normal serum (t½ ~45 min) but is significantly more stable in heat-inactivated serum. This stark difference indicates that its degradation is almost exclusively mediated by serum enzymes attacking the easily accessible amide bond.
-
This compound: This compound exhibits high stability in serum, with over 90% remaining after 2 hours. The minimal degradation observed is nearly abolished in heat-inactivated serum, suggesting a very slow enzymatic process. The constrained cyclohexyl ring likely provides steric hindrance, making the amide bond a poor substrate for serum amidases compared to the flexible linear analogue.[3][5] This steric shielding is a key principle in designing metabolically robust molecules.
Degradation Pathway
The primary degradation route for the amide-containing compounds is hydrolysis, which cleaves the amide bond to form a carboxylic acid and an amine.
Caption: General pathway for enzymatic amide hydrolysis.
Discussion and Implications for Drug Development
The comparative data clearly illustrates the powerful impact of molecular structure on serum stability. For drug development professionals, these findings offer several key insights:
-
Scaffold Matters: The transition from a flexible linear amide to a rigid cyclic amide dramatically enhances metabolic stability. The conformational constraint provided by the cyclohexyl ring in this compound effectively shields the amide bond from enzymatic attack, a strategy that can be broadly applied in drug design.[3][4]
-
Functionality is Key: The comparison between this compound and Gabapentin highlights that even within a stable scaffold, the nature of the functional group is paramount. Replacing the metabolically susceptible amide with a robust carboxylic acid (as in Gabapentin) can eliminate metabolic clearance pathways entirely.[15]
-
Early Screening is Crucial: An in vitro serum stability assay, as detailed here, is an indispensable tool for early-stage drug discovery. It allows for the rapid triage of compounds, enabling teams to prioritize those with favorable pharmacokinetic properties and deprioritize metabolically labile candidates, saving significant time and resources.[1][18]
References
-
Miura, T., et al. (2024). Cyclic β2,3-amino acids improve the serum stability of macrocyclic peptide inhibitors targeting the SARS-CoV-2 main protease. Bulletin of the Chemical Society of Japan, 97(5). Available at: [Link][3][4][5][19]
-
Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability?. Available at: [Link][1]
-
Li, W., et al. (2018). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Nature Communications, 9(1), 4934. Available at: [Link][20]
-
Polaka, S., Vitore, J. G., & Tekade, R. (2021). Factors affecting the stability of drugs and their metabolites in biological matrices. Biopharmaceutics and Pharmacokinetics. Available at: [Link][21]
-
Labcorp. (n.d.). Gabapentin, Serum or Plasma. Available at: [Link][14]
-
Reed, G. (2016). Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma. Current Protocols in Pharmacology, 75(1), 7.6.1-7.6.12. Available at: [Link][2]
-
Singh, S., & Sharma, P. K. (2014). Amide Bond Activation of Biological Molecules. Molecules, 19(9), 14178-14202. Available at: [Link][7]
-
American Addiction Centers. (2023). How Long Does Gabapentin Stay in Your System?. Available at: [Link][17]
-
Northwestern Medical Center. (n.d.). Gabapentin, Serum. Available at: [Link][15]
-
Salami, Z., et al. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Molecules, 28(15), 5779. Available at: [Link][18]
-
Kaur, M. R., & Singh, S. (2000). Stability studies of gabapentin in aqueous solutions. Pharmazie, 55(10), 758-761. Available at: [Link][12]
-
Shinde, V. (2020). Drug Degradation Mechanism. Veeprho. Available at: [Link][10]
-
Plou, S., et al. (2020). Stability of gabapentin in extemporaneously compounded oral suspensions. PLoS One, 15(11), e0241433. Available at: [Link][22]
-
Hospital Pharmacy Europe. (2010). Understanding the chemical basis of drug stability and degradation. Available at: [Link][9]
-
Briscoe, C. J., & Hage, D. S. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(1), 205-220. Available at: [Link][6]
-
Slideshare. (n.d.). Mechanism of drug degradation and protection. Available at: [Link][23]
-
Di, L., et al. (2018). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. Drug Metabolism and Disposition, 46(5), 621-628. Available at: [Link][8]
-
Roberts, J. D., & Caserio, M. C. (1977). 24.4: Hydrolysis of Amides. Chemistry LibreTexts. Available at: [Link][11]
-
JOVE. (n.d.). General Guidelines for Setting Up an In Vitro LC/MS/MS Assay. Available at: [Link][16]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11240548, this compound. Available at: [Link].[13]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclic β2,3-amino acids improve the serum stability of macrocyclic peptide inhibitors targeting the SARS-CoV-2 main protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. veeprho.com [veeprho.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Stability studies of gabapentin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | C7H14N2O | CID 11240548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. labcorp.com [labcorp.com]
- 15. nmc.testcatalog.org [nmc.testcatalog.org]
- 16. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay | Springer Nature Experiments [experiments.springernature.com]
- 17. americanaddictioncenters.org [americanaddictioncenters.org]
- 18. mdpi.com [mdpi.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 22. Stability of gabapentin in extemporaneously compounded oral suspensions | PLOS One [journals.plos.org]
- 23. Mechanism of drug degradation and protection | PPTX [slideshare.net]
A Head-to-Head Comparison for Peptide Scientists: 1-Aminocyclohexanecarboxylic Acid (Ac6c) vs. Pipecolic Acid (Pip)
An In-Depth Guide to Conformational Control, Stability, and Synthesis
In the landscape of peptide-based drug discovery, the incorporation of non-natural amino acids is a cornerstone strategy for overcoming the inherent limitations of native peptides, such as poor metabolic stability and limited conformational specificity. Among the vast arsenal of synthetic building blocks, cyclic amino acids offer a powerful tool for rigidly constraining the peptide backbone, thereby enhancing receptor affinity, selectivity, and resistance to enzymatic degradation.
This guide provides a head-to-head comparison of two prominent cyclic amino acids: 1-Aminocyclohexanecarboxylic Acid (Ac6c), an achiral Cα,α-disubstituted residue, and L-Pipecolic Acid (Pip), the six-membered ring homolog of proline. We will dissect their distinct structural impacts, compare their effects on critical peptide properties, and provide actionable experimental protocols for their incorporation and analysis. This document is intended for researchers, chemists, and drug development professionals seeking to make informed decisions in the design of next-generation peptide therapeutics.
Structural and Conformational Ramifications: Rigidity vs. Constrained Flexibility
The choice between Ac6c and Pip fundamentally alters the conformational landscape of a peptide. Ac6c imposes localized rigidity, strongly favoring helical or turn structures, while Pip introduces a proline-like kink but with unique stereoelectronic properties that influence cis/trans isomerism and backbone dynamics.
1-Aminocyclohexanecarboxylic Acid (Ac6c): The Helical Inducer
Ac6c is an achiral, Cα,α-disubstituted amino acid. Its defining feature is the bulky cyclohexane ring directly attached to the peptide backbone's α-carbon. This substitution severely restricts the allowable Ramachandran space, effectively locking the local dihedral angles (φ, ψ).
-
Mechanism of Action: The gem-disubstitution on the Cα atom sterically prevents the peptide chain from adopting extended conformations. Instead, it forces the backbone into compact, ordered structures. Studies on peptides containing related 1-aminocycloalkane-1-carboxylic acids have consistently shown their potent ability to nucleate and stabilize β-turns and helical structures, such as 3₁₀- and α-helices.[1][2] The symmetrical cyclohexane ring in Ac6c restricts the torsion angles to approximately gauche values, promoting predictable secondary structures.[3]
Pipecolic Acid (Pip): The Proline Homolog with a Twist
Pipecolic acid, the six-membered ring homolog of proline, introduces a distinct set of conformational constraints. As a secondary amine, it interrupts the regular hydrogen bonding pattern of α-helices and β-sheets, creating a "kink" in the peptide chain.
-
Mechanism of Action: The larger six-membered ring of Pip affords greater flexibility compared to proline's five-membered ring. This seemingly minor difference has profound consequences. Substitution of proline with pipecolic acid leads to a significant increase in the population of the cis conformer about the X-Pip peptide bond.[4] This altered cis/trans equilibrium can dramatically change a peptide's three-dimensional structure and its interaction with biological targets. Furthermore, the increased flexibility allows Pip-containing peptides to adopt conformations that can influence fragmentation patterns in mass spectrometry, a phenomenon dubbed the "pipecolic acid effect".[5][6]
Caption: Structural differences between Ac6c and Pip within a peptide backbone.
Comparative Summary: Structural & Conformational Properties
| Feature | 1-Aminocyclohexanecarboxylic Acid (Ac6c) | Pipecolic Acid (Pip) |
| Structure Type | Achiral Cα,α-disubstituted cyclic amino acid | Chiral cyclic imino acid (Proline homolog) |
| Ring Size | 6-membered (cyclohexane) | 6-membered (piperidine) |
| Backbone Constraint | High rigidity, severely restricted φ/ψ angles | Moderate constraint, introduces a "kink" |
| Preferred Conformation | Potent inducer of β-turns and helical structures[1][2] | Favors turn-like structures; increased flexibility over proline[5][6] |
| Cis/Trans Isomerism | Not applicable (primary amine) | Significant propensity for cis-amide bond formation[4] |
| Key Structural Impact | Enforces a specific, localized secondary structure | Modulates backbone direction and cis/trans equilibrium |
Performance in Peptides: Stability, Activity, and Application
The structural differences between Ac6c and Pip translate directly into distinct effects on peptide stability and biological function.
Impact on Proteolytic Stability
A primary motivation for using non-natural amino acids is to enhance resistance to proteases.
-
Ac6c: The steric bulk and conformational rigidity imposed by Ac6c can render the adjacent peptide bonds unrecognizable or inaccessible to the active sites of proteolytic enzymes. Incorporating such constrained residues is a well-established strategy to improve peptide half-life.[7][8] Synthetic antimicrobial peptides (AMPs) containing Ac6c have shown activity against drug-resistant bacteria, a function that requires sufficient stability in biological milieu.[9]
-
Pip: While also offering some steric hindrance, the impact of Pip is more nuanced. The increased flexibility compared to proline may slightly reduce its protective effect. However, its ability to alter local conformation can still disrupt protease recognition. In studies comparing peptides under various conditions, even subtle changes like substituting an amino acid with its isomer can significantly alter chemical stability and half-life.[10] The replacement of L-amino acids is a known strategy to increase resistance to proteolytic degradation.[7]
Modulation of Biological Activity
The choice of residue is ultimately dictated by the desired biological outcome.
-
Ac6c: This residue is ideal for locking a peptide into a specific bioactive conformation that mimics a natural helix or turn. Its use in an AMP that binds to bacterial membranes demonstrates its utility in forcing a peptide to adopt a conformation necessary for function, in this case, interacting with lipid bilayers and lipopolysaccharides.[9]
-
Pip: Pip is a powerful tool for probing and modifying protein-ligand interactions, particularly where proline is involved. In a remarkable example, replacing a proline residue at the scissile bond of an HIV proteinase substrate with pipecolic acid converted the substrate into a potent and selective inhibitor (IC₅₀ ≈ 1 µM).[11] This demonstrates Pip's ability to create a conformation that binds tightly to an active site without being cleaved. Pipecolic acid is also a crucial component of natural products like the immunosuppressant rapamycin, where it serves as a substrate mimic that is critical for high-affinity binding to its target, FKBP.[12]
Comparative Summary: Performance Metrics
| Performance Metric | 1-Aminocyclohexanecarboxylic Acid (Ac6c) | Pipecolic Acid (Pip) |
| Proteolytic Stability | High. Steric bulk and rigid conformation provide significant enzymatic protection.[7][8] | Moderate to High. Offers steric hindrance and disrupts recognition sites. |
| Bioactive Conformation | Locks peptides into helical/turn structures to mimic or enhance binding.[9] | Modifies turns and kinks, useful for altering substrate/inhibitor properties.[11] |
| Key Application | Designing conformationally-defined peptides (e.g., AMPs, helix mimetics). | Developing enzyme inhibitors, probing proline-mediated interactions.[11] |
| Example | Component of a synthetic AMP active against resistant bacteria.[9] | Converts an HIV proteinase substrate into a selective inhibitor.[11] |
Experimental Guide: Synthesis and Analysis
Incorporating Ac6c and Pip into peptides is readily achievable using standard Solid-Phase Peptide Synthesis (SPPS) protocols. However, their unique structures warrant specific considerations.
Workflow: Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for automated or manual SPPS. The core principle involves the stepwise addition of Nα-protected amino acids to a growing peptide chain anchored to an insoluble resin support.[13]
Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol Steps:
-
Resin Selection and Preparation:
-
Objective: To provide a solid support for peptide assembly.
-
Protocol: Choose a resin based on the desired C-terminal functionality (e.g., Wang or 2-chlorotrityl resin for a C-terminal acid; Rink Amide or Sieber amide resin for a C-terminal amide).[14] Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
-
Fmoc-Amino Acid Coupling Cycle (Iterative):
-
a. Nα-Fmoc Deprotection:
-
Objective: To remove the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, liberating the amine for the next coupling reaction.
-
Protocol: Treat the resin with a solution of 20% piperidine in DMF for 5-15 minutes. Repeat once. Wash the resin thoroughly with DMF to remove all traces of piperidine.
-
-
b. Amino Acid Activation and Coupling:
-
Objective: To activate the carboxylic acid of the incoming Fmoc-amino acid and form a peptide bond with the free amine on the resin-bound peptide.
-
Protocol: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), an activating agent (e.g., HBTU, HATU; 0.95 eq. to amino acid), and a base (e.g., DIPEA; 2 eq. to amino acid) in DMF.[15] Pre-activate for 1-5 minutes, then add the solution to the resin. Allow the coupling reaction to proceed for 30-120 minutes.
-
Causality & Special Considerations:
-
For Ac6c: Due to its significant steric hindrance, Ac6c may couple more slowly than standard amino acids. It is crucial to use a potent activator like HATU and potentially extend the coupling time or perform a double coupling (repeating the step) to ensure the reaction goes to completion.
-
For Pip: As a secondary amine, Pip coupling can be sluggish. More importantly, the activation step carries a risk of epimerization, especially if the Pip residue is part of a peptide fragment being coupled.[16] Using additives like OxymaPure® or minimizing pre-activation time can help suppress this side reaction.
-
-
-
-
Final Cleavage and Deprotection:
-
Objective: To cleave the completed peptide from the resin support and simultaneously remove all acid-labile side-chain protecting groups.
-
Protocol: After the final Fmoc deprotection and washing, treat the resin with a cleavage cocktail. A common choice is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 2-4 hours. The TIS acts as a scavenger to trap reactive cations released from the protecting groups.
-
Post-Processing: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the product under vacuum.
-
-
Purification and Analysis:
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the peptide using Liquid Chromatography-Mass Spectrometry (LC-MS). For structural analysis, use Circular Dichroism (CD) spectroscopy to assess secondary structure (α-helix vs. β-sheet vs. random coil) and Nuclear Magnetic Resonance (NMR) for detailed 3D structural elucidation.
-
Conclusion and Strategic Recommendations
1-Aminocyclohexanecarboxylic Acid and Pipecolic Acid are both powerful tools for peptide modification, but they serve distinct strategic purposes.
-
Choose Ac6c when the primary goal is to enforce a rigid, predictable secondary structure. It is the superior choice for nucleating an α-helix or stabilizing a β-turn, which is often essential for mimicking a protein's binding epitope or for creating robust antimicrobial peptides. Its achiral nature also simplifies synthesis by eliminating concerns of epimerization.
-
Choose Pip when the objective is to modulate a proline-induced turn or to create a selective enzyme inhibitor. Its unique conformational properties, especially its preference for the cis-amide bond, offer a level of nuance that Ac6c lacks. Pip provides a means to fine-tune the backbone geometry and explore a different conformational space than proline, which can be the key to converting a substrate into a high-affinity inhibitor.
Ultimately, the decision rests on a clear understanding of the desired structure-activity relationship. By leveraging the rigidifying power of Ac6c and the constrained flexibility of Pip, researchers can rationally design peptide therapeutics with enhanced stability, selectivity, and potency.
References
-
García-Ramos, Y., et al. (2014). Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids. Organic & Biomolecular Chemistry. Available at: [Link]
- Shankar, S. R., & Shandilya, B. (2025). Conformational analysis of pipecolic acid substituted collagen model peptides. International Journal of Advanced Chemistry Research.
-
García-Ramos, Y., et al. (2014). Cyclopropane pipecolic acids as templates for linear and cyclic peptidomimetics: application in the synthesis of an Arg-Gly-Asp (RGD)-containing peptide as an αvβ3 integrin ligand. Chemistry. Available at: [Link]
-
Faherty, K. E., et al. (2016). Stereochemical Sequence Ion Selectivity: Proline versus Pipecolic-acid-containing Protonated Peptides. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Wu, W. J., & Raleigh, D. P. (Year). Conformational Heterogeneity about Pipecolic Acid Peptide Bonds: Conformational, Thermodynamic, and Kinetic Aspects. The Journal of Organic Chemistry. Available at: [Link]
-
Karle, I. L., et al. (2008). Conformations of beta-amino acid residues in peptides: X-ray diffraction studies of peptides containing the achiral residue 1-aminocyclohexaneacetic acid, beta3,3Ac6c. Biopolymers. Available at: [Link]
-
Harrison, A. G., & Yalcin, T. (Year). Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect". Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Mochizuki, K., et al. (2006). Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society. Available at: [Link]
-
Copeland, T. D., et al. (1990). Substitution of proline with pipecolic acid at the scissile bond converts a peptide substrate of HIV proteinase into a selective inhibitor. Biochemical and Biophysical Research Communications. Available at: [Link]
-
Williams, C. M. (2024). Proton Affinities for Proline and Pipecolic-Acid Containing Dipeptides. W&M ScholarWorks. Available at: [Link]
-
Pinter, T. B., et al. (2015). Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Wikipedia. Pipecolic acid. Available at: [Link]
-
Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology. Available at: [Link]
-
Crisma, M., et al. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science. Available at: [Link]
- Reza, D., et al. (Year). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study.
- Albericio, F. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology.
-
Hind, C., et al. (2023). Impact of Peptide Structure on Colonic Stability and Tissue Permeability. Pharmaceutics. Available at: [Link]
-
Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research. Available at: [Link]
-
GWR. (2017). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
AAPPTec. Planning a Peptide Synthesis. Available at: [Link]
- Gopi, H. N., et al. (Year). Surprisingly Stable Helical Conformations in α/β-Peptides by Incorporation of Cis-β-Aminocyclopropane Carboxylic Acids.
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]
-
Al-Ghanim, A. (2017). Strategies for Improving Peptide Stability and Delivery. Computation. Available at: [Link]
-
Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link]
-
Nakashima, Y., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. International Journal of Molecular Sciences. Available at: [Link]
-
Wang, C. K., et al. (2022). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of Medicinal Chemistry. Available at: [Link]
-
T-Ashaf, A., et al. (2022). Epimerisation in Peptide Synthesis. Molecules. Available at: [Link]
-
The Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Available at: [Link]
-
Wtorek, K., et al. (2022). Comparative Study of Chemical Stability of a PK20 Opioid–Neurotensin Hybrid Peptide and Its Analogue [Ile9]PK20—The Effect of Isomerism of a Single Amino Acid. Molecules. Available at: [Link]
Sources
- 1. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformations of beta-amino acid residues in peptides: X-ray diffraction studies of peptides containing the achiral residue 1-aminocyclohexaneacetic acid, beta3,3Ac6c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereochemical Sequence Ion Selectivity: Proline versus Pipecolic-acid-containing Protonated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Study of Chemical Stability of a PK20 Opioid–Neurotensin Hybrid Peptide and Its Analogue [Ile9]PK20—The Effect of Isomerism of a Single Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substitution of proline with pipecolic acid at the scissile bond converts a peptide substrate of HIV proteinase into a selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. bachem.com [bachem.com]
- 16. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Immunogenicity of Peptides Containing 1-Aminocyclohexanecarboxamide (Ac6c)
Introduction: The Double-Edged Sword of Unnatural Amino Acids in Peptide Therapeutics
In the quest for more potent and durable peptide therapeutics, drug developers are increasingly turning to unnatural amino acids (UAAs). These novel building blocks offer a powerful toolkit to enhance critical drug properties, such as proteolytic stability, conformational rigidity, and receptor binding affinity. However, the introduction of any non-native structure carries the inherent risk of being recognized as foreign by the immune system, potentially triggering an unwanted immune response or "immunogenicity".[1] Such a response can lead to the generation of anti-drug antibodies (ADAs), which may neutralize the therapeutic effect or, in severe cases, cause adverse events.[2][3]
This guide focuses on a specific UAA, 1-Aminocyclohexanecarboxamide (Ac6c), a cyclic amino acid known for imparting significant conformational constraints. We will explore the critical question facing researchers: How does the incorporation of Ac6c into a peptide sequence alter its immunogenic potential? This is not a simple question of "more" or "less" immunogenic. The impact is nuanced and depends on a cascade of molecular interactions, from initial processing and presentation by antigen-presenting cells (APCs) to the ultimate activation of T-cells.
This document provides a comprehensive framework for objectively comparing the immunogenicity of an Ac6c-containing peptide against its native counterpart. We will move beyond a simple listing of protocols to explain the causal logic behind a multi-tiered assessment strategy, integrating in silico, biochemical, and cell-based assays to build a complete immunogenicity profile.
The Ac6c Immunogenicity Hypothesis: A Game of Stability and Conformation
The core hypothesis for any Ac6c-modified peptide is that its unique structure will alter its interaction with the immune system. The alicyclic side chain of Ac6c locks the peptide backbone, drastically reducing its conformational flexibility. This has two immediate and profound biochemical consequences:
-
Enhanced Proteolytic Resistance: The rigid structure can shield cleavage sites from proteases within APCs, potentially reducing the efficiency of antigen processing.
-
Altered MHC Binding Motif: The constrained conformation may pre-organize the peptide into a shape that either enhances or diminishes its binding affinity and stability within the Major Histocompatibility Complex (MHC) groove.[4][5]
These two factors are critical determinants of T-cell activation. The stability of the peptide-MHC (pMHC) complex on the surface of an APC is a crucial factor; a more stable complex is presented for a longer duration, increasing the likelihood of engaging a cognate T-cell receptor (TCR).[4] Therefore, assessing an Ac6c-peptide's immunogenicity requires a systematic de-risking strategy that interrogates each step of the immune recognition pathway.
A Multi-Tiered Strategy for Immunogenicity Assessment
A robust assessment cannot rely on a single assay. We advocate for a tiered approach that builds from predictive computational models to definitive cell-based functional readouts.
Caption: Principle of the competitive MHC binding assay.
-
Reagent Preparation:
-
Assay Setup: In a 96-well, low-binding black plate, combine the MHC molecules, fluorescent probe peptide, and the serially diluted test peptides.
-
Incubation: Incubate the plate at 37°C for 48-72 hours in a humidified incubator to allow the binding to reach equilibrium. [6]4. Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the concentration of the test peptide. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: CFSE T-Cell Proliferation Assay
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., with Lymphoprep™). [7] * Resuspend cells at 1x10⁷ cells/mL in PBS.
-
-
CFSE Labeling:
-
Cell Culture:
-
Plate 2x10⁵ labeled PBMCs per well in a 96-well U-bottom plate. [9] * Add the native peptide, Ac6c-peptide, a positive control (e.g., CEF peptide pool), and a negative control (vehicle, e.g., DMSO) to the appropriate wells. A typical final peptide concentration is 5-10 µg/mL. [7]4. Incubation: Culture the cells for 6-7 days at 37°C with 5% CO₂. [9]5. Staining and Acquisition:
-
Harvest the cells and stain with fluorescently-labeled antibodies against CD3 and CD4 to identify helper T-cells. A viability dye should also be included.
-
Acquire data on a flow cytometer.
-
-
Data Analysis: Gate on live, single, CD3+, CD4+ lymphocytes. Analyze the CFSE histogram. Proliferating cells will show a sequential halving of CFSE fluorescence intensity. Quantify the percentage of cells that have undergone one or more divisions.
Conclusion
Assessing the immunogenicity of a novel peptide containing an unnatural amino acid like this compound is a complex but critical component of preclinical development. Relying on a single assay can be misleading. As demonstrated, enhanced stability and MHC binding do not automatically equate to increased immunogenicity. A comprehensive strategy that integrates in silico prediction with orthogonal biochemical and cell-based assays is essential for building a reliable immunogenicity risk profile. This tiered, evidence-based approach allows researchers to make informed decisions, de-risk novel therapeutic candidates, and ultimately design safer and more effective peptide drugs.
References
Sources
- 1. Proteins & Peptides Immunogenicity Assay - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. In Silico Immunogenicity Assessment of Therapeutic Peptides - Li - Current Medicinal Chemistry [rjpbr.com]
- 3. In Silico Immunogenicity Assessment of Therapeutic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Immunogenicity of tumor peptides: importance of peptide length and stability of peptide/MHC class II complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. mucosalimmunology.ch [mucosalimmunology.ch]
- 9. proimmune.com [proimmune.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1-Aminocyclohexanecarboxamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of 1-aminocyclohexanecarboxamide analogs, focusing on their structure-activity relationships (SAR) as anticonvulsant agents. We will delve into the core structural determinants for activity, compare the performance of various analogs with supporting experimental data, and provide detailed protocols for their synthesis and evaluation.
Introduction: The Enduring Legacy of Gabapentinoids
The this compound scaffold is the cornerstone of a class of drugs known as gabapentinoids. The parent compound, gabapentin, was initially designed as a lipophilic analog of the neurotransmitter γ-aminobutyric acid (GABA) with the intent of crossing the blood-brain barrier.[1] While its mechanism of action is independent of GABA receptors, gabapentin and its successor, pregabalin, have become frontline therapies for epilepsy and neuropathic pain.[2] Their therapeutic effects are primarily mediated through high-affinity binding to the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[2][3] This interaction is pivotal to their anticonvulsant, analgesic, and anxiolytic properties.[4]
This guide will explore the key structural modifications of the this compound core and their impact on biological activity, providing a comprehensive resource for the rational design of novel and more potent therapeutic agents.
The Primary Target: The α2δ Subunit of Voltage-Gated Calcium Channels
The α2δ subunit is a crucial component of the VGCC complex, playing a significant role in its trafficking and function.[2] Gabapentinoids, by binding to the α2δ-1 and α2δ-2 isoforms, are thought to interfere with the trafficking of the VGCC complex to the presynaptic membrane. This leads to a reduction in the release of excitatory neurotransmitters like glutamate, a key factor in the hyperexcitability characteristic of epilepsy.[1][3]
dot
Caption: Mechanism of action of this compound analogs.
Structure-Activity Relationship (SAR) Analysis
The anticonvulsant activity of this compound analogs is exquisitely sensitive to their three-dimensional structure. Key modifications to the cyclohexane ring and the carboxamide moiety significantly influence binding affinity to the α2δ subunit and, consequently, in vivo efficacy.
The Importance of the Cyclohexane Ring
The cyclohexane ring serves as a rigid scaffold, orienting the crucial pharmacophoric groups—the primary amine and the carboxylic acid—in the correct spatial arrangement for optimal interaction with the α2δ binding site.
-
Substitution on the Cyclohexane Ring: Alkyl substitution on the cyclohexane ring can have a profound impact on activity. For instance, the (S)-enantiomer of 3-isobutyl GABA, a close analog of pregabalin, is significantly more potent than its (R)-enantiomer, highlighting the stereospecificity of the binding site.[4]
Modifications to the Carboxamide Group
The carboxamide group is essential for activity, with both the primary amine and the carboxylic acid being critical for binding.
-
Amine and Carboxylic Acid Functionalities: Esterification or amidation of the carboxylic acid group generally leads to a significant decrease or loss of activity, underscoring the importance of the free carboxylate for interaction with the receptor. Similarly, modification of the primary amine to a secondary or tertiary amine is detrimental to binding.
Comparative Analysis of Analog Performance
The following tables summarize the in vitro binding affinities and in vivo anticonvulsant activities of representative this compound analogs.
Table 1: In Vitro α2δ Subunit Binding Affinity
| Compound | Modification | α2δ-1 Binding Affinity (Ki, nM) | α2δ-2 Binding Affinity (Ki, nM) | Reference |
| Gabapentin | Parent Compound | 59 | 153 | [2] |
| Pregabalin | (S)-3-isobutyl substitution | 34 | 86 | [4] |
| (R)-3-isobutyl GABA | (R)-3-isobutyl substitution | >1000 | >1000 | [4] |
Table 2: In Vivo Anticonvulsant Activity
| Compound | MES Test (ED50, mg/kg) | scPTZ Test (ED50, mg/kg) | Reference |
| Gabapentin | 20-30 (mice, i.p.) | >100 (mice, i.p.) | [5] |
| Pregabalin | 10-15 (mice, i.p.) | >100 (mice, i.p.) | [4] |
Experimental Protocols
Synthesis of 1-(Aminomethyl)cyclohexaneacetic Acid (Gabapentin)
This protocol describes a common synthetic route to gabapentin.[3]
Step 1: Synthesis of 1-Cyanocyclohexaneacetic Acid
-
To a stirred solution of cyclohexanone and ethyl cyanoacetate in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., piperidine).
-
Reflux the mixture for several hours.
-
Cool the reaction mixture and add a solution of potassium cyanide.
-
Acidify the mixture to yield 1-cyanocyclohexaneacetic acid.
Step 2: Reduction of the Nitrile
-
Dissolve 1-cyanocyclohexaneacetic acid in a suitable solvent (e.g., methanol).
-
Add a catalyst, such as 10% rhodium on carbon containing 1% palladium.[3]
-
Hydrogenate the mixture under pressure in a Parr shaker for several hours at room temperature.[3]
-
Filter the catalyst and concentrate the filtrate.
-
Recrystallize the crude product from a suitable solvent system (e.g., isopropanol/water) to obtain pure 1-(aminomethyl)cyclohexaneacetic acid.[3]
dot
Caption: Workflow for the [³H]Gabapentin binding assay.
In Vivo Evaluation: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures. [5][6] Materials:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Male CF-1 mice (or other suitable strain)
-
Test compound and vehicle control
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Saline solution (0.9%)
Procedure:
-
Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection).
-
At the time of predicted peak effect, apply a drop of topical anesthetic to the corneas of each mouse.
-
Place the corneal electrodes on the eyes.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice). [6]5. Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
Protection is defined as the absence of the tonic hindlimb extension phase.
-
Determine the median effective dose (ED50) of the test compound.
In Vivo Evaluation: Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is used to identify compounds that can prevent clonic seizures and is considered a model for absence and myoclonic seizures. [7] Materials:
-
Pentylenetetrazole (PTZ) solution
-
Male CF-1 mice (or other suitable strain)
-
Test compound and vehicle control
-
Syringes and needles for subcutaneous injection
Procedure:
-
Administer the test compound or vehicle to the mice.
-
At the time of predicted peak effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously in the midline of the neck. [7]3. Observe the animals for a set period (e.g., 30 minutes) for the onset of clonic seizures (characterized by spasms of the forelimbs, hindlimbs, and/or facial muscles lasting for at least 3-5 seconds). [7]4. Protection is defined as the absence of clonic seizures within the observation period.
-
Determine the ED50 of the test compound.
Potential for NMDA Receptor Modulation
While the primary mechanism of action for gabapentinoids is through the α2δ subunit, some analogs of the broader 1-aminocycloalkanecarboxylic acid class have been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. [8]This suggests a potential for dual-target or alternative mechanisms of action for some analogs.
Electrophysiological Assessment of NMDA Receptor Modulation
Whole-cell patch-clamp electrophysiology can be used to investigate the effects of these compounds on NMDA receptor currents in cultured neurons or brain slices. [6][9] Procedure Outline:
-
Prepare neuronal cultures or acute brain slices.
-
Obtain whole-cell patch-clamp recordings from individual neurons.
-
Apply NMDA to elicit receptor-mediated currents.
-
Perfuse the test compound and observe any changes in the amplitude, kinetics, or voltage-dependency of the NMDA-evoked currents.
dot
Sources
- 1. US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride - Google Patents [patents.google.com]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. prepchem.com [prepchem.com]
- 4. WO2000039074A1 - Process for the synthesis of 1-(aminomethyl)cyclohexyl-acetic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal models of epilepsy: use and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Threshold for maximal electroshock seizures (MEST) at three developmental stages in young mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN1221525C - Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Disposal of 1-Aminocyclohexanecarboxamide: A Guide for the Modern Laboratory
Understanding the Hazard Profile of 1-Aminocyclohexanecarboxamide
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final waste segregation.
Based on available data, this compound presents the following hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
This hazard profile firmly categorizes this compound as a hazardous substance requiring meticulous handling throughout its lifecycle, including disposal.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Source: Aggregated GHS information from PubChem.[1]
Immediate Safety and Personal Protective Equipment (PPE)
The causality behind PPE selection is directly linked to the identified hazards. To mitigate the risks of skin and eye irritation, as well as potential respiratory effects, the following PPE is mandatory when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles are essential to prevent contact with the eyes. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be utilized.
-
Respiratory Protection: Handling of the solid material, which can generate dust, should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to the guidelines established by the Resource Conservation and Recovery Act (RCRA), which is administered by the U.S. Environmental Protection Agency (EPA).[2][3][4] The following protocol provides a self-validating system for compliant disposal.
Waste Characterization
All laboratory waste must be properly characterized. This compound, due to its hazard profile, is to be considered a hazardous chemical waste. It should not be mixed with non-hazardous waste streams.
Waste Segregation: A Critical Step
Proper segregation is fundamental to safe and compliant chemical waste management.[5][6] this compound waste should be collected separately from other waste streams to prevent potentially dangerous chemical reactions.
Key Segregation Principles:
-
Solid vs. Liquid: Collect solid this compound waste and any contaminated solid materials (e.g., weigh boats, contaminated paper towels) separately from liquid waste.
-
No Drain Disposal: Under no circumstances should this compound or its solutions be disposed of down the drain.[8][9][10] This practice is illegal and can harm aquatic life and interfere with wastewater treatment processes.
Container Selection and Management
The integrity of the waste container is crucial to prevent leaks and spills.
-
Compatibility: Use containers made of materials compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Condition: Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting lid.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Keep Closed: Waste containers must remain closed at all times, except when adding waste.[7][8]
Accumulation in a Satellite Accumulation Area (SAA)
Laboratories are permitted to accumulate hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[7]
SAA Requirements:
-
The SAA must be under the control of the laboratory personnel.
-
A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.
-
Once a container is full, it must be dated and moved to the central hazardous waste storage area within three days.
Managing Spills and Decontamination
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
For a Small Spill (Solid):
-
Ensure proper PPE is worn.
-
Gently sweep the solid material into a designated hazardous waste container. Avoid generating dust.
-
Decontaminate the spill area with a suitable laboratory detergent and water.
-
Collect all cleanup materials (e.g., absorbent pads, contaminated gloves) as hazardous waste.
For a Large Spill:
-
Evacuate the immediate area and alert laboratory personnel.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent the spill from entering drains.
Ultimate Disposal: The Role of Professional Services
The final disposal of this compound must be conducted by a licensed professional waste disposal service.[6] These services are equipped to handle and dispose of hazardous chemicals in accordance with all federal, state, and local regulations, typically through high-temperature incineration or other approved methods.
Waste Minimization: A Proactive Approach
A core principle of modern laboratory management is waste minimization.[6] Before ordering this compound, carefully consider the quantities required for your experiments to avoid generating excess waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these systematic procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
SCION Instruments. Good Laboratory Practices: Waste Disposal. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
Environmental Marketing Services. Disposal of Chemicals in the Laboratory. [Link]
-
Needle.Tube. Regulating Lab Waste Disposal in the United States: The Role of the EPA. [Link]
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
-
Northwestern University. Hazardous Waste Disposal Guide. [Link]
-
U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
University of Louisville. Waste Disposal Manual. [Link]
-
National Institutes of Health. NIH Waste Disposal Guide 2022. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link]
Sources
- 1. This compound | C7H14N2O | CID 11240548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. stmichaelshospital.com [stmichaelshospital.com]
- 3. fishersci.es [fishersci.es]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. louisville.edu [louisville.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
